molecular formula C6H6ClN B118027 4-Chloro-2-methylpyridine CAS No. 3678-63-5

4-Chloro-2-methylpyridine

Cat. No.: B118027
CAS No.: 3678-63-5
M. Wt: 127.57 g/mol
InChI Key: DAOZBJCTEPJGES-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClN and its molecular weight is 127.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylpyridine
Source PubChem
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InChI

InChI=1S/C6H6ClN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOZBJCTEPJGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342395
Record name 4-Chloro-2-methylpyridine
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Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3678-63-5
Record name 4-Chloro-2-methylpyridine
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Record name 4-Chloro-2-methylpyridine
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Record name 4-Chloro-2-methylpyridine
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Foundational & Exploratory

4-Chloro-2-methylpyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methylpyridine for Advanced Research and Development

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound (also known as 4-chloro-2-picoline), a critical heterocyclic building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore validated synthetic methodologies with mechanistic insights, and analyze its reactivity profile. Furthermore, this document highlights its significant applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), supported by detailed protocols and safety guidelines for laboratory handling. This guide is intended for researchers, chemists, and professionals in the drug discovery and chemical synthesis sectors who require a deep, practical understanding of this versatile reagent.

Chemical Identity and Core Properties

This compound is a halogenated pyridine derivative.[1] Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring, imparts a unique reactivity profile that makes it a valuable precursor in complex molecular syntheses.[2]

Key Identifiers and Physicochemical Data

PropertyValueSource(s)
CAS Number 3678-63-5[3][4]
Molecular Formula C₆H₆ClN[3][4]
Molecular Weight 127.57 g/mol [3][4]
IUPAC Name This compound[3][4]
Synonyms 4-Chloro-2-picoline, 2-Methyl-4-chloropyridine[1][4]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 54-56°C at 15 mmHg[4][5][6]
Melting Point -95°C (lit.)[6]
Density 1.15 g/mL[4][5]
Refractive Index ~1.5205[5]

Synthesis Pathway and Mechanistic Considerations

The reliable synthesis of high-purity this compound is crucial for its application in regulated industries like pharmaceuticals. A common and effective industrial method involves the transformation of 2-methyl-4-nitropyridine-N-oxide.[7] This process is a multi-step sequence that leverages classical organic reactions tailored for heterocyclic systems.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Chlorination & Reduction cluster_1 Step 2: Deoxygenation A 2-Methyl-4-nitropyridine-N-oxide B This compound-N-oxide A->B  Conc. HCl  Heat (e.g., 180°C)  in Autoclave C This compound B->C  PCl₃  Organic Solvent

Caption: Synthesis workflow from 2-methyl-4-nitropyridine-N-oxide.

Detailed Synthesis Protocol and Rationale

Step 1: Preparation of this compound-N-oxide [7]

  • Reaction Setup: Charge a high-pressure autoclave with 2-methyl-4-nitropyridine-N-oxide (1.0 eq) and concentrated hydrochloric acid (approx. 12 volumes).

  • Reaction Execution: Seal the autoclave and heat the mixture to 180°C. The reaction is maintained at this temperature for approximately 24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the nitro group by chloride, a typically difficult transformation. The N-oxide functionality activates the 4-position towards nucleophilic attack.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide solution to a pH of 6-7. The product is then extracted into an organic solvent such as chloroform. The organic layers are combined, and the solvent is removed under reduced pressure to yield crude this compound-N-oxide. Purity is typically assessed by HPLC, with reported yields around 80% for high-purity product (>98%).[7]

Step 2: Deoxygenation to this compound [7]

  • Reaction Setup: Dissolve the this compound-N-oxide (1.0 eq) from the previous step in a suitable organic solvent.

  • Reaction Execution: Add phosphorus trichloride (PCl₃) dropwise to the solution. This is a classic deoxygenation reaction for N-oxides. The phosphorus(III) center is oxophilic and readily abstracts the oxygen atom from the pyridine N-oxide, resulting in the formation of phosphoryl chloride (POCl₃) as a byproduct and the desired this compound.

  • Isolation and Purification: The final product is typically isolated and purified via distillation under reduced pressure.

This robust two-step process provides a reliable route to the target compound with good yield and high purity, making it suitable for industrial-scale production.[7]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This versatility makes it a cornerstone intermediate in the synthesis of complex pharmaceutical agents.[2]

A prime example of its application is in the synthesis of intermediates for Sorafenib, a multi-kinase inhibitor used in cancer therapy.[8] The pyridine core acts as a crucial scaffold for constructing the final drug molecule.

Illustrative Reaction: Synthesis of a Sorafenib Intermediate

The synthesis of 4-chloro-N-methylpyridine-2-carboxamide, a key precursor, highlights the strategic use of this building block. While this specific example modifies a derivative, the principle of using the chloro-pyridine scaffold is central. A related reaction involves reacting a 4-chloropyridine-2-carboxylate derivative with methylamine.[8]

Reaction_Diagram cluster_0 Key Transformation Reactant 4-Chloropyridine-2-carboxylate (Derivative of Topic Compound) Product 4-Chloro-N-methylpicolinamide (Sorafenib Intermediate) Reactant->Product  Aqueous Methylamine  Room Temperature

Caption: Nucleophilic substitution to form a key drug intermediate.

This type of transformation is fundamental in medicinal chemistry, where the pyridine ring often serves to modulate solubility, engage in hydrogen bonding, or orient other functional groups for optimal interaction with a biological target.[2][9]

Spectral Analysis Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display patterns consistent with a trisubstituted pyridine ring. The methyl protons will appear as a singlet, typically in the range of 2.3-2.5 ppm.[10][11]

  • ¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly shifted downfield.[12]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 127 and an M+2 peak at m/z 129 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching frequencies typical of the pyridine ring.[13]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[5][6]

GHS Hazard Classification [3][5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

  • H227: Combustible liquid.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[6][14] Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6]

  • Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[6][15]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage Procedures
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][16]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[16]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[14][17]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined synthesis, specific reactivity at the 4-position, and role as a versatile pyridine scaffold underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 4-Chloro-2-methylpyridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylpyridine, also known as 4-chloro-2-picoline, is a halogenated heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of more complex molecules.[1][2] Its unique structural features, namely the pyridine ring substituted with a chlorine atom and a methyl group, impart specific reactivity that is highly valued in the fields of medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug discovery and development.

Molecular Structure and Formula

The molecular formula for this compound is C6H6ClN.[4][5] Its structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A chlorine atom is substituted at the 4-position, and a methyl group is at the 2-position of the ring.

The IUPAC name for this compound is this compound.[4][5] Other common synonyms include 4-chloro-2-picoline and 2-methyl-4-chloropyridine.[4] The Chemical Abstracts Service (CAS) registry number for this compound is 3678-63-5.[4][6]

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a strong, pungent odor.[1][7] It is soluble in organic solvents but has limited solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Weight127.57 g/mol [4][5]
Boiling Point54-56 °C at 15 mmHg[7][8]
Density1.15 g/mL[7]
Refractive Index1.5205[7]
Flash Point66 °C
Melting Point-95 °C[8]

Synthesis and Reactivity

Synthesis:

A common method for the synthesis of this compound involves the reaction of 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid.[9] This reaction is typically carried out in an autoclave at elevated temperatures.[9] The resulting this compound-N-oxide is then deoxygenated, for instance, using phosphorus trichloride, to yield the final product.[9]

Synthesis_Pathway cluster_0 Synthesis of this compound Start 2-Methyl-4-nitropyridine-N-oxide Intermediate This compound-N-oxide Start->Intermediate Conc. HCl, Heat End This compound Intermediate->End PCl3 Suzuki_Coupling_Workflow cluster_workflow Suzuki-Miyaura Coupling Protocol A 1. Combine Reactants (this compound, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Purge with N2 or Ar) A->B C 3. Add Catalyst & Ligand (Pd(OAc)2, PPh3) B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat and Stir (90°C) D->E F 6. Monitor Reaction (TLC or GC-MS) E->F G 7. Aqueous Work-up F->G H 8. Purify Product (Column Chromatography) G->H

References

An In-depth Technical Guide to 4-Chloro-2-methylpyridine: Synthesis, Applications, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-2-methylpyridine, a key heterocyclic building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. We will delve into its chemical identity, synthesis strategies, reactivity, and the analytical methodologies required for its characterization, offering field-proven insights and detailed protocols to support your research and development endeavors.

Chemical Identity and Synonyms

This compound is a halogenated pyridine derivative. Understanding its various synonyms is crucial for a comprehensive literature search and sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier Value
IUPAC Name This compound
Common Synonyms 4-chloro-2-picoline, 2-methyl-4-chloropyridine, p-chloropicoline
CAS Number 3678-63-5[1]
Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, reaction optimization, and purification.

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 194-195 °C
Density 1.142 g/mL at 25 °C
Refractive Index n20/D 1.529

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common and effective method involves the chlorination of 2-methylpyridine-N-oxide. This multi-step process is outlined below.

Synthesis Pathway

The synthesis begins with the oxidation of 2-methylpyridine to its N-oxide, followed by a chlorination/deoxygenation step.

Synthesis_Pathway 2-Methylpyridine 2-Methylpyridine 2-Methylpyridine-N-oxide 2-Methylpyridine-N-oxide 2-Methylpyridine->2-Methylpyridine-N-oxide Oxidation (e.g., m-CPBA) This compound This compound 2-Methylpyridine-N-oxide->this compound Chlorination (e.g., POCl3)

Caption: Synthesis of this compound from 2-Methylpyridine.

Experimental Protocol: Synthesis from 2-Methyl-4-nitropyridine-N-oxide

This protocol details a method for the preparation of this compound, adapted from a patented process, which involves the reaction of 2-methyl-4-nitropyridine-N-oxide with hydrochloric acid to yield 4-chloro-2-methyl-pyridine-N-oxide, followed by reduction.[2]

Step 1: Synthesis of 4-Chloro-2-methyl-pyridine-N-oxide

  • To a high-pressure autoclave, add 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide and 180 mL of concentrated hydrochloric acid.

  • Seal the autoclave and heat the reaction mixture to 180°C for 24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the nitro group with chloride.

  • After cooling to room temperature, carefully neutralize the reaction mixture to a pH of 6-7 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with chloroform (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound-N-oxide.

  • Purify the crude product by vacuum distillation to obtain the pure N-oxide.

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 11.5 g (0.08 mol) of this compound-N-oxide in 43 mL of dichloromethane.

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add 10.5 mL (0.12 mol) of phosphorus trichloride (POCl3) dropwise, maintaining the temperature below 0°C. Phosphorus trichloride acts as a deoxygenating agent, converting the N-oxide back to the pyridine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C for 6 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.

Role in the Synthesis of Sorafenib

A prominent example of its application is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3][4] In the synthesis of Sorafenib, this compound is a precursor to 4-chloro-N-methylpicolinamide, a key building block.[5]

The synthesis involves the reaction of 4-chloropyridine-2-carbonyl chloride hydrochloride with methylamine to form the corresponding amide.[3][6] This intermediate then undergoes further reactions to construct the final Sorafenib molecule.[3]

Sorafenib_Synthesis 4-Chloropyridine-2-carboxylic acid 4-Chloropyridine-2-carboxylic acid 4-Chloropyridine-2-carbonyl chloride 4-Chloropyridine-2-carbonyl chloride 4-Chloropyridine-2-carboxylic acid->4-Chloropyridine-2-carbonyl chloride SOCl2 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Chloropyridine-2-carbonyl chloride->4-Chloro-N-methylpicolinamide Methylamine Sorafenib Sorafenib 4-Chloro-N-methylpicolinamide->Sorafenib Multi-step synthesis

Caption: Role of 4-chloro-pyridine derivatives in Sorafenib synthesis.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

This protocol provides a starting point for the GC-MS analysis of this compound.[7]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

GC-MS Parameters:

Table 3: GC-MS Method Parameters

Parameter Setting
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Data Analysis:

  • Qualitative Analysis: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum should exhibit the molecular ion peak (m/z 127) and characteristic fragment ions.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration in unknown samples.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Stock Solution Stock Solution Calibration Standards Calibration Standards Stock Solution->Calibration Standards Injection Injection Calibration Standards->Injection Separation (GC) Separation (GC) Injection->Separation (GC) Ionization & Fragmentation (MS) Ionization & Fragmentation (MS) Separation (GC)->Ionization & Fragmentation (MS) Detection Detection Ionization & Fragmentation (MS)->Detection Chromatogram (Retention Time) Chromatogram (Retention Time) Detection->Chromatogram (Retention Time) Mass Spectrum Mass Spectrum Detection->Mass Spectrum Peak Area Peak Area Detection->Peak Area Qualitative Analysis Qualitative Analysis Chromatogram (Retention Time)->Qualitative Analysis Mass Spectrum->Qualitative Analysis Calibration Curve Calibration Curve Peak Area->Calibration Curve Quantitative Analysis Quantitative Analysis Calibration Curve->Quantitative Analysis

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound. A reverse-phase method is typically employed.

This protocol outlines a general reverse-phase HPLC method for purity determination.[8]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC Parameters:

Table 4: HPLC Method Parameters

Parameter Setting
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) in a 60:40 ratio
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a versatile and important building block in organic synthesis, with significant applications in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective use in research and development. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this compound.

References

Synthesis of 4-Chloro-2-methylpyridine from 2-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

4-Chloro-2-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and agrochemicals. Its utility as a versatile building block stems from the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles, and the inherent structural features of the pyridine ring. This guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of this compound: the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the necessary purification and characterization techniques, all while emphasizing the safety considerations paramount to this chemical transformation.

Reaction Mechanism: The Sandmeyer Reaction

The conversion of 2-amino-4-methylpyridine to this compound is a classic example of the Sandmeyer reaction. This process involves two key stages: the diazotization of the starting amine and the subsequent displacement of the diazonium group with a chloride ion, catalyzed by copper(I) chloride.

1. Diazotization: In the first stage, 2-amino-4-methylpyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

2. Chloro-de-amination: The second stage involves the introduction of the diazonium salt solution to a solution of copper(I) chloride. The copper(I) catalyst facilitates the displacement of the dinitrogen gas and the installation of the chloride at the 4-position of the pyridine ring.

reaction_mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2-amino-4-methylpyridine 2-Amino-4-methylpyridine diazonium_salt 2-Methylpyridine-4-diazonium chloride 2-amino-4-methylpyridine->diazonium_salt NaNO2, HCl 0-5 °C This compound This compound diazonium_salt->this compound CuCl, HCl N2_gas N2 (gas) This compound->N2_gas

Figure 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is intended for execution by trained chemists in a well-equipped laboratory.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
2-Amino-4-methylpyridine54.0 g108.140.50
Concentrated Hydrochloric Acid150 mL--
Sodium Nitrite36.0 g69.000.52
Copper(I) Chloride10.0 g98.990.10
Deionized WaterAs needed--
Diethyl EtherAs needed--
Sodium Bicarbonate (sat. aq.)As needed--
Anhydrous Magnesium SulfateAs needed--

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-amino-4-methylpyridine (54.0 g, 0.50 mol) and concentrated hydrochloric acid (150 mL).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (36.0 g, 0.52 mol) in 75 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the stirred slurry over a period of approximately 1 hour, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

  • Preparation of the Copper(I) Chloride Solution:

    • In a separate 2 L flask, dissolve copper(I) chloride (10.0 g, 0.10 mol) in 100 mL of concentrated hydrochloric acid.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution.

    • A vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to keep the reaction from becoming too exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Basify the reaction mixture to a pH of approximately 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash with deionized water (100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

experimental_workflow start Start: 2-Amino-4-methylpyridine diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCl, HCl) diazotization->sandmeyer workup Aqueous Work-up (NaHCO3, Ether Extraction) sandmeyer->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product: This compound purification->product

Figure 2: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude this compound is typically a dark oil or solid and requires purification to be suitable for subsequent synthetic steps.

  • Distillation: Vacuum distillation is the most common method for purifying the product on a larger scale. This compound has a boiling point of approximately 176-178 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is effective.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, 1H), 7.20 (s, 1H), 7.10 (d, 1H), 2.50 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 150.0, 144.0, 124.0, 122.0, 24.0.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 127 and an M+2 peak at m/z = 129 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Safety Precautions

  • Handling of Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium nitrite is an oxidizing agent and is toxic if ingested. Copper(I) chloride is harmful if swallowed.

  • Diazonium Salt Instability: Diazonium salts are thermally unstable and can be explosive when isolated and dried. Therefore, they should always be kept in solution and used immediately after preparation. The reaction should be maintained at a low temperature throughout the diazotization step.

  • Nitrogen Gas Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. The reaction should be carried out in a well-ventilated fume hood, and the apparatus should be equipped with a pressure-equalizing dropping funnel or a gas outlet to prevent pressure buildup.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Introduction: The Versatility of a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methylpyridine

Prepared by: Gemini, Senior Application Scientist

This compound, also known as 4-chloro-2-picoline, is a halogenated pyridine derivative that serves as a cornerstone intermediate in modern synthetic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitrogen atom within the aromatic ring, impart specific reactivity that makes it an invaluable building block for the synthesis of complex molecules. This guide provides an in-depth exploration of its physical properties, chemical behavior, synthesis, and key applications, with a focus on the practical insights relevant to researchers in medicinal chemistry and materials science. Its utility is particularly notable in the development of agrochemicals and active pharmaceutical ingredients (APIs), where the pyridine scaffold is a common motif.[1][2]

Section 1: Core Physical and Chemical Properties

Accurate characterization begins with a solid understanding of a compound's fundamental properties. The data for this compound is summarized below. These parameters are critical for reaction setup, solvent selection, and purification procedures.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNPubChem[3]
Molecular Weight 127.57 g/mol PubChem[3]
CAS Number 3678-63-5PubChem[3]
Appearance Colorless to light yellow liquidGuidechem, TCI[4]
Boiling Point 54-56 °C @ 15 mmHgThermo Scientific[5]
Melting Point -95 °C (lit.)ECHEMI
Density 1.15 g/mLThermo Scientific
Refractive Index 1.5205 (20 °C)Thermo Scientific[5]
pKa 4.20 ± 0.10 (Predicted)Guidechem[4]
SMILES CC1=NC=CC(=C1)ClPubChem[3]
InChIKey DAOZBJCTEPJGES-UHFFFAOYSA-NPubChem[3]

Section 2: Synthesis Pathway and Experimental Protocol

The preparation of high-purity this compound is crucial for its use in subsequent reactions. A common and effective route begins with 2-methyl-4-nitropyridine-N-oxide, proceeding through a chlorination step followed by deoxygenation.

Synthetic Workflow Diagram

The overall transformation is a two-step process, as illustrated below. The initial step leverages concentrated hydrochloric acid to replace the nitro group, and the second step removes the N-oxide to yield the final product.

G start 2-Methyl-4-nitropyridine-N-oxide step1 This compound-N-oxide start->step1  Conc. HCl, Heat   end_product This compound step1->end_product  PCl3, Organic Solvent   G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂(Cl) pd0->pd2_halide Oxidative Addition (Ar-Cl) pd2_aryl Ar-Pd(II)L₂(R) pd2_halide->pd2_aryl Transmetalation (R-B(OH)₂, Base) pd2_aryl->pd0 Reductive Elimination (Ar-R)

References

The Strategic Utility of 4-Chloro-2-methylpyridine in Modern Synthesis: A Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect of Complex Molecules

In the intricate world of pharmaceutical and agrochemical development, the final, active molecule often takes center stage. However, the true elegance of synthesis lies in the strategic selection and manipulation of key building blocks. 4-Chloro-2-methylpyridine (also known as 4-chloro-2-picoline) is one such pivotal intermediate. Its unassuming structure belies a versatile reactivity profile that has made it an indispensable tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in their quest for novel, impactful molecules.

I. Core Characteristics and Safety Imperatives

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization.

Physicochemical Properties
PropertyValueSource
CAS Number 3678-63-5[1]
Molecular Formula C₆H₆ClN[1]
Molecular Weight 127.57 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 194-195 °C (lit.)[3]
Density 1.142 g/mL at 25 °C (lit.)[3]
Safety and Handling: A Mandate for Precaution

This compound is classified as a hazardous substance, necessitating strict adherence to safety protocols.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Handling: Work in a well-ventilated area, utilizing personal protective equipment (PPE) including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention if irritation persists or if ingested.[6]

II. Synthesis of this compound: A Process-Oriented Approach

The efficient synthesis of this compound is a critical first step for its subsequent application. A robust method starts from 2-methyl-4-nitropyridine-N-oxide, as detailed in the patent literature, which offers a reliable pathway to this key intermediate.[6]

Synthetic Pathway Overview

The synthesis proceeds in two key stages: the formation of 4-chloro-2-methyl-pyridine-N-oxide, followed by its deoxygenation to yield the final product.

Synthesis of this compound A 2-Methyl-4-nitropyridine-N-oxide B 4-Chloro-2-methyl-pyridine-N-oxide A->B  Conc. HCl, 180°C, 24h   C This compound B->C  PCl₃, Dichloromethane, -10°C to reflux  

Caption: Synthetic route from 2-methyl-4-nitropyridine-N-oxide.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established patent literature, designed to be self-validating through clear, sequential steps.[6]

Part 1: Synthesis of 4-Chloro-2-methyl-pyridine-N-oxide

  • Reaction Setup: In a high-pressure autoclave, combine 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide and 180 mL of concentrated hydrochloric acid.

  • Heating and Reaction: Seal the autoclave and heat the mixture to 180°C. Maintain this temperature with stirring for 24 hours. The high temperature and pressure are crucial for the nucleophilic substitution of the nitro group with chloride.

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it to a pH of 6-7 using a concentrated sodium hydroxide (NaOH) solution.

  • Extraction: Extract the aqueous mixture with chloroform (3 x 100 mL). The organic layers contain the desired product.

  • Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield 4-chloro-2-methyl-pyridine-N-oxide. A reported yield for this step is approximately 80.4% with a purity of 98.7% (HPLC).[6]

Part 2: Deoxygenation to this compound

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a condenser, dissolve 11.5 g (0.08 mol) of 4-chloro-2-methyl-pyridine-N-oxide in 43 mL of dichloromethane. Cool the solution to -10°C using an ice-salt bath.

  • Reagent Addition: Add phosphorus trichloride (PCl₃) dropwise to the cooled solution over a period of 1 hour. The molar ratio of the N-oxide to PCl₃ is typically around 1:1.5.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

III. The Reactive Landscape: Harnessing the Potential of this compound

The synthetic utility of this compound stems from its susceptibility to a range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA_r)

The chlorine atom at the C4 position can be displaced by various nucleophiles, providing a direct route to a diverse array of substituted 2-methylpyridines. This reaction typically proceeds via a Meisenheimer-like intermediate.

Cross_Coupling_Reactions start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd catalyst, base) start->suzuki sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig (R₂NH, Pd catalyst, base) start->buchwald product_suzuki 4-Aryl-2-methylpyridine suzuki->product_suzuki product_sonogashira 4-Alkynyl-2-methylpyridine sonogashira->product_sonogashira product_buchwald 4-Amino-2-methylpyridine buchwald->product_buchwald Sorafenib_Synthesis_Workflow A Picolinic Acid B 4-Chloropyridine-2-carbonyl chloride hydrochloride A->B SOCl₂ C 4-Chloro-N-methylpicolinamide B->C CH₃NH₂ E Sorafenib Precursor C->E Nucleophilic Aromatic Substitution D 4-Aminophenol D->E G Sorafenib E->G Urea Formation F 4-Chloro-3-(trifluoromethyl)phenyl isocyanate F->G

References

An In-depth Technical Guide to the Core Reactivity of 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-methylpyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, governed by the interplay between the electron-withdrawing nitrogen atom, the activating chloro substituent at the C4-position, and the methyl group at the C2-position, dictate a rich and versatile reactivity profile. This guide provides an in-depth exploration of the fundamental reaction chemistry of this compound. We will dissect the mechanistic underpinnings of its participation in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the strategic application of this versatile intermediate in complex molecular design and synthesis.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in drug design. This compound, in particular, serves as a versatile precursor for a wide range of substituted pyridines, leveraging the reactivity of the C-Cl bond for functionalization.[2] The presence of the 2-methyl group introduces steric and electronic perturbations that influence the reactivity at the C4-position, a crucial aspect for synthetic chemists to understand and exploit. Derivatives of this compound are key intermediates in the synthesis of important pharmaceuticals, including the kinase inhibitor Sorafenib.[3]

Synthesis of the Core Moiety: this compound

A common synthetic route to this compound involves the deoxygenation of its corresponding N-oxide. A typical procedure starts with the reaction of 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid to yield this compound-N-oxide.[4] Subsequent deoxygenation, for instance with phosphorus trichloride in a solvent like dichloromethane, affords the final product.[4]

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, making them susceptible to nucleophilic attack. The chlorine atom at the C4 position of this compound is, therefore, well-disposed for displacement via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6]

Mechanistic Overview

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack: A nucleophile attacks the C4 carbon, which bears the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized over the pyridine ring, with significant density on the nitrogen atom, which stabilizes the complex.

  • Chloride Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The overall reactivity of chloropyridines in SNAr reactions generally follows the order 4-chloro > 2-chloro > 3-chloro, highlighting the electronic activation at the C4 position.[6][7]

Diagram: SNAr Mechanism on this compound

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 4-Substituted-2-methylpyridine Intermediate->Product - Cl⁻ LeavingGroup Cl⁻ Palladium_Cycle cluster_reactants Reactants Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII_Complex R-Pd(II)Lₙ-Cl OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Intermediate R-Pd(II)Lₙ-R' Transmetalation->PdII_Intermediate RedElim Reductive Elimination RedElim->Pd0 Product Product (4-R'-2-Me-Py) RedElim->Product ArylHalide 4-Cl-2-Me-Py ArylHalide->OxAdd CouplingPartner R'-M CouplingPartner->Transmetalation

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, imparts specific reactivity and properties that are leveraged in the development of novel molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The presence of aromatic protons in a specific substitution pattern, a methyl group, and a chlorine atom on the pyridine ring gives rise to distinct signals in NMR spectroscopy. The vibrational modes of the various bonds within the molecule are captured by IR spectroscopy, while mass spectrometry provides information about the molecular weight and fragmentation pattern.

A-Z Guide to 4-Chloro-2-methylpyridine: Synthesis, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-methylpyridine (4-Cl-2-MePy) is a pivotal heterocyclic intermediate, forming the structural backbone of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its strategic importance lies in the specific reactivity imparted by the chlorine atom at the 4-position, which allows for facile nucleophilic substitution, and the methyl group at the 2-position, which influences the electronic properties and steric environment of the pyridine ring. This technical guide provides an in-depth exploration of this compound, tracing its historical synthesis and charting the evolution of its preparation methodologies. We will dissect the most prevalent synthetic route via the chlorination of 2-methylpyridine N-oxide, elucidating the underlying reaction mechanism. Furthermore, this guide details step-by-step protocols, provides key analytical characterization data, and discusses its critical role as a versatile building block in modern drug discovery and development.

A Historical and Synthetic Overview

The development of synthetic routes to substituted pyridines has been a cornerstone of medicinal chemistry. While the precise first synthesis of this compound is not prominently documented as a landmark discovery, its emergence is intrinsically linked to the broader exploration of pyridine N-oxide chemistry. The foundational method for introducing a chlorine atom at the C4 position of a pyridine ring involves the activation of the corresponding N-oxide.

Historically, the challenge was to achieve regioselective chlorination. Direct chlorination of 2-methylpyridine (2-picoline) is inefficient and leads to a mixture of products. The strategic innovation was the use of the N-oxide functionality, which activates the C2 and C4 positions of the pyridine ring towards electrophilic attack and subsequent rearrangement or nucleophilic substitution. This approach became the dominant and most reliable method for producing 4-chloropyridine derivatives.

Early methodologies often relied on harsh chlorinating agents and produced variable yields. Over time, significant process optimization has led to the highly refined and scalable protocols used today. A common and historically significant route proceeds from 2-methyl-4-nitropyridine-N-oxide, where the nitro group is displaced by a chloride from concentrated hydrochloric acid at high temperatures.[1] However, the most industrially prevalent method involves the direct deoxygenative chlorination of 2-methylpyridine N-oxide.

The Cornerstone Synthesis: Deoxygenative Chlorination of 2-Methylpyridine N-oxide

The most reliable and widely adopted synthesis of this compound begins with the oxidation of 2-methylpyridine to its N-oxide, followed by a deoxygenative chlorination step. This two-step process provides excellent regioselectivity and yield.

2.1 Rationale for the N-oxide Intermediate

The direct chlorination of 2-methylpyridine is not regioselective. By converting it to 2-methylpyridine N-oxide, the electronic nature of the ring is fundamentally altered. The N-oxide oxygen atom donates electron density into the ring, particularly activating the C4 (para) position for electrophilic attack. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates a deoxygenative substitution, placing the chlorine atom specifically at the C4 position.[2][3]

2.2 Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by qualified personnel with appropriate safety precautions.

Step A: Synthesis of 2-Methylpyridine N-oxide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyridine (1.0 eq).

  • Oxidation: Add glacial acetic acid as the solvent. Slowly add hydrogen peroxide (30-35% solution, ~1.5-2.0 eq) portion-wise, ensuring the internal temperature does not exceed 70-80°C.

  • Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully decompose excess hydrogen peroxide. Neutralize the acetic acid with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extraction & Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide as a solid.

Step B: Synthesis of this compound

  • Reaction Setup: In a flask equipped for reflux and under an inert atmosphere (nitrogen or argon), place the 2-methylpyridine N-oxide (1.0 eq) from the previous step.

  • Chlorination: Add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) slowly at 0-10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically around 100-110°C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH of ~8. Extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

2.3 Mechanistic Insights

The chlorination with POCl₃ is a classic example of electrophile-assisted deoxygenative nucleophilic halogenation.[3][4] The mechanism proceeds through several key steps:

  • Activation: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃.

  • Adduct Formation: This forms an adduct, releasing a chloride ion.

  • Nucleophilic Attack: The released chloride ion then attacks the activated C4 position of the pyridine ring.

  • Rearrangement & Elimination: A subsequent rearrangement and elimination of a dichlorophosphate species re-aromatizes the ring and yields the final this compound product.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node N_Oxide 2-Methylpyridine N-Oxide Adduct [Adduct Formation] Intermediate Adduct N_Oxide->Adduct 1. Attack on P POCl3 POCl₃ POCl3->Adduct Chloride Cl⁻ (nucleophile) Adduct->Chloride Sigma [Nucleophilic Attack at C4] Sigma Complex Chloride->Sigma 3. Attacks C4 Product This compound Sigma->Product 4. Elimination & Aromatization Byproduct PO₂Cl₂⁻ Species Sigma->Byproduct

Caption: Mechanism of POCl₃-mediated chlorination of 2-methylpyridine N-oxide.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Technique Expected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.3 (d, 1H, H6), ~7.2 (d, 1H, H5), ~7.1 (s, 1H, H3), ~2.5 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160 (C2), ~150 (C6), ~145 (C4), ~125 (C5), ~123 (C3), ~24 (CH₃).
Mass Spectrometry (EI) M⁺ at m/z = 127, with an isotopic peak (M+2) at m/z = 129 (~1/3 intensity).
Boiling Point Approximately 190-195 °C at atmospheric pressure.

Note: Exact chemical shifts (δ) can vary slightly depending on the solvent and concentration.

Applications in Drug Development and Agrochemicals

This compound is a highly valued building block due to the reactivity of the C4-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr).[5] This allows for the straightforward introduction of various functional groups (e.g., amines, ethers, thiols) at this position.

Key Applications:

  • Pharmaceuticals: It is a crucial intermediate in the synthesis of numerous drugs. For instance, it is a precursor for compounds used in the development of anti-inflammatory and analgesic agents.[5] It is also a key fragment in the synthesis of multi-target antitumor drugs like Sorafenib.[6]

  • Agrochemicals: The scaffold is used to develop innovative herbicides and pesticides.[7] The ability to modify the 4-position allows for fine-tuning the biological activity and environmental profile of crop protection agents.[7][8]

G start_node start_node process_node process_node output_node output_node A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SₙAr) (e.g., with R-NH₂) A->B C 4-Amino-2-methylpyridine Derivative B->C D Further Functionalization (e.g., Coupling, Acylation) C->D E Complex API or Agrochemical D->E

Caption: General workflow from this compound to a complex molecule.

Conclusion

This compound has cemented its role as an indispensable intermediate in synthetic chemistry. The historical development of its synthesis, centered on the strategic use of the pyridine N-oxide, highlights a classic approach to achieving regiochemical control in heterocyclic chemistry. The deoxygenative chlorination protocol, particularly with phosphorus oxychloride, remains a robust and scalable method. The compound's predictable reactivity at the C4 position ensures its continued and widespread application in the design and synthesis of next-generation pharmaceuticals and agrochemicals, making a thorough understanding of its properties and synthesis essential for researchers in the field.

References

Methodological & Application

Application Notes & Protocols: 4-Chloro-2-methylpyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. This guide focuses on a particularly valuable derivative: 4-Chloro-2-methylpyridine. The strategic placement of the chloro group at the 4-position renders it an exceptionally versatile handle for a variety of critical bond-forming reactions, while the 2-methyl group provides a steric and electronic tuning element. This document provides an in-depth analysis of its reactivity, detailed protocols for its use in key synthetic transformations, and a case study on its application in the synthesis of a crucial pharmaceutical intermediate.

Introduction: The Strategic Advantage of this compound

This compound (also known as 4-chloro-2-picoline) is a colorless liquid at room temperature.[4] Its utility in medicinal chemistry stems from the specific arrangement of its functional groups.

  • The Activating Nitrogen: The pyridine ring nitrogen is electron-withdrawing, which significantly influences the reactivity of the ring. It preferentially activates the C2 and C4 positions towards nucleophilic attack.[5][6]

  • The C4-Chloro Leaving Group: With the chloro atom at the activated C4-position, the molecule is primed for nucleophilic aromatic substitution (SNAr) reactions.[7] More importantly, this C-Cl bond is an excellent substrate for a host of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

  • The C2-Methyl Group: The methyl group at the C2 position sterically and electronically modulates the ring's properties. It can influence the preferred conformation of derivatives and provides a potential site for later-stage functionalization.

Physicochemical Properties
PropertyValueReference
CAS Number 3678-63-5[8][9]
Molecular Formula C₆H₆ClN[8][9]
Molecular Weight 127.57 g/mol [8][9]
Appearance Colorless to light yellow liquid[4]
Boiling Point 194-195 °C[10]
Core Reactivity Map

The reactivity of this compound is dominated by the C4 position, which serves as the primary electrophilic site for constructing more complex molecules.

Caption: Core reactivity pathways for this compound.

Key Synthetic Transformations & Protocols

The true power of this compound is realized through its application in robust, scalable, and high-yield chemical reactions. Below are detailed protocols for three of the most important transformations in medicinal chemistry.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[11] Coupling aryl chlorides like this compound can be challenging compared to bromides or iodides, but modern catalyst systems have made this highly efficient.[12]

Causality Behind Protocol Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(dppf)Cl₂ is common.[13][14]

  • Ligand: Aryl chlorides require electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[15]

  • Base: A base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid partner in the transmetalation step of the catalytic cycle.[11]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[14]

G start Start: Inert Atmosphere reagents Combine: - this compound (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(dppf)Cl₂ (3 mol%) - K₂CO₃ (2.0 eq) start->reagents solvent Add Degassed Solvents: - Dioxane - Water reagents->solvent heat Heat Reaction: Stir at 90-110 °C solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water, brine monitor->workup purify Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Product: 2-methyl-4-phenylpyridine purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (3 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a linkage ubiquitous in pharmaceuticals.[16] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.

Causality Behind Protocol Choices:

  • Catalyst/Ligand: Similar to the Suzuki coupling, efficient amination of aryl chlorides requires specialized, bulky, electron-rich phosphine ligands. Ligands like Xantphos or those from the "Buchwald generation" (e.g., BrettPhos, RuPhos) are highly effective.[17] They promote the reductive elimination step, which is often rate-limiting.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used with more reactive systems.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

G start Start: Inert Atmosphere (Glovebox preferred) reagents Combine: - Pd₂(dba)₃ (2 mol%) - Xantphos (4.4 mol%) - NaOtBu (1.4 eq) start->reagents add_substrates Add Substrates: - this compound (1.0 eq) - Morpholine (1.2 eq) - Anhydrous Toluene reagents->add_substrates heat Heat Reaction: Stir at 100 °C add_substrates->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Filter through Celite - Wash with water monitor->workup purify Purify: - Extract with EtOAc - Dry & Concentrate - Column Chromatography workup->purify end Product: 4-(2-methylpyridin-4-yl)morpholine purify->end

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: Inside a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.044 mmol, 4.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a Schlenk tube.

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (4 mL).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite to remove palladium black. Wash the filtrate with water.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the product.[15][17]

C. Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[19] This reaction is invaluable for introducing the rigid, linear alkyne linker into drug scaffolds.

Causality Behind Protocol Choices:

  • Catalysts: The reaction classically uses a dual-catalyst system: a palladium(0) catalyst (e.g., Pd(PPh₃)₄) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[19] Copper-free versions exist but may require different conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: Anhydrous THF or DMF are common co-solvents with the amine base.

G start Start: Inert Atmosphere reagents Combine: - this compound (1.0 eq) - Pd(PPh₃)₄ (5 mol%) - CuI (5 mol%) - THF / Et₃N start->reagents degas Degas Solution (Ar bubbling) reagents->degas add_alkyne Add Phenylacetylene (1.1 eq) (dropwise) degas->add_alkyne stir Stir at RT add_alkyne->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor workup Workup: - Filter off salts - Concentrate monitor->workup purify Purify: - Column Chromatography workup->purify end Product: 2-methyl-4-(phenylethynyl)pyridine purify->end

Caption: Experimental workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a mixture of anhydrous THF (5 mL) and triethylamine (Et₃N, 2.5 mL).

  • Degassing: Bubble argon through the solution for 10-15 minutes to ensure it is thoroughly degassed.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. It is often complete within 2-8 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylamine hydrochloride salt and catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the pure coupled product.[20]

Summary of Reaction Conditions
ReactionCatalyst / LigandBaseSolventTemperatureTypical Yield
Suzuki-Miyaura Pd(dppf)Cl₂, Pd(OAc)₂ / SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-110 °C70-95%
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos, BrettPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110 °C75-98%
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, DIPEATHF, DMFRT - 60 °C65-90%

Application Spotlight: Intermediate for the Kinase Inhibitor Sorafenib

A prominent example highlighting the industrial importance of this scaffold is in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer. A key intermediate in its synthesis is 4-Chloro-N-methylpyridine-2-carboxamide .[21][22] This intermediate is readily prepared from precursors derived from the 4-chloropyridine scaffold.

The synthesis demonstrates how the 4-chloro group serves as the crucial reactive handle for the final, pivotal SNAr reaction, while the other positions on the ring are elaborated to build the final drug molecule.

Synthetic Logic: The overall strategy relies on using the C4-chloro position as the point of connection for the aniline fragment of Sorafenib. The C2 position is first functionalized to create the necessary carboxamide side chain.

cluster_0 Synthesis of Sorafenib Key Intermediate start Pyridine-2-carboxylic acid step1 Chlorination / Esterification (e.g., with SOCl₂ then ROH) start->step1 intermediate1 4-Chloropyridine-2-carboxylate ester step1->intermediate1 step2 Amidation (Aqueous Methylamine) intermediate1->step2 product 4-Chloro-N-methylpyridine-2-carboxamide (Sorafenib Intermediate) step2->product step3 SNAr with 4-aminophenol derivative (Final step in Sorafenib synthesis) product->step3 sorafenib Sorafenib step3->sorafenib

Caption: Simplified synthetic pathway to the Sorafenib intermediate.

A patented method describes reacting pyridine-2-carboxylic acid with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride, which is then esterified.[23] This ester subsequently reacts with an aqueous methylamine solution to furnish the target intermediate, 4-chloro-N-methylpicolinamide, in high yield.[23] This intermediate then undergoes a final SNAr coupling with the phenolic portion of the drug to complete the synthesis of Sorafenib.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its pre-activated C4 position provides a reliable and predictable site for elaboration via robust and scalable reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The protocols and examples provided herein demonstrate its broad utility and underscore its importance in the efficient construction of complex molecular architectures for drug discovery and development.

References

The Strategic Application of 4-Chloro-2-methylpyridine in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Heterocyclic Scaffold

In the intricate world of pharmaceutical development, the selection of foundational chemical motifs is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of heterocyclic building blocks, 4-Chloro-2-methylpyridine (also known as 4-Chloro-2-picoline) has emerged as a particularly versatile and powerful scaffold. Its strategic importance lies in the differential reactivity of its substituents: the chloro group at the 4-position, which is susceptible to nucleophilic substitution, and the methyl group at the 2-position, which can be functionalized through various synthetic transformations. This inherent reactivity profile, coupled with the pyridine core's ability to engage in crucial biological interactions, makes this compound a cornerstone in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is paramount to its effective utilization in multi-step syntheses. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of the chlorine atom, significantly influences the reactivity of the molecule.

PropertyValueSource
CAS Number 3678-63-5--INVALID-LINK--
Molecular Formula C₆H₆ClN--INVALID-LINK--
Molecular Weight 127.57 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid-
Boiling Point 193-194 °C-

The primary modes of reactivity exploited in pharmaceutical synthesis are:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is a good leaving group, readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to connecting the pyridine core to other key pharmacophoric elements.

  • Functionalization of the C2-Methyl Group: The methyl group can be activated for subsequent reactions. For instance, it can be halogenated to introduce a reactive handle or oxidized to a carboxylic acid, opening up avenues for amide bond formation and other conjugations.

The interplay of these reactive sites allows for a modular and convergent approach to the synthesis of complex drug molecules.

Application Showcase I: Synthesis of the Multi-Kinase Inhibitor Sorafenib

Sorafenib is a potent oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation and angiogenesis.[2][3][4][5][6] this compound is a key precursor in the synthesis of a critical intermediate for Sorafenib, 4-chloro-N-methylpicolinamide.

Signaling Pathway of Sorafenib Action

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras Growth Factor Signaling PDGFR PDGFR PDGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf Inhibition

Synthetic Protocol: From Picolinic Acid to a Key Sorafenib Intermediate

The synthesis of 4-chloro-N-methylpicolinamide, a crucial fragment of Sorafenib, can be achieved from picolinic acid in a multi-step process where the pyridine ring is first chlorinated and then the carboxylic acid is converted to the desired amide.[1]

Workflow for the Synthesis of 4-chloro-N-methylpicolinamide

Sorafenib_Intermediate_Synthesis PicolinicAcid Picolinic Acid AcidChloride 4-chloropyridine-2-carbonyl chloride hydrochloride PicolinicAcid->AcidChloride Thionyl Chloride Ester Methyl 4-chloropicolinate AcidChloride->Ester Methanol Amide 4-chloro-N-methylpicolinamide Ester->Amide Methylamine

Step-by-Step Methodology:

  • Chlorination and Acid Chloride Formation:

    • Rationale: This initial step simultaneously chlorinates the 4-position of the pyridine ring and converts the carboxylic acid to a more reactive acid chloride. Thionyl chloride is a common and effective reagent for this transformation.

    • Procedure: To a stirred solution of picolinic acid, add thionyl chloride dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 72 °C for 16 hours under a nitrogen atmosphere.[1] The excess thionyl chloride can be removed by distillation under reduced pressure. The product, 4-chloropyridine-2-carbonyl chloride hydrochloride, is typically used in the next step without further purification.

  • Esterification:

    • Rationale: The acid chloride is highly reactive and can be readily converted to an ester by reaction with an alcohol. The methyl ester is a stable intermediate that is easily purified.

    • Procedure: Dissolve the crude 4-chloropyridine-2-carbonyl chloride hydrochloride in methanol at 0 °C. Stir the solution at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue can be purified by column chromatography to yield methyl 4-chloropicolinate.

  • Amidation:

    • Rationale: The final step involves the conversion of the ester to the desired N-methyl amide. This is a standard nucleophilic acyl substitution reaction using methylamine.

    • Procedure: Dissolve methyl 4-chloropicolinate in a suitable solvent such as tetrahydrofuran (THF). Add an aqueous solution of methylamine (e.g., 40% in water) dropwise at 0 °C. Stir the reaction mixture at room temperature for 3-5 hours.[7] Upon completion, the product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-N-methylpicolinamide.

StepProductReagentsTypical YieldReference
1 & 2Methyl 4-chloropicolinateThionyl chloride, MethanolGood[1]
34-chloro-N-methylpicolinamideMethylamine>90%[7]

Application Showcase II: Synthesis of the Anti-Ulcer Agent Lafutidine

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other acid-related disorders.[2] In addition to its antisecretory activity, it exhibits gastroprotective effects, which are thought to be mediated by the activation of capsaicin-sensitive sensory neurons.[8] A key intermediate in the synthesis of Lafutidine is 2-chloro-4-(piperidinomethyl)pyridine, which can be synthesized from this compound.

Mechanism of Action of Lafutidine

Lafutidine_MOA cluster_parietal Parietal Cell cluster_neuron Sensory Neuron H2R H2 Receptor ProtonPump H+/K+ ATPase (Proton Pump) H2R->ProtonPump Activation GastricAcid Gastric Acid Secretion ProtonPump->GastricAcid Release CapsaicinReceptor Capsaicin-Sensitive Receptor Gastroprotection Gastroprotection (Increased Blood Flow, Mucin Production) CapsaicinReceptor->Gastroprotection Histamine Histamine Histamine->H2R Lafutidine Lafutidine Lafutidine->H2R Antagonism Lafutidine->CapsaicinReceptor Activation

Synthetic Protocol: Preparation of a Key Lafutidine Intermediate

The synthesis of 2-chloro-4-(piperidinomethyl)pyridine from this compound involves the functionalization of the methyl group followed by nucleophilic substitution.

Workflow for the Synthesis of 2-chloro-4-(piperidinomethyl)pyridine

Lafutidine_Intermediate_Synthesis Start This compound Halogenated 4-Chloro-2-(chloromethyl)pyridine Start->Halogenated SO₂Cl₂, Radical Initiator Final 2-chloro-4-(piperidinomethyl)pyridine Halogenated->Final Piperidine

Step-by-Step Methodology:

  • Chlorination of the Methyl Group:

    • Rationale: To introduce a reactive site for the subsequent nucleophilic substitution, the methyl group is chlorinated. This is typically achieved through a radical chlorination reaction using sulfuryl chloride (SO₂Cl₂) and a radical initiator.

    • Procedure: Dissolve this compound in a suitable solvent like carbon tetrachloride (CCl₄). Heat the solution to reflux (around 80 °C). Add sulfuryl chloride (SO₂Cl₂) dropwise, along with a radical initiator such as azobisisobutyronitrile (AIBN) in portions. The reaction is monitored by gas chromatography (GC) or TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield crude 4-Chloro-2-(chloromethyl)pyridine.

  • Nucleophilic Substitution with Piperidine:

    • Rationale: The final step involves the displacement of the newly introduced chlorine atom by piperidine to form the desired product. This is a standard SN2 reaction.

    • Procedure: Dissolve the crude 4-Chloro-2-(chloromethyl)pyridine in a suitable solvent like acetonitrile. Add piperidine and a base such as potassium carbonate (K₂CO₃) to the mixture. Heat the reaction to reflux for several hours. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated to give 2-chloro-4-(piperidinomethyl)pyridine, which can be further purified by distillation or chromatography.

StepProductReagentsTypical YieldReference
14-Chloro-2-(chloromethyl)pyridineSO₂Cl₂, AIBN~77%[9]
22-chloro-4-(piperidinomethyl)pyridinePiperidine, K₂CO₃>90%[9]

Application Showcase III: Synthesis of the COX-2 Inhibitor Etoricoxib (Proposed Route)

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[4][10] Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[4][10] While existing syntheses of Etoricoxib do not explicitly start from this compound, a key intermediate, 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine, can be envisioned to be synthesized from it through a series of well-established transformations.

Mechanism of Action of COX-2 Inhibitors

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain and Inflammation Prostaglandins->Inflammation Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition

Proposed Synthetic Protocol: Towards a Key Etoricoxib Intermediate

This proposed route leverages the known reactivity of this compound to construct a key bipyridine intermediate of Etoricoxib.

Proposed Workflow for an Etoricoxib Intermediate

Etoricoxib_Intermediate_Synthesis Start This compound BoronicEster 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Start->BoronicEster B₂pin₂, Pd Catalyst Bipyridine 5-Chloro-6'-methyl-2,3'-bipyridine BoronicEster->Bipyridine Suzuki Coupling, Pd Catalyst CouplingPartner 3-Bromo-5-chloropyridine CouplingPartner->Bipyridine FinalIntermediate 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine Bipyridine->FinalIntermediate Directed C-H Arylation, 4-Bromophenyl methyl sulfone, Pd Catalyst

Step-by-Step Methodology (Proposed):

  • Borylation of this compound:

    • Rationale: The chloro group at the 4-position can be converted to a boronic ester via a palladium-catalyzed borylation reaction. This transforms the pyridine into a nucleophilic partner for a subsequent cross-coupling reaction.

    • Procedure: React this compound with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent like dioxane.

  • Suzuki Coupling:

    • Rationale: The newly formed boronic ester can be coupled with an appropriate halo-pyridine, such as 3-bromo-5-chloropyridine, via a Suzuki cross-coupling reaction to form the bipyridine core.

    • Procedure: React the 2-methyl-4-(pinacolato)borane pyridine derivative with 3-bromo-5-chloropyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a solvent mixture like toluene/ethanol/water.

  • Directed C-H Arylation:

    • Rationale: The final step involves the introduction of the 4-(methylsulfonyl)phenyl group. This could be achieved through a palladium-catalyzed directed C-H arylation, where the pyridine nitrogen directs the arylation to the C3 position.

    • Procedure: React the 5-chloro-6'-methyl-2,3'-bipyridine with 4-bromophenyl methyl sulfone in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand and base.

This proposed route is based on well-established synthetic methodologies and demonstrates the potential for this compound as a starting material for the synthesis of complex pharmaceutical agents like Etoricoxib.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in pharmaceutical development. Its well-defined reactivity allows for the efficient and modular construction of complex APIs across various therapeutic areas, from oncology to gastroenterology and anti-inflammatory medicine. The protocols and mechanistic insights provided herein serve as a testament to its strategic importance. As drug discovery continues to evolve, the demand for such robust and adaptable chemical scaffolds will undoubtedly grow. Future research will likely focus on the development of novel, more efficient catalytic methods for the functionalization of this compound, further expanding its utility and solidifying its place in the medicinal chemist's toolbox.

References

Application Note & Protocol: A Validated Approach to the Synthesis of a Key Sorafenib Intermediate via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sorafenib, chemically described as 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide, is a potent oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][] Its mechanism involves the inhibition of both cell surface tyrosine kinase receptors and intracellular serine/threonine kinases, which are crucial for tumor cell proliferation and angiogenesis.[1] The efficient synthesis of Sorafenib is a topic of significant interest in medicinal and process chemistry. A pivotal step in many established synthetic routes is the formation of the diaryl ether linkage. This document provides a detailed protocol and scientific rationale for the synthesis of the key intermediate, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, through the nucleophilic aromatic substitution (SNAr) reaction between 4-Chloro-N-methylpyridine-2-carboxamide and 4-aminophenol. We delve into the mechanistic underpinnings, explain the causality behind reagent and condition selection, and present a self-validating protocol suitable for research and drug development professionals.

The Synthetic Landscape: Convergent Strategies to Sorafenib

The industrial synthesis of Sorafenib is typically achieved through a convergent approach, where two complex fragments are prepared separately and then coupled in the final steps. The use of 4-Chloro-N-methylpyridine-2-carboxamide is central to the construction of the picolinamide-ether moiety. Two primary strategies diverge based on the timing of the urea formation relative to the ether linkage synthesis.

  • Strategy A: Involves the initial formation of the diaryl ether by coupling 4-Chloro-N-methylpyridine-2-carboxamide with 4-aminophenol. The resulting intermediate, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea bond.[3][4]

  • Strategy B: Focuses on first creating the complete urea fragment, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea. This phenolic urea is then coupled with 4-Chloro-N-methylpyridine-2-carboxamide to yield Sorafenib directly.[5]

This guide focuses on the critical etherification step central to Strategy A, which is a widely adopted and robust method.[]

G cluster_0 Strategy A cluster_1 Strategy B Picolinic Acid Picolinic Acid 4-Chloro-N-methylpyridine-2-carboxamide 4-Chloro-N-methylpyridine-2-carboxamide Picolinic Acid->4-Chloro-N-methylpyridine-2-carboxamide Chlorination, Amidation 4-(4-Aminophenoxy)-N-methyl-\n2-pyridinecarboxamide (Intermediate V) 4-(4-Aminophenoxy)-N-methyl- 2-pyridinecarboxamide (Intermediate V) 4-Chloro-N-methylpyridine-2-carboxamide->4-(4-Aminophenoxy)-N-methyl-\n2-pyridinecarboxamide (Intermediate V) + 4-Aminophenol (This Protocol) Sorafenib Sorafenib 4-(4-Aminophenoxy)-N-methyl-\n2-pyridinecarboxamide (Intermediate V)->Sorafenib + Isocyanate 4-Aminophenol_B 4-Aminophenol Urea_Intermediate 1-(...)-3-(4-hydroxyphenyl)urea 4-Aminophenol_B->Urea_Intermediate Isocyanate_B Isocyanate Isocyanate_B->Urea_Intermediate Sorafenib_B Sorafenib Urea_Intermediate->Sorafenib_B + 4-Chloro-N-methyl... -carboxamide Picolinic_Acid_B Picolinic Acid 4-Chloro-N-methylpyridine-2-carboxamide_B 4-Chloro-N-methylpyridine-2-carboxamide Picolinic_Acid_B->4-Chloro-N-methylpyridine-2-carboxamide_B Chlorination, Amidation 4-Chloro-N-methylpyridine-2-carboxamide_B->Sorafenib_B

Figure 1: Convergent synthetic strategies for Sorafenib.

Core Reaction: Mechanistic Insights and Experimental Rationale

The formation of the diaryl ether bond proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is contingent on the specific electronic properties of the pyridine ring system.

2.1. The SNAr Mechanism The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 4-aminophenol by a strong base, generating a potent nucleophile, the 4-aminophenoxide anion. This anion then attacks the electron-deficient C4 position of the 4-Chloro-N-methylpyridine-2-carboxamide ring. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the para-position (C4) towards nucleophilic attack. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group re-establishes aromaticity and yields the final diaryl ether product.

2.2. Causality Behind Experimental Choices

  • Base Selection (Potassium tert-butoxide, KOtBu): The pKa of the phenolic proton in 4-aminophenol is approximately 10.3. A strong base is required to drive the deprotonation equilibrium to completion, maximizing the concentration of the reactive phenoxide nucleophile. Potassium tert-butoxide is an excellent choice because it is a very strong, yet sterically hindered, non-nucleophilic base.[4][5] This prevents the base itself from competing with the phenoxide in attacking the pyridine ring.

  • Solvent Selection (Dimethylformamide, DMF): Polar aprotic solvents like DMF are ideal for SNAr reactions. DMF effectively solvates the potassium cation (K+) while leaving the phenoxide anion relatively "naked" and highly reactive. Its high boiling point also allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.[3][5]

  • Temperature: The addition of the nucleophile to the aromatic ring and the formation of the Meisenheimer complex have a significant activation energy. Heating the reaction, typically to 80-85°C, provides the necessary thermal energy to ensure a reasonable reaction rate.[5]

Detailed Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

ReagentCAS NumberMolecular Wt.Moles (Equivalents)AmountRecommended Purity
4-Chloro-N-methylpyridine-2-carboxamide220003-67-0170.6029.3 mmol (1.0)5.0 g>98%
4-Aminophenol123-30-8109.1335.2 mmol (1.2)3.84 g>99%
Potassium tert-butoxide (KOtBu)865-47-4112.2164.5 mmol (2.2)7.24 g>98%
Dimethylformamide (DMF), anhydrous68-12-273.09-50 mL>99.8%
Ethyl Acetate (EtOAc)141-78-688.11-~300 mL for workupReagent Grade
Deionized Water7732-18-518.02-~300 mL for workup-
Brine (Saturated NaCl solution)7647-14-558.44-~100 mL for workup-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed-

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

3.3. Step-by-Step Protocol

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Reagent Charging: To the flask, add 4-aminophenol (3.84 g) and anhydrous DMF (50 mL). Begin stirring under a positive pressure of nitrogen.

  • Base Addition: Carefully add potassium tert-butoxide (7.24 g) to the stirring suspension in portions over 10-15 minutes. An exotherm may be observed. The mixture will typically darken to a brown or deep purple color as the phenoxide salt forms. Stir for 45 minutes at room temperature to ensure complete deprotonation.[5]

  • Substrate Addition: Add 4-Chloro-N-methylpyridine-2-carboxamide (5.0 g) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-85°C using the heating mantle. Maintain this temperature for 8-12 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (4-Chloro-N-methylpyridine-2-carboxamide) should be consumed.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

3.4. Safety Precautions

  • Potassium tert-butoxide (KOtBu): Highly corrosive and reacts violently with water. Handle in a glovebox or under a robust inert atmosphere.

  • Dimethylformamide (DMF): A potential teratogen and skin irritant. Always use in a fume hood and wear appropriate gloves.

  • 4-Aminophenol: Toxic and an irritant. Avoid inhalation of dust and skin contact.

Characterization and Expected Results

The successful synthesis of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide should be validated using standard analytical techniques.

4.1. Expected Outcome

ParameterExpected Result
Yield 75-90% (yields of 80% or above have been reported)[6]
Appearance Off-white to light brown solid
Melting Point ~145-148 °C

4.2. Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should confirm the presence of protons from both aromatic rings and the N-methyl group. Key signals include the doublet for the N-H of the methylamide, the aromatic protons, and the singlet for the amino group (NH₂).

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 244.1.

  • HPLC: Purity should be assessed using a suitable C18 column and a gradient of acetonitrile/water. The product should appear as a single major peak with >98% purity.

Laboratory Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow diagram.

Figure 2: Step-by-step laboratory workflow for the synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base or inactive base (hydrolyzed KOtBu).2. Reaction time too short or temperature too low.3. Wet reagents or solvent.1. Use fresh, high-purity KOtBu and ensure it is handled under strictly anhydrous conditions.2. Extend reaction time and confirm the internal temperature is at the target 80-85°C.3. Use freshly opened anhydrous DMF or solvent dried over molecular sieves.
Low Yield 1. Inefficient extraction during workup.2. Product loss during purification.3. Side reactions, such as reaction with residual water.1. Perform at least three extractions with ethyl acetate.2. Optimize the recrystallization solvent system to minimize solubility of the product in the cold mother liquor.3. Ensure all glassware and reagents are scrupulously dry.
Dark, Tarry Crude 1. Reaction temperature was too high, causing decomposition.2. Presence of oxygen leading to oxidation of 4-aminophenol.1. Ensure precise temperature control; do not exceed 90°C.2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

Conclusion

The synthesis of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide from 4-Chloro-N-methylpyridine-2-carboxamide is a robust and high-yielding transformation critical for the production of Sorafenib. The success of this SNAr reaction hinges on the careful selection of a strong, non-nucleophilic base, an appropriate polar aprotic solvent, and maintaining anhydrous conditions at an elevated temperature. The protocol detailed herein is a validated method that, when followed with precision, provides a reliable pathway to this key pharmaceutical intermediate, facilitating further research and development in the synthesis of kinase inhibitors.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Chloro-2-methylpyridine

The 2-methylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its functionalization is key to developing novel pharmaceuticals, agrochemicals, and organic materials. Among the various precursors, this compound stands out as a versatile and economically viable starting material. The chloro-substituent, while traditionally less reactive than its bromo or iodo counterparts, offers a strategic advantage in multi-step syntheses where selective, sequential couplings are desired.[1][2]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application to heteroaryl chlorides like this compound has become increasingly routine with the development of advanced catalyst systems.[3] This guide provides in-depth technical insights and detailed protocols for the three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, sp²-sp) couplings.

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organoboron species and an organic halide.[1][4][5] For a substrate like this compound, this reaction opens a direct path to a diverse array of 4-aryl-2-methylpyridines, which are key intermediates in drug discovery.

Mechanistic Rationale: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle comprising three key steps:[1][4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[1]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[4][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][4]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)L₂-Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(R-B(OR)₂ + Base)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl_Complex [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="this compound"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation [label="Arylboronic Acid"]; Transmetalation -> PdII_Aryl_Complex; PdII_Aryl_Complex -> RedElim; RedElim -> Pd0 [label="4-Aryl-2-methylpyridine"]; } caption [label="Catalytic cycle of the Suzuki-Miyaura reaction.", shape=plaintext, fontname="Arial", fontsize=12];

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equiv)

  • Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)

  • Schlenk tube or sealed reaction vial, magnetic stirrer, heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methylpyridine.

Data Presentation: Catalyst System Comparison
Catalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Dioxane10075-95Broad applicability, good for electron-rich and -poor boronic acids.[3]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH10080-98Highly active for challenging, sterically hindered substrates.
Pd(PPh₃)₄K₂CO₃Toluene/H₂O11060-85Classic catalyst, may require longer reaction times for chlorides.[8]
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10070-90Effective for heteroaryl boronic acids.[9][10]

PART 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[11][12] This transformation is invaluable for synthesizing 4-amino-2-methylpyridine derivatives, which are prevalent in pharmaceuticals.

Mechanistic Rationale: The Catalytic Cycle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[11][12][13][14]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition with this compound to form a Pd(II) intermediate.[13][14]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.[11]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)L₂-Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n& Deprotonation\n(R₂NH + Base)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amido_Complex [label="Ar-Pd(II)L₂-NR₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="this compound"]; OxAdd -> PdII_Complex; PdII_Complex -> AmineCoord [label="Amine"]; AmineCoord -> PdII_Amido_Complex; PdII_Amido_Complex -> RedElim; RedElim -> Pd0 [label="4-Amino-2-methylpyridine"]; } caption [label="Catalytic cycle of the Buchwald-Hartwig amination.", shape=plaintext, fontname="Arial", fontsize=12];

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is suitable for coupling a range of primary and secondary amines.

Reagents & Equipment:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed reaction vial, magnetic stirrer, heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and anhydrous toluene (5 mL). Stir for 5 minutes.

  • Amine Addition: Add the amine (1.2 mmol).

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C for 16-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography to yield the desired 4-amino-2-methylpyridine derivative.

PART 3: Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to 4-alkynyl-2-methylpyridines.[15][16][17] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[16]

Mechanistic Rationale: The Dual Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles:[16]

  • Palladium Cycle: Similar to the other couplings, it starts with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium center to give the alkynylated product and regenerate the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid issues like the homocoupling of alkynes.[18][19][20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-Cl Pd0->PdII_Complex Oxidative Addition (Ar-Cl) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Complex Transmetalation

Protocol: General Procedure for Sonogashira Coupling

This protocol is a standard procedure for the copper-co-catalyzed Sonogashira reaction.

Reagents & Equipment:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Anhydrous THF or DMF

  • Schlenk flask or sealed tube, magnetic stirrer, heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 50-60 °C for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Best Practices

The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of a wide range of functionalized pyridine derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. For chloro-pyridines, ligands that are both electron-rich and sterically bulky, such as the biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to facilitate the challenging oxidative addition step.[2][3] Careful exclusion of oxygen and moisture is critical for catalyst stability and reaction efficiency. These protocols provide a solid foundation for researchers to explore the vast chemical space accessible from this compound.

References

Application Notes & Protocols: The Pivotal Role of 4-Chloro-2-methylpyridine in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-2-methylpyridine and its derivatives as critical intermediates in the synthesis of high-value bioactive compounds. Moving beyond a simple recitation of facts, this document elucidates the chemical logic and strategic considerations that make this heterocyclic building block indispensable in modern medicinal chemistry. We will dissect its role in the construction of key pharmaceutical agents, with a detailed case study on the multi-kinase inhibitor, Sorafenib. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols.

Introduction: The Strategic Value of the 4-Chloropyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its nitrogen atom provides a key site for hydrogen bonding and improves the aqueous solubility of parent molecules, while the aromatic ring serves as a rigid and tunable framework for orienting functional groups.

This compound (CAS: 3678-63-5) and its close analogue, 4-Bromo-2-methylpyridine (CAS: 22282-99-1), are particularly valuable as synthetic intermediates.[1] The strategic placement of a halogen atom at the 4-position activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis. The electron-withdrawing nature of the ring nitrogen facilitates the displacement of the chloride—a good leaving group—by a variety of nucleophiles. This reactivity profile allows for the efficient and controlled linkage of the pyridine core to other molecular fragments, making it a powerful tool for constructing complex architectures.[2][3]

This guide will focus on the practical application of this reactivity, demonstrating how this compound derivatives serve as the linchpin in the synthesis of targeted therapies.

Core Application I: A Detailed Case Study in the Synthesis of Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] It functions by targeting key kinases involved in tumor cell proliferation and angiogenesis. The molecular structure of Sorafenib features a central diaryl ether linkage, and its synthesis provides a classic example of the strategic use of a chlorinated pyridine intermediate. The key building block is not this compound itself, but its direct derivative, 4-chloro-N-methylpicolinamide .

Synthetic Strategy: The Logic of Disconnection

The industrial synthesis of Sorafenib often relies on a convergent approach where two complex fragments are joined late-stage. One of these core fragments is 4-chloro-N-methylpicolinamide. The chlorine atom at the 4-position is the designated electrophilic site for coupling with the phenoxide of the second fragment, forming the critical diaryl ether bond.

Workflow for Sorafenib Synthesis

G cluster_0 Part A: Synthesis of Key Pyridine Intermediate cluster_1 Part B: Synthesis of Urea Fragment cluster_2 Part C: Final Convergent Coupling PicolinicAcid Picolinic Acid Intermediate1 4-Chloropyridine- 2-carbonyl chloride HCl PicolinicAcid->Intermediate1 SOCl₂ (Chlorination) Intermediate2 4-Chloro-N-methyl- picolinamide Intermediate1->Intermediate2 Methylamine Solution (Amidation) Sorafenib Sorafenib Intermediate2->Sorafenib SNAr Coupling Aminophenol 4-Aminophenol UreaFragment 1-(4-Chloro-3-(trifluoromethyl)phenyl) -3-(4-hydroxyphenyl)urea Aminophenol->UreaFragment Isocyanate 4-Chloro-3-(trifluoromethyl) phenyl isocyanate Isocyanate->UreaFragment UreaFragment->Sorafenib

Caption: Convergent synthesis pathway for Sorafenib.

Detailed Protocols

Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide (Intermediate)

This protocol outlines a common route starting from picolinic acid. The reaction with thionyl chloride serves a dual purpose: converting the carboxylic acid to a more reactive acyl chloride and chlorinating the pyridine ring at the 4-position.[4][5]

  • Reaction Setup: To a flask equipped with a reflux condenser and a gas outlet to neutralize HCl, add picolinic acid.

  • Chlorination: Under an inert atmosphere (e.g., nitrogen), slowly add an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be used to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 70-80 °C) for 12-16 hours. The reaction progress can be monitored by TLC or HPLC. This step yields crude 4-chloropyridine-2-carbonyl chloride hydrochloride.[4]

  • Amidation: After cooling, the excess thionyl chloride is carefully removed under reduced pressure. The crude acyl chloride is dissolved in an appropriate anhydrous solvent (e.g., THF, Dichloromethane).[6]

  • Methylamine Addition: The solution is cooled in an ice bath (0-5 °C). A solution of methylamine (e.g., 40% aqueous solution or 2M in THF) is added dropwise, maintaining the low temperature.[5][6] The causality here is critical: the low temperature controls the exothermicity of the reaction and minimizes side products.

  • Workup: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield 4-chloro-N-methylpicolinamide.[7]

Protocol 2: Synthesis of Sorafenib via SNAr Coupling

This protocol describes the crucial coupling step that forms the diaryl ether.[7]

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere, dissolve 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea in an anhydrous polar aprotic solvent such as DMF.

  • Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK). The purpose of the base is to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide, which is a potent nucleophile. Stir for approximately 45 minutes at room temperature to ensure complete salt formation.

  • Coupling Reaction: Add the previously synthesized 4-chloro-N-methylpicolinamide to the reaction mixture.

  • Heating: Heat the mixture to 80-85 °C and maintain for several hours (e.g., 8 hours), monitoring by HPLC until the starting materials are consumed.[7] The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

  • Workup and Purification: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Sorafenib.

Data Summary
StepKey ReagentsSolventTemperatureTypical YieldReference
Intermediate Synthesis Picolinic acid, SOCl₂, MethylamineTHF / Chlorobenzene0-85 °C80-95%[6]
Final Coupling 4-chloro-N-methylpicolinamide, Urea fragment, K-tert-butoxideDMF80-85 °C>80%[7]

Role in the Synthesis of Other Bioactive Molecules

The utility of this compound extends beyond Sorafenib. The principles of its reactivity are broadly applicable to the synthesis of other kinase inhibitors and bioactive compounds. For instance, in the synthesis of analogues of Imatinib, a tyrosine kinase inhibitor, chloro-pyrimidine or chloro-pyridine cores are frequently used.[8][9]

General Synthetic Logic: C-N and C-O Bond Formation

The chloro-pyridine moiety serves as a reliable electrophile for coupling with nucleophiles, most commonly amines and phenols, to form diarylamines and diaryl ethers, respectively. These are prevalent structures in kinase inhibitors, which often bind to the hinge region of the kinase ATP-binding pocket.

G Reagent1 This compound (or derivative) Product Coupled Bioactive Scaffold Reagent1->Product Base (e.g., K₂CO₃, t-BuOK) or Pd-Catalyst (for C-N coupling) Reagent2 Nucleophile (R-NH₂ or R-OH) Reagent2->Product

References

Application Note & Protocols: Laboratory-Scale Synthesis of 4-Chloro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the laboratory-scale synthesis of 4-chloro-2-methylpyridine and its subsequent derivatization. This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity. This document provides experimentally validated protocols for the synthesis of the core scaffold, followed by in-depth methodologies for producing a range of derivatives via nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and functionalization of the C2-methyl group. Each protocol is accompanied by mechanistic insights, safety considerations, and characterization data to ensure reproducibility and safe laboratory practice.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] Substitution with a chlorine atom at the C4-position and a methyl group at the C2-position creates a uniquely reactive and versatile scaffold. The electron-withdrawing nature of the pyridine nitrogen activates the C4-position for nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group.[2][3][4] This reactivity allows for the straightforward introduction of a wide array of functional groups, including amines, ethers, and thioethers.

Furthermore, the chloro-substituent provides a handle for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[5][6] The C2-methyl group is also amenable to various chemical transformations, including oxidation to carboxylic acid or deprotonation to form a nucleophilic species.[7][8] This multi-faceted reactivity makes this compound a highly valuable intermediate for generating diverse molecular libraries for drug discovery and materials science research.

Synthesis of the Core Scaffold: this compound

The most common and reliable route to this compound begins with the N-oxidation of 2-methylpyridine (also known as 2-picoline), followed by chlorination and subsequent deoxygenation. The initial N-oxidation step is crucial as it activates the pyridine ring for electrophilic substitution and facilitates the subsequent chlorination at the C4-position.

Workflow for this compound Synthesis

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination & Deoxygenation A 2-Methylpyridine B 2-Methylpyridine N-oxide A->B H₂O₂ / Acetic Acid C This compound N-oxide B->C Conc. HCl / Heat D This compound C->D PCl₃

Caption: Overall workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of 2-Methylpyridine N-oxide
  • Rationale: The oxidation of the pyridine nitrogen enhances the reactivity of the ring. Peracetic acid, generated in situ from hydrogen peroxide and acetic acid, is a common and effective oxidizing agent for this transformation.[9]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyridine (1.0 mol).

    • Slowly add glacial acetic acid (2.5 mol) while cooling the flask in an ice bath.

    • To this solution, add 30% hydrogen peroxide (1.2 mol) dropwise, ensuring the internal temperature does not exceed 60-70 °C.

    • After the addition is complete, heat the reaction mixture at 70-80 °C for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide as a solid.

Protocol 2.2: Synthesis of this compound
  • Rationale: This two-step, one-pot procedure involves the chlorination of the N-oxide followed by deoxygenation. Heating the N-oxide in concentrated hydrochloric acid introduces the chloro group at the 4-position.[10] Phosphorus trichloride (PCl₃) is then used as a deoxygenating agent to remove the N-oxide functionality.[10]

  • Procedure:

    • Chlorination: Place 2-methylpyridine N-oxide (0.5 mol) and concentrated hydrochloric acid (300 mL) in a pressure vessel or a robust sealed tube.[10]

    • Heat the mixture to 180 °C for 24 hours.[10] Caution: This reaction is performed under high pressure and temperature and must be conducted behind a blast shield.

    • Cool the reaction vessel to room temperature. Carefully vent any excess pressure.

    • Neutralize the acidic solution by slowly adding a saturated sodium hydroxide solution until the pH is 6-7.[10]

    • Extract the product with chloroform or dichloromethane (3 x 100 mL).[10]

    • Deoxygenation: Combine the organic extracts and place them in a flask. Cool to -10 °C.[10]

    • Slowly add phosphorus trichloride (PCl₃) (0.6 mol) dropwise, maintaining the temperature below 0 °C.

    • After addition, allow the mixture to warm to room temperature and then heat to 40 °C for 6 hours.[10]

    • Cool the reaction mixture and quench by carefully pouring it onto crushed ice.

    • Make the solution basic (pH > 8) with sodium hydroxide solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis of this compound Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C4-position of this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[2][3] This allows for the displacement of the chloride ion by a variety of nucleophiles.

G cluster_0 Reaction Pathway This compound This compound Meisenheimer Complex Anionic σ-complex (Meisenheimer Complex) (Rate-determining step) This compound->Meisenheimer Complex + Nu⁻ Product Product Meisenheimer Complex->Product - Cl⁻ (fast)

References

Application Notes and Protocols for the Quantitative Analysis of 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Approach to Quantifying Key Intermediates

In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantification of intermediates is not merely a quality control checkpoint; it is a cornerstone of process understanding, safety, and final product efficacy. 4-Chloro-2-methylpyridine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures and as a residual impurity in final products must be monitored with high precision and accuracy.

This document moves beyond a simple recitation of methods. It is designed to provide researchers, analytical scientists, and drug development professionals with a comprehensive guide to the principles and practical execution of robust analytical methods for the quantification of this compound. Herein, we delve into the causality behind methodological choices, offering protocols that are not just steps to be followed, but self-validating systems grounded in established scientific principles. The methods detailed are based on common laboratory instrumentation and are designed to be adaptable to various matrices, from in-process control samples to final drug substance testing.

Foundational Principles: Selecting the Right Analytical Tool

The choice of an analytical technique for quantifying this compound is governed by its physicochemical properties: it is a moderately polar, volatile compound. This profile makes it an excellent candidate for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Ideal for volatile and thermally stable compounds, GC offers high resolution and speed. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic molecules like this compound. For enhanced specificity and lower detection limits, particularly in complex matrices, a Mass Spectrometer (MS) is the detector of choice.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] A Reverse-Phase HPLC (RP-HPLC) method with Ultraviolet (UV) detection is a robust and widely accessible approach for the quantification of this compound, which possesses a UV-active pyridine ring.

The selection between GC and HPLC will depend on the specific application, the nature of the sample matrix, and the available instrumentation. This guide will provide detailed protocols for both techniques.

Gas Chromatography (GC) Method for this compound

The volatility of this compound makes GC a highly efficient method for its quantification. The following protocol is a robust starting point for method development and validation.

Rationale for Method Design

The choice of a capillary column with a mid-polarity stationary phase, such as a wax-type column (e.g., Stabilwax-DB or similar), provides good selectivity for pyridine derivatives.[1] A temperature gradient program ensures the efficient elution of the analyte while separating it from potential impurities with different boiling points. Flame Ionization Detection (FID) is chosen for its reliability and sensitivity to carbon-containing compounds. For unambiguous identification and quantification at trace levels, coupling the GC to a Mass Spectrometer is recommended.[2][3]

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Prep Weigh & Dissolve Sample in Dichloromethane Inject Inject 1 µL (Split Injection) Prep->Inject Std Prepare Calibration Standards (e.g., 1-100 µg/mL) Std->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify Calculate Concentration in Unknown Sample Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-FID.

Detailed Protocol: GC-FID

2.3.1 Instrumentation and Reagents

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary GC Column: Stabilwax-DB (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene glycol phase.

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Reference Standard: this compound (purity ≥95%).

2.3.2 Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve it in dichloromethane, and dilute to a final concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.[2]

2.3.3 Chromatographic Conditions

ParameterRecommended SettingCausality and Justification
Column Stabilwax-DB (30 m x 0.25 mm, 0.25 µm)A polar stationary phase provides good peak shape and resolution for pyridine compounds.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for balancing separation speed and efficiency for this column dimension.
Injector Temp. 250°CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program Initial: 100°C (hold 2 min) Ramp: 10°C/min to 250°C Hold: 5 min at 250°CThe initial hold allows for solvent focusing. The ramp separates compounds by boiling point, and the final hold ensures elution of any less volatile components.
Detector Temp. 280°CPrevents condensation of the analyte and ensures a stable signal.
Detector Flame Ionization Detector (FID)Highly sensitive and provides a linear response for organic compounds.

High-Performance Liquid Chromatography (HPLC) Method

For samples where volatility is a concern or for laboratories where HPLC is the primary analytical platform, the following RP-HPLC method provides a reliable alternative.

Rationale for Method Design

A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention for moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention and selectivity.[1] A slightly acidic pH (e.g., 3.0) ensures that the pyridine nitrogen is protonated, leading to consistent retention and improved peak shape. UV detection at a wavelength around the absorbance maximum of the pyridine ring (typically 254-270 nm) provides good sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Prep Weigh & Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Prep->Filter Std Prepare Calibration Standards (e.g., 1-100 µg/mL) Std->Filter Inject Inject 10 µL Filter->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 265 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify Calculate Concentration in Unknown Sample Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: RP-HPLC-UV

3.3.1 Instrumentation and Reagents

  • HPLC system with UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Buffer: Potassium phosphate monobasic.

  • Reagent: Phosphoric acid.

  • Reference Standard: this compound (purity ≥95%).

3.3.2 Sample and Standard Preparation

  • Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 40:60 v/v). The exact ratio should be optimized for ideal retention and separation. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation: Accurately prepare a sample solution in the mobile phase to a final concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent column clogging.

3.3.3 Chromatographic Conditions

ParameterRecommended SettingCausality and Justification
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and is robust for routine analysis.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (60:40 v/v)The organic/aqueous ratio controls retention time. The acidic buffer ensures consistent protonation of the analyte for reproducible chromatography.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of analysis time and backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for standard HPLC analysis.
Detection UV at 265 nmThis wavelength is often near the absorbance maximum for chloropyridine derivatives, providing good sensitivity. A UV scan of the analyte should be performed to determine the optimal wavelength.

Method Validation: Ensuring Trustworthiness and Reliability

A core requirement for any quantitative method is validation to demonstrate its fitness for purpose.[4] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

The Pillars of Method Validation

Validation_Pillars cluster_pillars Key Performance Characteristics (ICH Q2(R2)) Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters and typical acceptance criteria for the quantification of an intermediate like this compound.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, matrix).Peak purity analysis (e.g., with a diode array detector for HPLC) should show no co-eluting peaks. In forced degradation studies, the main peak should be resolved from degradation products.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at a minimum of three concentration levels.
Precision The degree of agreement among individual test results.Repeatability (Intra-assay): RSD ≤ 1.0% Intermediate Precision (Inter-assay): RSD ≤ 2.0%
LOD The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) at LOQ should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5°C) are varied.

Conclusion and Best Practices

The GC-FID and RP-HPLC-UV methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice between the two depends on the specific laboratory context, but both, when properly validated, are fit for purpose in a regulated environment.

Key Takeaways for the Senior Scientist:

  • Method Development is Purpose-Driven: The choice of column, mobile phase, and detector settings are not arbitrary; they are dictated by the analyte's chemistry and the analytical objective.

  • Validation is Non-Negotiable: A method is only as reliable as its validation data. Adherence to ICH guidelines is the industry standard for ensuring data integrity.[5][7]

  • System Suitability is a Daily Check: Before any sample analysis, system suitability tests (e.g., replicate injections of a standard to check precision) must be performed to confirm that the analytical system is performing as expected.

By integrating these principles and protocols, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data for this compound, thereby supporting robust process development and ensuring the safety and quality of final pharmaceutical products.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-2-methylpyridine in Heterocyclic Chemistry

This compound is a versatile and economically attractive building block in the synthesis of a diverse array of novel heterocyclic compounds. Its strategic placement of a reactive chlorine atom at the 4-position, an activating methyl group at the 2-position, and the inherent electronic properties of the pyridine ring make it a valuable precursor for drug discovery, materials science, and agrochemical research. The chlorine atom serves as a robust handle for various cross-coupling and nucleophilic substitution reactions, enabling the facile introduction of molecular complexity. This guide provides detailed application notes and protocols for the use of this compound in several key synthetic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important intermediate.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are pivotal for derivatization at the C4-position. While chloropyridines are generally less reactive than their bromo or iodo counterparts, advancements in catalyst systems have enabled their efficient use.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane/water (4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic AcidProductRepresentative Yield (%)Reference
Phenylboronic acid2-Methyl-4-phenylpyridine80-95[2] (analogous)
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methylpyridine85-98[2] (analogous)
4-(Trifluoromethyl)phenylboronic acid2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine75-90General knowledge
B. Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many bioactive molecules.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[3][4]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-Cl(L2)->Amine_Coordination R'R''NH [Ar-Pd(II)(NHR'R'')(L2)]+Cl- [Ar-Pd(II)(NHR'R'')(L2)]+Cl- Amine_Coordination->[Ar-Pd(II)(NHR'R'')(L2)]+Cl- Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')(L2)]+Cl-->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube, remove from the glovebox, and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

AmineProductRepresentative Yield (%)Reference
AnilineN-(2-methylpyridin-4-yl)aniline70-90[5] (analogous)
Morpholine4-(2-methylpyridin-4-yl)morpholine80-95[6] (analogous)
BenzylamineN-benzyl-2-methylpyridin-4-amine75-92General knowledge
C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles. These products can serve as precursors for a variety of further transformations.

Mechanistic Insight: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[7][8] Copper-free versions of this reaction are also well-established.[9]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Ar-Cl (Oxidative Addition) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR (Transmetalation) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR (Reductive Elimination) R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Cu(I), Base Cu(I) Cu(I) Cu-C≡CR->Ar-Pd(II)-Cl(L2)

Sonogashira Coupling Catalytic Cycles

Protocol: General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA, 3.0 mmol, 3.0 equiv.)

  • Anhydrous THF or DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent (THF or DMF), followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Terminal AlkyneProductRepresentative Yield (%)Reference
Phenylacetylene2-Methyl-4-(phenylethynyl)pyridine70-90[9] (analogous)
1-Hexyne4-(Hex-1-yn-1-yl)-2-methylpyridine65-85General knowledge
Trimethylsilylacetylene2-Methyl-4-((trimethylsilyl)ethynyl)pyridine80-95General knowledge

II. Nucleophilic Aromatic Substitution (SNAr): A Classical Approach

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The electron-withdrawing nature of the pyridine nitrogen activates the C4-position of this compound towards nucleophilic attack.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the ring.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Product 4-Nu-2-methylpyridine + Cl- Intermediate->Product

General SNAr Mechanism

Protocol: General Procedure for SNAr of this compound with an Amine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., piperidine, 2.0-3.0 mmol, 2.0-3.0 equiv.)

  • Solvent (e.g., ethanol, NMP, or neat), 5 mL

Procedure:

  • In a sealed tube, combine this compound and the amine.

  • If using a solvent, add it to the mixture.

  • Heat the reaction mixture to 100-150 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

NucleophileProductRepresentative Yield (%)Reference
Piperidine2-Methyl-4-(piperidin-1-yl)pyridine80-95[11] (analogous)
Sodium methoxide4-Methoxy-2-methylpyridine70-90General knowledge
Sodium thiophenoxide2-Methyl-4-(phenylthio)pyridine85-98[12] (analogous)

III. C-H Functionalization: A Frontier of Innovation

Direct C-H functionalization is an atom-economical and increasingly important strategy for the synthesis of complex molecules. For 2-methylpyridine derivatives, C-H activation can occur at the pyridine ring or at the methyl group.

A. C-H Arylation of the Pyridine Ring:

Palladium-catalyzed C-H arylation can be directed to the C5-position of 2-substituted pyridines, offering a complementary approach to cross-coupling reactions.[13]

B. Functionalization of the 2-Methyl Group:

The methyl group of 2-methylpyridine is acidic and can be deprotonated with a strong base to form an anion that can react with various electrophiles. More advanced methods involve transition metal-catalyzed C(sp³)-H activation.[8]

Protocol: Lithiation and Alkylation of the 2-Methyl Group (Conceptual)

This protocol is based on general principles and would require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • n-Butyllithium (1.1 mmol, 1.1 equiv.)

  • Electrophile (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv.)

  • Anhydrous THF (10 mL)

Procedure:

  • To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the electrophile dropwise and allow the reaction to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

IV. Safety, Handling, and Purification

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust or vapors.

Purification and Characterization: Purification of the resulting heterocyclic products is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Characterization is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the synthesized compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocycles. Through a variety of well-established and emerging synthetic methodologies, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and C-H functionalization, a vast chemical space can be explored. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable starting material in their synthetic endeavors. As with any chemical synthesis, optimization of the reaction conditions for each specific substrate is crucial to achieving the desired outcome with high efficiency and purity.

References

Troubleshooting & Optimization

Improving the yield of 4-Chloro-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Improving the Yield of 4-Chloro-2-methylpyridine Synthesis

Welcome to the technical support guide for the synthesis of this compound (4-Cl-2-MePy). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic sequence. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. This compound is a key intermediate in the production of pharmaceuticals and agrochemicals, making its efficient synthesis a matter of significant importance.[1][2]

This guide is structured as a series of questions and answers, addressing common pain points in the synthesis, from starting materials to final product purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant synthetic route for this compound?

The most established and widely used method proceeds in two key stages:

  • N-Oxidation: 2-Methylpyridine (also known as 2-picoline) is oxidized to form 2-Methylpyridine N-oxide. This initial step is critical as it activates the pyridine ring for the subsequent chlorination.[3]

  • Deoxygenative Chlorination: The intermediate N-oxide is then reacted with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield a mixture of chlorinated isomers, from which the desired this compound is isolated.[4][5]

This two-step process is favored due to the ready availability of the starting material, 2-methylpyridine, and the generally robust nature of the reactions.[6]

Q2: My overall yield is consistently low (<30%). What are the most critical parameters I should investigate first?

Low overall yield is a common complaint. Before diving into specific reaction steps, consider the entire process holistically. The two most critical leverage points for yield improvement are:

  • Regioselectivity of Chlorination: The reaction of 2-Methylpyridine N-oxide with POCl₃ does not exclusively yield the 4-chloro isomer. Significant amounts of byproducts, particularly 2-chloro-6-methylpyridine and 2-chloromethylpyridine, can form.[5] Controlling this selectivity is the single most important factor for improving the yield of the desired product.

  • Reaction Conditions of Chlorination: This reaction is highly exothermic and can produce significant tarring and decomposition if not properly controlled. Key parameters to scrutinize are temperature, rate of addition of reagents, and the efficiency of the final work-up.[7]

The workflow diagram below illustrates the primary synthesis pathway.

G cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Chlorination cluster_2 Purification A 2-Methylpyridine B 2-Methylpyridine N-oxide A->B Oxidation (e.g., H₂O₂, m-CPBA) C Crude Product Mix B->C Chlorination (POCl₃) D Pure this compound C->D Distillation / Chromatography

Caption: Overall workflow for this compound synthesis.

Troubleshooting Guide: Stage 1 - N-Oxidation

Q3: My N-oxidation of 2-methylpyridine is slow or incomplete. How can I improve this step?

While generally a high-yielding reaction, incomplete conversion can hinder the overall process.

Probable Cause: Insufficient oxidant strength or non-optimal reaction conditions.

Solutions:

  • Choice of Oxidant:

    • Hydrogen Peroxide (H₂O₂): Often used with acetic acid, it is cost-effective but may require elevated temperatures (70-80°C) and longer reaction times. Ensure a sufficient molar excess of H₂O₂ is used.

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A more reactive oxidant that works efficiently at lower temperatures (0°C to room temperature), often resulting in cleaner reactions and shorter reaction times. However, it is more expensive.

  • Temperature and Time: If using H₂O₂/acetic acid, ensure the temperature is maintained for a sufficient duration. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Catalysis: For less reactive systems, adding a catalytic amount of a transition metal complex can sometimes accelerate the oxidation, though this adds complexity and cost.

Troubleshooting Guide: Stage 2 - Deoxygenative Chlorination

This stage is the most frequent source of yield loss. The key is to understand that the reaction proceeds via phosphorylation of the N-oxide oxygen, which activates the ring for nucleophilic attack by chloride ions.[8] The position of this attack determines the product isomer.

Q4: My primary issue is the formation of isomeric impurities, especially 6-chloro and 2-chloromethyl byproducts. How do I maximize the yield of the 4-chloro isomer?

This is the central challenge of this synthesis. The formation of the desired 4-chloro isomer is kinetically and thermodynamically influenced.

Probable Cause: Non-optimal reaction conditions favoring attack at the C6 or methyl positions.

Solutions:

  • Strict Temperature Control: This is paramount. The initial addition of POCl₃ to the N-oxide should be performed at a low temperature (e.g., 0-5°C) to control the initial exotherm.[9] After the initial reaction, the mixture is typically heated (e.g., 70-110°C) to drive the rearrangement and chlorination to completion.[8][10] A rapid, uncontrolled temperature rise will lead to a broader product distribution and increased tar formation.

  • Use of a Tertiary Amine Base: The addition of a hindered organic base, such as diisopropylamine or triethylamine, can significantly improve the regioselectivity towards the 4-position. A patent for a similar synthesis of 2-chloro-5-methylpyridine demonstrates that adding a basic organic nitrogen compound with POCl₃ can dramatically increase the yield of the desired isomer.[9] The base likely influences the nature of the active chlorinating species and the equilibrium between intermediates.

  • Solvent/Reagent Stoichiometry: Often, POCl₃ is used in large excess, acting as both the chlorinating agent and the solvent.[11] While effective, this can make the final work-up challenging. Using a co-solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can help moderate the reaction, although care must be taken with solvent stability in the presence of hot POCl₃.[12]

Q5: The reaction with POCl₃ produces a thick, dark tar that makes work-up and purification nearly impossible. What causes this and how can it be prevented?

Probable Cause: Uncontrolled polymerization and decomposition reactions due to excessive heat or localized "hot spots." Pyridine rings, especially when activated, are prone to such side reactions under harsh acidic conditions.[7]

Solutions:

  • Slow, Controlled Addition: Add the POCl₃ dropwise to a cooled solution of the N-oxide. This prevents a rapid, uncontrolled exotherm. For larger scale reactions, using a syringe pump for addition is highly recommended.

  • Efficient Stirring: Ensure vigorous mechanical stirring throughout the reaction. This dissipates heat effectively and prevents the formation of localized hot spots where decomposition can initiate.

  • Post-Reaction Quench: The method of quenching the reaction is critical. The excess POCl₃ must be destroyed before product isolation. The standard procedure is to very slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water. This is a highly exothermic and hazardous step that releases HCl gas and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • pH Adjustment and Extraction: After quenching, the acidic solution must be carefully neutralized. Basification with a strong base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH of 6-7 is typical before extracting the product with an organic solvent like chloroform or dichloromethane.[12]

The following decision tree provides a logical path for troubleshooting this critical chlorination stage.

G Start Low Yield in Chlorination Stage CheckPurity Analyze crude product by GC/NMR Start->CheckPurity IsomerIssue High percentage of isomeric byproducts? CheckPurity->IsomerIssue Purity Low TarryIssue Significant tarring / decomposition? CheckPurity->TarryIssue Yield Low, Purity OK IsomerIssue->TarryIssue No Sol_Isomer Implement Strict Temp. Control (0-5°C addition) Add hindered base (e.g., Diisopropylamine) IsomerIssue->Sol_Isomer Yes Sol_Both Optimize both temperature control and addition rate. A clean reaction often leads to better selectivity. IsomerIssue->Sol_Both Yes Sol_Tarry Ensure slow, dropwise addition of POCl₃ Improve stirring efficiency Re-evaluate quench procedure TarryIssue->Sol_Tarry Yes

References

Technical Support Center: Synthesis of 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, industrially relevant routes for synthesizing this compound:

  • Deoxygenation of this compound N-oxide: This is a widely used method that involves the synthesis of 2-methylpyridine N-oxide, followed by chlorination at the 4-position, and subsequent deoxygenation. A common approach involves reacting 2-methyl-4-nitropyridine-N-oxide with hydrochloric acid to yield 4-chloro-2-methyl-pyridine-N-oxide, which is then deoxygenated using a reagent like phosphorus trichloride (PCl₃).[1][2]

  • Sandmeyer-Type Reaction of 2-Amino-4-methylpyridine: This classical route involves the diazotization of 2-Amino-4-methylpyridine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[3][4][5] While effective, it requires careful control of the highly reactive diazonium salt intermediate.

Q2: I'm seeing multiple chloro-methyl-pyridine isomers in my GC-MS analysis. Why is this happening?

A2: The formation of regioisomers is a frequent challenge, particularly in direct chlorination approaches. The pyridine ring's electronics, influenced by the methyl group, can direct chlorination to other positions. For instance, direct chlorination of 2-methylpyridine can yield a mixture of isomers, including 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, alongside the desired 4-chloro product.[6] The N-oxide route generally offers better regioselectivity for 4-position substitution.

Q3: My final product is degrading or showing new impurities over time. What is the likely cause?

A3: this compound can be susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents. The chlorine atom at the 4-position is activated towards nucleophilic substitution, which can lead to the formation of 4-hydroxy-2-methylpyridine.[7] Proper drying of the final product and storage in an inert, anhydrous environment are critical to maintain purity.

Troubleshooting Guide: Impurity Formation & Mitigation

This section addresses specific impurity-related issues you may encounter during synthesis and provides actionable troubleshooting steps.

Issue 1: Presence of Unreacted Starting Material (2-methylpyridine N-oxide)

Question: My post-reaction analysis (HPLC/GC) shows a significant peak corresponding to this compound N-oxide after the deoxygenation step with PCl₃. What went wrong?

Causality & Explanation: Incomplete deoxygenation is the primary cause. This reaction's success hinges on stoichiometry, temperature, and reaction time. Phosphorus trichloride is consumed during the reaction, and an insufficient charge will lead to unreacted starting material. Low reaction temperatures can slow the reaction rate, while insufficient reaction time will prevent it from reaching completion.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure at least a stoichiometric amount of PCl₃ is used relative to the N-oxide. Often, a slight excess (e.g., 1.5 to 3.0 equivalents) is employed to drive the reaction to completion.[1][2]

  • Temperature Control: The reaction is typically run at a moderately elevated temperature (e.g., 40°C).[1] Ensure your reaction mixture maintains the target temperature for the duration.

  • Reaction Time: Monitor the reaction progress using TLC, GC, or HPLC. Continue heating until the starting material is consumed. Reaction times of 3-6 hours are commonly reported.[1]

  • Reagent Quality: Ensure the PCl₃ used is of high purity and has not been partially hydrolyzed by exposure to atmospheric moisture.

Issue 2: Formation of Hydroxylated By-products (e.g., 4-hydroxy-2-methylpyridine)

Question: During workup, I'm observing a new, more polar impurity. Mass spectrometry suggests it's the corresponding hydroxypyridine. How can I prevent this?

Causality & Explanation: This is a classic hydrolysis problem. The chlorine at the 4-position is a good leaving group, making the molecule susceptible to nucleophilic attack by water.[7] This is particularly problematic during aqueous workups, especially if the pH becomes basic or if the mixture is heated for extended periods.

Troubleshooting Steps:

  • Minimize Contact with Water: During extraction, use cold water or brine and perform the separation as quickly as possible.

  • Control pH: Avoid highly basic conditions during workup. A patent for a similar synthesis neutralizes the reaction mixture with 10% NaOH, suggesting careful pH control is necessary.[1] If possible, maintain a neutral or slightly acidic pH.

  • Anhydrous Conditions: After extraction, thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Purification Strategy: If hydrolysis is unavoidable, the resulting 4-hydroxy-2-methylpyridine is significantly more polar. It can typically be separated from the desired product by column chromatography or, in some cases, by careful distillation.

Issue 3: Biaryl and Phenolic Impurities in Sandmeyer-Type Reactions

Question: When using the Sandmeyer route from 2-amino-4-methylpyridine, my crude product is contaminated with biaryl (dimerized pyridine) and phenolic (4-hydroxy) impurities. Why does this happen and how can it be fixed?

Causality & Explanation: The Sandmeyer reaction proceeds via a radical mechanism.[3][4] The aryl radical intermediate can undergo side reactions:

  • Dimerization: Two aryl radicals can couple to form biaryl impurities.

  • Hydroxylation: The diazonium salt can react with water, especially at elevated temperatures, to form the corresponding phenol (4-hydroxy-2-methylpyridine).[8] This is a significant competing reaction.[8]

Troubleshooting Steps:

  • Low-Temperature Diazotization: The formation of the diazonium salt must be conducted at low temperatures (typically 0-5°C) to prevent its premature decomposition to the phenol.

  • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) chloride catalyst solution. This maintains a low concentration of the diazonium salt in the reaction mixture, minimizing side reactions.

  • Catalyst Purity: Ensure the CuCl is active and free of Cu(II) impurities, which can be less effective.

  • Avoid Excess Nitrite: Use a slight stoichiometric deficit or exact equivalent of sodium nitrite to avoid side reactions from excess nitrous acid.

Key Impurity Profile Summary

The table below summarizes the common impurities, their molecular weights, and typical formation pathways. This data is invaluable for interpreting analytical results from techniques like GC-MS.

Impurity NameStructureMolecular Weight ( g/mol )Common Source / Formation Pathway
This compound N-oxide C₆H₆ClNO143.57Unreacted starting material from the deoxygenation route.[1][2]
4-Hydroxy-2-methylpyridine C₆H₇NO109.13Hydrolysis of the product during aqueous workup or storage.[7]
2-Chloro-3-methylpyridine C₆H₆ClN127.57Regioisomeric by-product from non-selective chlorination.
2-Chloro-5-methylpyridine C₆H₆ClN127.57Regioisomeric by-product from non-selective chlorination.[9]
2,4-Dichloro-x-methylpyridine C₆H₅Cl₂N162.02Over-chlorination by-product.

Protocols for Impurity Analysis & Removal

Protocol 1: Generic GC-MS Method for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating and identifying volatile impurities.[10][11]

Objective: To separate and identify this compound from its common isomers and related impurities.

Methodology:

  • Sample Preparation: Dissolve ~1-5 mg of the crude or purified sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC Column: Use a standard non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Inject 1 µL with a split ratio of 50:1. Set the injector temperature to 250°C.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The molecular ion for chloro-methyl-pyridines should show a characteristic M/M+2 isotope pattern of ~3:1 due to the presence of ³⁵Cl and ³⁷Cl.

Protocol 2: Purification by Acid-Base Extraction

Objective: To remove non-basic impurities from the this compound product.

Causality & Explanation: this compound is a basic compound due to the pyridine nitrogen. It can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase, allowing for separation.

Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The product will move into the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is > 9. The free base of the product will precipitate or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (DCM or Ethyl Acetate) 3 times.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[12]

Visual Workflow and Pathway Diagrams

Synthesis and Impurity Formation Pathway

The following diagram illustrates the common synthetic route via the N-oxide intermediate and highlights the key steps where impurities can arise.

Fig. 1: Synthetic Pathway and Impurity Formation A 2-Methylpyridine N-oxide B Chlorination (e.g., HCl) A->B Step 1 C This compound N-oxide B->C J Regioisomers (e.g., 2-Chloro-5-methylpyridine) B->J Side Reaction D Deoxygenation (e.g., PCl3) C->D Step 2 E This compound (Product) D->E H Incomplete Reaction D->H F Aqueous Workup E->F G 4-Hydroxy-2-methylpyridine (Hydrolysis Impurity) F->G I Unreacted Starting Material H->I

Caption: Synthetic pathway via the N-oxide and points of impurity formation.

Troubleshooting Logic for Impurity Analysis

This diagram provides a logical workflow for identifying and addressing impurities found during routine analysis.

Fig. 2: Troubleshooting Workflow rect_node rect_node start Impurity Detected in GC-MS? check_mw MW = 143.57? start->check_mw check_hydrolysis MW = 109.13? check_mw->check_hydrolysis No is_sm Likely unreacted This compound N-oxide. ACTION: Review deoxygenation step. check_mw->is_sm Yes check_isomer MW = 127.57? check_hydrolysis->check_isomer No is_hydrolysis Likely 4-Hydroxy-2-methylpyridine. ACTION: Review workup conditions (pH, temp, time). check_hydrolysis->is_hydrolysis Yes is_isomer Is it the product peak? check_isomer->is_isomer Yes unknown Unknown Impurity. ACTION: Further structural elucidation (e.g., NMR). check_isomer->unknown No is_regioisomer Likely a regioisomer. ACTION: Review chlorination selectivity or purify. is_isomer->is_regioisomer No

Caption: Logical workflow for identifying common synthesis impurities.

References

Stability and storage conditions for 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from our Senior Application Scientists.

Technical Support Center: 4-Chloro-2-methylpyridine

Welcome to the technical support guide for this compound (CAS RN: 3678-63-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Below, you will find troubleshooting guidance for common issues and frequently asked questions regarding its storage and handling.

Troubleshooting Guide

This section addresses specific issues that may arise during the use and storage of this compound, providing insights into potential causes and actionable solutions.

Issue 1: The this compound liquid appears discolored (e.g., light yellow to orange). Is it still usable?

  • Possible Causes:

    • Initial Product Appearance: Many suppliers describe the compound as a colorless to light yellow or even light orange liquid in its pure form.[1][2] A slight yellow tint may not necessarily indicate degradation.

    • Degradation: Exposure to atmospheric conditions (moisture, oxygen) or light can lead to degradation over time. While specific degradation pathways for this exact molecule are not detailed in the provided results, related halogenated pyridines can undergo hydrolysis or oxidation.[3] Photodegradation is also a known pathway for chloropyridines in aqueous solutions.[4]

    • Contamination: Accidental introduction of impurities from laboratory equipment or cross-contamination from other reagents.

  • Recommended Actions:

    • Check Supplier Specifications: Refer to the certificate of analysis (CofA) or product page from the supplier (e.g., TCI, Fisher Scientific) to confirm the specified appearance.[2][5]

    • Evaluate Storage History: Review your lab notebook and storage records. Was the container tightly sealed?[1][6][7] Was it stored in a cool, dry, and dark place?[1][3][6][8]

    • Analytical Verification: If in doubt, the most reliable method is to re-analyze the material. Use techniques like Gas Chromatography (GC) to check for purity or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify potential degradation products or impurities.

    • Decision: If the purity is confirmed to be within the acceptable range for your experiment, it can be used. If significant impurities are detected, it is best to dispose of the reagent according to local regulations.[7]

Issue 2: I'm observing inconsistent results in my reaction using a previously opened bottle of this compound.

  • Possible Causes:

    • Moisture Absorption: Pyridine and its derivatives can be hygroscopic, absorbing water from the atmosphere.[9] This moisture can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or strong bases).

    • Slow Degradation: The compound may have slowly degraded due to repeated exposure to air and moisture each time the bottle was opened, altering its effective concentration. The dichloromethyl group on a similar pyridine is known to hydrolyze in the presence of moisture.[3]

    • Leaching from Container/Cap: Improper storage containers could potentially leach impurities into the reagent, although this is less common with original supplier packaging.

  • Recommended Actions:

    • Use a Fresh Aliquot/New Bottle: As a primary troubleshooting step, perform a control experiment using an unopened bottle or a freshly purchased batch of this compound to see if the issue resolves.

    • Dry the Reagent: If a new bottle is unavailable and moisture is the suspected culprit, consider drying the solvent over a suitable desiccant (e.g., molecular sieves) if your protocol allows. Note: This should be done with caution, ensuring compatibility between the desiccant and the reagent.

    • Inert Atmosphere Handling: For future use, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture, especially for sensitive applications.[3]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing stability concerns with this compound.

G Troubleshooting Flow for this compound observe Observe Anomaly (e.g., color change, poor results) check_spec Check Supplier CofA & Storage History observe->check_spec storage_ok Storage Conditions Correct? check_spec->storage_ok retest Re-test Purity (GC, NMR, etc.) storage_ok->retest  Yes review_protocol Review Storage Protocol Implement Corrective Actions storage_ok->review_protocol No purity_ok Purity Acceptable? retest->purity_ok use_reagent Proceed with Experiment purity_ok->use_reagent  Yes dispose Quarantine & Dispose of Reagent purity_ok->dispose No review_protocol->dispose

Caption: A step-by-step decision diagram for troubleshooting reagent stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

The consensus from multiple safety data sheets (SDS) is to store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7][8] To prevent degradation from heat and light, it should be kept away from heat sources, sparks, and direct sunlight.[10][11]

Q2: Does this compound need to be stored under an inert atmosphere?

While not always mandatory for general use, storage under an inert atmosphere (like nitrogen or argon) is highly recommended for long-term stability and for high-purity applications.[3] This practice minimizes exposure to atmospheric moisture and oxygen, thereby preventing potential hydrolytic and oxidative degradation.[3]

Q3: Is this compound light-sensitive?

Yes, light sensitivity should be assumed. Halogenated aromatic compounds can be susceptible to photodegradation.[4] It is best practice to store the container in a dark place or use an amber glass bottle to protect the contents from light.

Q4: What materials are incompatible with this compound?

You should avoid storing this compound with strong oxidizing agents and strong acids.[7][8][12] Contact with these substances could lead to vigorous, potentially hazardous reactions.

Q5: What type of container should I use for storing aliquots?

Always use the original manufacturer's container for primary storage. If you need to aliquot the material, use clean, dry glass bottles (amber glass is preferred) with tightly sealing caps. Ensure the cap liner is chemically resistant (e.g., PTFE). Do not use plastic buckets or containers that are not specifically rated for chlorinated organic compounds.[13]

Data Summary Table

ParameterRecommendationRationale & References
Temperature Store in a cool place.[1][6][8] Some sources recommend 15–25 °C.[14]Prevents thermal degradation and reduces vapor pressure.
Atmosphere Keep container tightly closed.[1][6][7][8] Inert atmosphere (N₂ or Ar) is highly recommended.[3]Prevents hydrolysis and oxidation from air and moisture exposure.[3][9]
Light Store in a dark place, away from direct sunlight.[11]Prevents potential photodegradation.[4]
Container Original supplier bottle; amber glass for aliquots.Ensures material compatibility and protection from light.
Incompatibilities Strong oxidizing agents, strong acids.[7][8][12]Avoids risk of hazardous chemical reactions.

Experimental Protocols

Protocol 1: Standard Procedure for Storing a New Bottle

  • Inspect: Upon receipt, inspect the bottle for any damage to the container or seal.

  • Label: Affix a label with the date of receipt and the date it is first opened. This is critical for tracking the age and exposure of the reagent.[15]

  • Designate Location: Place the bottle in a designated storage area for organic bases or halogenated compounds, ensuring it is segregated from incompatible materials like strong acids and oxidizers.[11][12]

  • Log Entry: Record the receipt of the chemical in your laboratory inventory system.

Protocol 2: Handling and Aliquoting the Reagent

  • Prepare Workspace: All handling should be done in a well-ventilated area, preferably inside a certified chemical fume hood.[6][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[1][9][16]

  • Inert Atmosphere (Optional but Recommended): If your application is sensitive, flush the headspace of the main bottle with an inert gas like nitrogen or argon before and after dispensing.

  • Dispense: Use a clean, dry glass syringe or pipette to transfer the desired amount to a secondary container (e.g., a tared and labeled amber glass vial).

  • Seal Promptly: Tightly seal both the main container and the new aliquot immediately after transfer to minimize exposure to the atmosphere.[9]

  • Clean Up: Clean any spills immediately with an absorbent material like sand or vermiculite and dispose of it as hazardous waste.[11][17] Wash hands thoroughly after handling.[6][14]

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving 4-chloro-2-methylpyridine. This resource is tailored for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet important, substrate. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide actionable, step-by-step troubleshooting protocols.

The Challenge: Why is this compound a "Difficult" Substrate?

This compound presents a unique set of challenges in cross-coupling chemistry that distinguishes it from simpler aryl halides. Understanding these core issues is the first step toward successful optimization.

  • Reduced Reactivity: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polar than corresponding C-Br or C-I bonds. This makes the crucial initial step of the catalytic cycle—oxidative addition to the Pd(0) center—energetically more demanding and often the rate-limiting step.[1][2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[4][5] This coordination can stabilize the palladium center, rendering it less reactive or leading to the formation of inactive catalyst species, effectively "poisoning" the catalytic cycle.[1][4]

  • Steric Hindrance: The methyl group at the 2-position (ortho to the nitrogen) introduces steric bulk near the reactive center. This can hinder the approach of the palladium catalyst and the subsequent binding of other reaction components, such as the ligand and the coupling partner.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.

Problem 1: My reaction shows low to no conversion of the starting material.

This is the most frequent issue and typically points to a fundamental problem with the catalytic system's activity or the reaction conditions.

Q: I've set up my Suzuki-Miyaura coupling with a standard catalyst like Pd(PPh₃)₄ and I'm seeing no product. What's the likely cause?

A: The primary suspects are catalyst inactivity and suboptimal reaction conditions for this challenging substrate.

  • Root Cause Analysis:

    • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly versatile catalyst, but the triphenylphosphine ligands are often not robust enough for electron-deficient and sterically hindered substrates like this compound.[7] The pyridine nitrogen can displace the phosphine ligands, leading to catalyst deactivation.[1][5]

    • Ineffective Base: The base is not just a proton scavenger; it's essential for activating the boronic acid to form a more nucleophilic boronate species required for the transmetalation step.[1][4] A weak or poorly soluble base like sodium carbonate (Na₂CO₃) may be insufficient.[1]

    • Low Temperature: The high activation energy of the C-Cl bond oxidative addition often requires elevated temperatures (typically >100 °C) to proceed at a reasonable rate.[3]

  • Troubleshooting Workflow & Protocol:

    If your initial reaction fails, follow this systematic approach rather than changing all variables at once.

    Troubleshooting_Low_Conversion Start Low / No Conversion Step1 Step 1: Upgrade Catalyst System (Ligand is Key) Start->Step1 Initial Failure Step2 Step 2: Screen Stronger Bases Step1->Step2 Still Low Yield Success Reaction Successful Step1->Success Yield Improved Step3 Step 3: Increase Temperature Step2->Step3 Still Low Yield Step2->Success Yield Improved Step3->Success Yield Improved

    Caption: A logical workflow for troubleshooting low-yield coupling reactions.

    Step-by-Step Protocol: Re-screening Conditions

    • Catalyst/Ligand Upgrade (Highest Impact): Switch from Pd(PPh₃)₄ to a more robust, modern catalyst system. For Suzuki or Buchwald-Hartwig reactions, systems using bulky, electron-rich biaryl phosphine ligands are the gold standard as they accelerate both oxidative addition and reductive elimination while protecting the palladium center.[1][8]

      • Recommendation: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[9] Commercially available pre-catalysts like XPhos Pd G3 are often more reliable.

    • Base Selection: Screen stronger, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior choices for difficult couplings.[1]

    • Solvent & Temperature: Use a high-boiling point aprotic solvent like 1,4-dioxane or toluene.[3] Ensure the reaction temperature is adequate, typically in the range of 100-120 °C. For sluggish reactions, microwave irradiation can significantly reduce reaction times.[3][10]

    Table 1: Recommended Starting Conditions for a Suzuki-Miyaura Coupling Screen

    Condition System A (Aggressive) System B (Standard) System C (Alternative)
    Pd Source Pd₂(dba)₃ (2 mol%) Pd(OAc)₂ (2 mol%) XPhos Pd G3 (4 mol%)
    Ligand SPhos (4-5 mol%) XPhos (4-5 mol%) (Internal to Pre-catalyst)
    Base K₃PO₄ (2.0 equiv) Cs₂CO₃ (2.0 equiv) K₂CO₃ (3.0 equiv)
    Solvent 1,4-Dioxane/H₂O (5:1) Toluene THF/H₂O (5:1)

    | Temp. (°C) | 110 °C | 110 °C | 100 °C |

Problem 2: My reaction is messy, with significant side product formation.

The formation of byproducts indicates that while your catalyst is active, undesired reaction pathways are competing with your desired coupling.

Q: I'm seeing a lot of what appears to be my starting material without the chlorine (hydrodehalogenation) and/or homocoupling of my boronic acid. How can I suppress these side reactions?

A: These are classic side reactions in palladium catalysis. Hydrodehalogenation and homocoupling can often be mitigated by rigorously controlling the reaction atmosphere and optimizing the base and solvent.

  • Root Cause Analysis:

    • Hydrodehalogenation (or Protodehalogenation): This is the replacement of the chlorine atom with a hydrogen atom.[11] It can be a significant issue and often arises from trace water or other proton sources in the reaction mixture.[12] The mechanism can involve the palladium-hydride species that are intermediates in the catalytic cycle.[11][13]

    • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid (or other organometallic partner). It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[14]

  • Troubleshooting & Prevention:

    • Ensure an Inert Atmosphere: This is the most critical step. Use a Schlenk line or a glovebox. Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes or via freeze-pump-thaw cycles).[10] Ensure all reagents are dry.

    • Use Anhydrous Conditions: For particularly sensitive substrates, use anhydrous solvents and bases. Using a more stable boronic ester (e.g., a pinacol ester) instead of a boronic acid can also minimize side reactions like protodeboronation.[15]

    • Base and Solvent Choice: The choice of base can influence the rate of productive coupling versus side reactions.[4] Sometimes, a slightly weaker base or running the reaction under anhydrous conditions can disfavor pathways that lead to hydrodehalogenation.

    Experimental Protocol: Setting Up a Rigorously Inert Reaction

    • Glassware: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas.

    • Reagent Handling: Add the this compound, the boronic acid (or ester), and the base to a Schlenk flask.

    • Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.[4]

    • Solvent Addition: Add the freshly degassed anhydrous solvent via syringe through a rubber septum.

    • Catalyst Addition: If using a solid pre-catalyst, add it under a positive pressure of inert gas. If preparing the catalyst in situ, add the palladium source and ligand, and degas the mixture again before heating.

    • Heating: Heat the reaction mixture under a positive pressure of inert gas (a balloon is sufficient for many applications).

Problem 3: The reaction works, but the yield is inconsistent or moderate for my Buchwald-Hartwig amination.

Moderate and inconsistent yields often point to subtle issues like reagent stoichiometry, catalyst loading, or slow catalyst deactivation over the course of the reaction.

Q: I'm trying to couple this compound with a primary amine and my yields are stuck around 40-50%. How can I push the reaction to completion?

A: For C-N couplings, the choice of base is especially critical, and the catalyst system must be robust.

  • Root Cause Analysis:

    • Base Strength: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine, making it a more effective nucleophile.[16][17] A weak base will result in a slow and incomplete reaction. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.[18]

    • Ligand Choice: As with Suzuki reactions, specialized ligands are key. For C-N couplings, bidentate ligands like Xantphos or bulky monophosphine ligands from the Buchwald family (e.g., RuPhos, BrettPhos) are often required to facilitate the C-N reductive elimination step.[19]

    • Catalyst Loading: While it's tempting to minimize catalyst usage, challenging substrates may require a higher loading (e.g., 2-5 mol % Pd) to outpace deactivation pathways and drive the reaction to completion.[20]

    Table 2: Recommended Conditions for Buchwald-Hartwig Amination

    Component Recommended Condition Rationale & Notes
    Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Common, reliable precursors.[9]
    Ligand Xantphos, RuPhos, or BrettPhos Excellent for C-N bond formation; ligand choice may need to be screened.[19]
    Base NaOt-Bu or K₃PO₄ NaOt-Bu is very strong but can be incompatible with some functional groups. K₃PO₄ is a good, milder alternative.[18]
    Solvent Toluene or 1,4-Dioxane High boiling point, aprotic solvents are standard.
    Temp. (°C) 100 - 110 °C Sufficient thermal energy is typically required.

    | Catalyst Loading | Start with 2 mol% Pd, increase to 5 mol% if needed. | Higher loading can overcome slow reaction rates or catalyst deactivation. |

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism helps diagnose where a reaction might be failing. For a Suzuki-Miyaura coupling, the key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex TM_Complex L₂Pd(II)(Ar)(Ar') Transmetalation Complex Inhibition Pyridine Coordination (Catalyst Poisoning) Inhibition->Pd0 Inhibits Cycle ArX This compound (Ar-X) ArX->OA_Complex Boronic Boronic Acid (Ar'-B(OR)₂) Boronic->TM_Complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting catalyst inhibition.

For this compound, Step 1 (Oxidative Addition) is slow due to the strong C-Cl bond. Furthermore, the pyridine nitrogen can bind to the Pd(0) catalyst at any stage, forming an off-cycle, inactive complex and effectively poisoning the reaction.[4][5] The use of bulky, electron-rich ligands helps to both accelerate Step 1 and shield the palladium center from this inhibitory coordination.[1]

References

Technical Support Center: Strategies for the Removal of Phosphorus Oxychloride (POCl₃) from Chlorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the effective and safe removal of phosphorus oxychloride (POCl₃) following its use in chlorination reactions. This resource is structured in a question-and-answer format to directly address common challenges and provide practical, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary concern is safety. What is the safest and most reliable method for quenching a reaction containing a large excess of POCl₃?

A1: The safest and most controlled method for quenching excess POCl₃ is a reverse quench into a suitable aqueous solution. This involves the slow, portion-wise addition of the reaction mixture to the quenching solution with vigorous stirring and careful temperature monitoring.[1][2] Never add the quenching solution directly to the reaction mixture, as this can lead to an uncontrolled, violent exothermic reaction.

Two primary quenching protocols are recommended, each with specific advantages:

Protocol 1: Reverse Quench into Ice/Aqueous Sodium Bicarbonate

This is a widely used and generally safe method. The bicarbonate neutralizes the hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) byproducts of POCl₃ hydrolysis.

  • Causality: The large volume of ice and water provides a significant heat sink to manage the exotherm from the hydrolysis of POCl₃. Sodium bicarbonate is a weak base, which helps to control the pH and minimize the degradation of base-sensitive products.

Protocol 2: Reverse Quench into Aqueous Sodium Acetate

This method is particularly advantageous when dealing with products that are sensitive to strong bases or when a delayed exotherm is a concern.

  • Causality: Quenching into a sodium acetate solution at a slightly elevated temperature (e.g., 35-40°C) ensures the immediate and complete hydrolysis of POCl₃ and its reactive intermediates.[1][2] This prevents the accumulation of metastable species like phosphorodichloridic acid (Cl₂P(O)OH), which can lead to a delayed and potentially dangerous thermal runaway.[2]

Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6][7] Ensure an emergency shower and eyewash station are readily accessible.

Q2: After quenching my reaction, my product seems to be reverting to the starting material. What is causing this, and how can I prevent it?

A2: Product reversion is a common issue, particularly when the chlorinated product is susceptible to hydrolysis under basic conditions.[2][8] For instance, chloroquinazolines can revert to their corresponding quinazolin-4-ones in the presence of a strong aqueous base.[2]

Troubleshooting Steps:

  • Use a Milder Quenching/Neutralization Agent: Instead of strong bases like sodium hydroxide or sodium bicarbonate, consider using a buffered solution like aqueous sodium acetate to maintain a more controlled pH.[2]

  • Careful pH Adjustment: If a base is necessary, add it slowly while diligently monitoring the pH and maintaining a low temperature to minimize the rate of hydrolysis.

  • Non-Aqueous Workup: If your product is highly base-sensitive, a non-aqueous workup might be necessary. This could involve removing the excess POCl₃ by distillation (if feasible) before proceeding with purification.

  • Solvent Dilution Before Quench: Diluting the reaction mixture with an appropriate organic solvent (e.g., dichloromethane) before the aqueous workup can sometimes mitigate hydrolysis.[8]

Q3: I've noticed a significant exotherm during my quench, even when adding the reaction mixture slowly to ice. What's happening?

A3: A significant exotherm, even with slow addition to ice, often points to incomplete hydrolysis at low temperatures.

  • Causality: The hydrolysis of POCl₃ can be sluggish at 0-5°C, leading to the accumulation of unreacted POCl₃ and reactive intermediates.[2] As the mixture warms, the hydrolysis rate can increase rapidly, resulting in an uncontrolled release of heat.[2][9]

Solution:

  • Controlled Elevated Temperature Quench: As detailed in Q1, performing a reverse quench into a sodium acetate solution at a controlled temperature of 35-40°C ensures immediate and complete hydrolysis, preventing the buildup of reactive species.[1][2]

  • Sufficient Aging: After the addition is complete, allow the quenched mixture to stir for an adequate period to ensure all phosphorus species are fully hydrolyzed.[2] Monitoring the reaction by ³¹P NMR can confirm the disappearance of POCl₃ and its intermediates.[2]

Q4: Can I remove excess POCl₃ by distillation instead of quenching?

A4: Yes, distillation can be an effective method for removing the bulk of excess POCl₃, especially when it is used as the reaction solvent.[1][10] This is particularly useful for products that are sensitive to aqueous workups.

Considerations:

  • Boiling Point: POCl₃ has a boiling point of 105.8 °C.[11]

  • Azeotropic Removal: In some cases, adding a solvent like benzene and distilling under reduced pressure can help ensure the complete removal of residual POCl₃.[10]

  • Purification of Recovered POCl₃: If you intend to reuse the recovered POCl₃, it may be contaminated with impurities from the reaction. Purification by fractional distillation, sometimes in the presence of high-boiling nitrogen compounds, may be necessary.[12][13][14]

Q5: My workup is forming a thick, unmanageable slurry. What are the likely causes and solutions?

A5: The formation of a thick slurry is typically due to the precipitation of your product, reaction intermediates, or inorganic salts.[2]

Troubleshooting Strategies:

  • pH Adjustment: The solubility of your product may be pH-dependent. Carefully adjusting the pH after the initial quench might help dissolve the precipitate.[2]

  • Addition of a Co-solvent: Introducing a suitable organic solvent can help dissolve the product and facilitate extraction.[2]

  • Dilution: Diluting the quench mixture with additional water may help dissolve the inorganic salts that have formed.[2]

Experimental Protocols

Protocol 1: Reverse Quench with Ice/Aqueous Sodium Bicarbonate

This protocol is a standard and generally safe method for quenching excess POCl₃.

Step-by-Step Methodology:

  • Preparation: In a separate, appropriately sized flask equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[2]

  • Neutralization and Stirring: Once the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[2]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.

  • Workup: Combine the organic layers, wash with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Protocol 2: Controlled Temperature Reverse Quench with Aqueous Sodium Acetate

This protocol is recommended for its enhanced safety profile, particularly in large-scale reactions.

Step-by-Step Methodology:

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete hydrolysis.

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[2]

Visualization of Workflows

Diagram 1: Decision Tree for POCl₃ Removal Strategy

G start Reaction Complete product_sensitivity Is the product sensitive to aqueous base? start->product_sensitivity distillation Consider Distillation of excess POCl3 product_sensitivity->distillation Yes quenching Proceed with Aqueous Quench product_sensitivity->quenching No safety_concern Is delayed exotherm a major concern? quenching->safety_concern sodium_acetate Use Sodium Acetate Quench (35-40°C) safety_concern->sodium_acetate Yes bicarbonate Use Ice/Bicarbonate Quench (<20°C) safety_concern->bicarbonate No

Caption: Decision-making workflow for selecting the appropriate POCl₃ removal method.

Diagram 2: General Experimental Workflow for Quenching Excess Phosphorus Oxychloride

G cluster_reaction Reaction Vessel cluster_quench Quenching Vessel cluster_workup Workup reaction_mixture Reaction Mixture (with excess POCl3) quench_solution Aqueous Quench Solution (e.g., Ice/NaHCO3 or NaOAc) reaction_mixture->quench_solution Slow Addition (Reverse Quench) extraction Extraction with Organic Solvent quench_solution->extraction washing Wash Organic Layer (Water, Brine) extraction->washing drying Dry Organic Layer (e.g., Na2SO4) washing->drying concentration Concentration drying->concentration product Isolated Product concentration->product

Caption: Generalized experimental workflow for quenching excess phosphorus oxychloride.

Quantitative Data Summary

The hydrolysis of phosphorus oxychloride is a highly exothermic process. The overall enthalpy of this reaction is significant, contributing to the potential for thermal runaways if not properly controlled.

ReactionReactantsProductsStandard Enthalpy of Formation (ΔHf°)
POCl₃ Hydrolysis POCl₃(l) + 3H₂O(l)H₃PO₄(aq) + 3HCl(aq)ΔHf° (POCl₃(l)): -597.1 kJ/mol[11] ΔHf° (H₂O(l)): -285.8 kJ/mol ΔHf° (H₃PO₄(aq)): ~ -1296 kJ/mol ΔHf° (HCl(aq)): ~ -167.2 kJ/mol

Note: The exact enthalpy of reaction will depend on the final concentrations of the products. The hydrolysis of POCl₃ proceeds through several steps, with the formation of reactive intermediates. The thermal data for these individual steps can be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) to assess the risk of a thermal runaway.

References

Technical Support Center: NMR Spectrum Analysis of 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals who are interpreting the NMR spectrum of 4-Chloro-2-methylpyridine to assess its purity. The focus is on identifying common impurities that may arise during synthesis, storage, or handling.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

A1: Understanding the baseline spectrum of the pure compound is the critical first step in identifying impurities. This compound has a simple, characteristic structure that gives rise to a predictable NMR spectrum.

¹H NMR Spectrum Analysis:

The molecule has three aromatic protons and one methyl group, resulting in four distinct signals.

  • H6 (ortho to Nitrogen): This proton is adjacent to the electronegative nitrogen atom, which deshields it significantly, causing it to appear at the highest chemical shift (most downfield) in the aromatic region. It appears as a doublet due to coupling with H5.

  • H5 (meta to Nitrogen): This proton is coupled to both H6 and H3. It will appear as a doublet of doublets (dd).

  • H3 (ortho to Chlorine): This proton is adjacent to the methyl group and shows a very small long-range coupling to H5. It often appears as a narrow singlet or a very finely split multiplet.

  • CH₃ (Methyl Group): The methyl group at the C2 position is not coupled to any adjacent protons and therefore appears as a sharp singlet in the aliphatic region.

¹³C NMR Spectrum Analysis:

The molecule has six unique carbon atoms, though in a standard proton-decoupled ¹³C spectrum, five signals are typically resolved for the pyridine ring carbons and one for the methyl carbon.[1][2][3]

  • C2 & C4: The carbons directly attached to the nitrogen (C2) and the chlorine (C4) are significantly influenced by these heteroatoms and will have distinct chemical shifts.

  • C6, C5, C3: These carbons of the pyridine ring will appear in the aromatic region, with shifts influenced by their position relative to the nitrogen and the substituents.

  • CH₃: The methyl carbon will appear at the lowest chemical shift (most upfield).

A summary of expected chemical shifts is provided in the data table below.

Q2: My spectrum shows an extra set of pyridine signals. What could they be?

A2: The presence of additional signals in the aromatic region often points to isomeric impurities or residual starting materials. The synthesis of this compound can sometimes yield related isomers or be incomplete.

Causality & Identification:

  • Isomeric Impurities (e.g., 2-Chloro-4-methylpyridine): A common synthetic route involves the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride, which can sometimes produce the 2-chloro-4-methylpyridine isomer as a by-product.[4] This isomer will have a different substitution pattern, leading to a completely different set of ¹H signals with unique chemical shifts and coupling constants.

  • Unreacted Starting Material (e.g., 2-Methylpyridine): Incomplete chlorination would leave residual 2-methylpyridine (α-picoline). 2-Methylpyridine has a higher degree of symmetry in its proton environment compared to the chlorinated product, which simplifies its spectrum.[5][6] You would expect to see signals corresponding to the H3, H4, H5, and H6 protons of 2-methylpyridine.[5][6]

  • Synthetic Precursors: Depending on the synthetic route, precursors like 2-methyl-4-nitropyridine-N-oxide could be present if the reaction is incomplete.[7] These highly functionalized molecules have very distinct NMR spectra that are typically shifted significantly downfield due to the electron-withdrawing effects of the nitro and N-oxide groups.

Troubleshooting Step: Compare the unexpected signals to reference spectra of likely isomers and starting materials. Spiking the sample with a small amount of a suspected impurity and re-acquiring the spectrum is a definitive way to confirm its identity.

Q3: I see a broad singlet that disappears when I add a drop of D₂O. What is it?

A3: This is a classic indication of a labile proton, meaning a proton that can exchange with deuterium from the D₂O. In the context of this compound, this strongly suggests the presence of a hydrolysis by-product, 4-hydroxy-2-methylpyridine .

Mechanism of Formation and Identification:

The chlorine atom at the C4 position is susceptible to nucleophilic substitution, particularly if moisture is present. Water can act as a nucleophile to displace the chloride, forming the corresponding hydroxypyridine.

4-Hydroxy-2-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 2-methyl-4(1H)-pyridone .[8]

  • NMR Signature: This impurity will introduce a new set of aromatic signals and, crucially, a broad signal for the OH (in the hydroxy form) or NH (in the pyridone form) proton. These protons readily exchange with D₂O, causing their signal to broaden and eventually disappear from the ¹H spectrum, while a new HOD (deuterated water) peak appears. The ¹H NMR spectrum for 4-hydroxypyridine shows signals around 7.89 ppm and 6.59 ppm in D₂O.[9]

Validation Protocol: The D₂O shake experiment is the self-validating system for this issue. If the peak disappears, you have confirmed the presence of an exchangeable proton.

Experimental Protocols & Data

Protocol 1: Performing a D₂O Shake Experiment

This protocol is used to identify exchangeable protons (e.g., -OH, -NH₂, -COOH).

  • Acquire Initial Spectrum: Prepare your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Target Peak: Note the chemical shift, integration, and shape of any broad peaks suspected to be from labile protons.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and shake gently for 20-30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may be required again) and re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the new spectrum to the original. The disappearance or significant reduction in the intensity of the target peak, often accompanied by the appearance of a new HOD peak (around 4.7 ppm in CDCl₃), confirms the presence of an exchangeable proton.

Data Summary: ¹H and ¹³C NMR Chemical Shifts (ppm)

This table summarizes typical chemical shifts for this compound and potential impurities. Values are approximate and can vary with solvent and concentration.[10][11]

CompoundProton / Carbon¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound H6~8.3 (d)C2: ~159
H5~7.1 (dd)C3: ~123
H3~7.0 (s)C4: ~144
CH₃~2.5 (s)C5: ~122
C6: ~150
CH₃: ~24
2-Methylpyridine [5][12]H6~8.5 (d)C2: ~158
H3, H4, H57.0 - 7.6 (m)C3,C4,C5: 120-137
CH₃~2.5 (s)C6: ~149
CH₃: ~25
4-Hydroxypyridine [9][13]H2, H6~7.9 (d) (in D₂O)C2, C6: ~140 (in DMSO-d₆)
(Tautomer of 4-Pyridone)H3, H5~6.6 (d) (in D₂O)C3, C5: ~116 (in DMSO-d₆)
OH/NHBroad, variableC4: ~175 (in DMSO-d₆)
Common Solvents [14][15]Acetone2.1730.6, 206.7
Dichloromethane5.3254.0
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)21.1, 60.5, 171.1
Water (H₂O/HOD)Variable (1.5 in CDCl₃, 3.3 in DMSO-d₆)N/A

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying an unknown peak in the NMR spectrum of your this compound sample.

impurity_workflow start Unexpected Peak Observed in NMR Spectrum region_check In Aromatic Region (6.5-9.0 ppm)? start->region_check hydrolysis New aromatic signals + a broad, exchangeable peak? region_check->hydrolysis Yes aliphatic_check In Aliphatic Region (0-3 ppm)? region_check->aliphatic_check No isomeric Pattern suggests isomeric impurity (e.g., 2-Chloro-4-methylpyridine) spike_confirm Confirmation Successful isomeric->spike_confirm Confirm via Spiking or 2D NMR starting_material Pattern suggests starting material (e.g., 2-Methylpyridine) starting_material->spike_confirm hydrolysis->isomeric No is_hydrolysis Impurity is 4-Hydroxy-2-methylpyridine. Perform D₂O shake. hydrolysis->is_hydrolysis Yes solvent Matches known solvent pattern? (e.g., Acetone, EtOAc) aliphatic_check->solvent Yes grease Broad, rolling peaks (e.g., silicone grease)? aliphatic_check->grease No check_solvent_table Solvent Identified solvent->check_solvent_table Confirm with reference tables clean_sample Contamination Removed grease->clean_sample Re-purify sample or use fresh NMR tube

Caption: Impurity identification workflow for this compound.

References

Technical Support Center: Safe Handling and Disposal of 4-Chloro-2-methylpyridine Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling and disposing of waste generated from experiments involving 4-Chloro-2-methylpyridine. Our goal is to equip you with the necessary knowledge to manage this chemical safely, mitigate risks, and ensure regulatory compliance.

Introduction to this compound

This compound (CAS No: 3678-63-5) is a halogenated pyridine derivative commonly used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its chemical structure, containing a chlorinated pyridine ring, presents specific hazards that necessitate careful handling and a well-defined waste disposal strategy. This guide provides practical, evidence-based protocols and troubleshooting advice to address common challenges encountered in the laboratory.

Core Safety and Handling Principles

Before addressing waste disposal, it is crucial to establish a foundation of safe handling practices to minimize exposure and prevent accidental releases.

Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns[3][4]:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: Can be harmful if ingested.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The following table outlines the minimum required PPE when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential vapors.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Provides a barrier against skin contact. Nitrile gloves are not recommended for prolonged contact.[3]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Protection Use exclusively within a certified chemical fume hoodPrevents inhalation of vapors.[3]

Always consult the specific Safety Data Sheet (SDS) for the this compound you are using for any additional PPE recommendations.

Troubleshooting Guide for Experimental Workflows

This section addresses common issues that may arise during experiments involving this compound, with a focus on preventing the generation of problematic waste streams.

FAQ: Quenching Reactions Involving this compound

Question: My reaction involving this compound is complete. What is the safest way to quench it, and what should I watch out for?

Answer: The appropriate quenching procedure depends on the specific reagents used in your reaction. However, some general principles apply.

Step-by-Step Quenching Protocol:

  • Cool the Reaction: Before adding any quenching agent, cool the reaction mixture in an ice bath. This is crucial to control any potential exothermic reactions.[5]

  • Slow Addition: Add the quenching agent slowly and dropwise with vigorous stirring. A sudden addition can lead to an uncontrolled exotherm and potential splashing of hazardous materials.[5]

  • Monitor for Gas Evolution: Be aware of any gas evolution. If your reaction involves reagents that react with the quenching agent to produce gas, ensure adequate ventilation in the fume hood.

  • Check for Biphasic Mixtures: After quenching, you will likely have a biphasic mixture (aqueous and organic layers). The this compound and its derivatives will primarily be in the organic layer.

Troubleshooting Common Quenching Issues:

  • Problem: The quenching process is unexpectedly vigorous and exothermic.

    • Solution: Immediately slow down the rate of addition of the quenching agent and ensure the ice bath is providing efficient cooling. If the reaction continues to be difficult to control, you can dilute the reaction mixture with a compatible, inert solvent before continuing the quench.

  • Problem: A solid precipitate forms upon quenching.

    • Solution: This is often due to the low solubility of a salt byproduct in the reaction solvent. This is generally not a cause for concern. The solid can be removed by filtration after the workup. In some cases, adding more of the quenching solvent can help to dissolve the precipitate.

  • Problem: The product appears to have decomposed after quenching.

    • Solution: this compound and its derivatives may be sensitive to acidic or basic conditions. Before quenching the entire reaction, it is good practice to take a small aliquot, quench it separately, and analyze it by TLC or LC-MS to ensure your product is stable to the workup conditions.[6]

Waste Handling and Disposal

Proper management of this compound waste is critical for laboratory safety and environmental protection.

Waste Segregation

Proper segregation of waste at the source is the most important step in a safe disposal workflow.

Caption: Waste segregation workflow for this compound.

Key Principles of Waste Segregation:

  • Halogenated Organic Waste: All organic solvents and reaction mixtures containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Aqueous Waste: The aqueous layer from your reaction workup may contain small amounts of this compound. This should be collected in a separate "Aqueous Waste" container for subsequent neutralization or disposal as hazardous waste. Do not pour aqueous waste down the drain without neutralization and confirmation of the absence of hazardous components.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and silica gel should be collected in a designated "Solid Chemical Waste" container.

  • Sharps: Any contaminated needles or broken glassware must be disposed of in a puncture-proof sharps container.

Decontamination and Spill Management

Accidents can happen, and being prepared to handle spills is essential.

FAQ: Decontaminating Glassware and Equipment

Question: How do I decontaminate glassware that has been in contact with this compound?

Answer: A thorough cleaning procedure is necessary to ensure the removal of any residual chemical.

Step-by-Step Decontamination Protocol for Glassware:

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. Collect this rinse solvent as halogenated organic waste.[7]

  • Detergent Wash: Wash the glassware with a laboratory detergent and warm water. Use a brush to scrub all surfaces.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse at least three times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

For heavily contaminated equipment, a more rigorous cleaning may be necessary. Soaking the equipment in a base bath (a saturated solution of potassium hydroxide in isopropanol) can be effective, but care must be taken as this solution is highly corrosive.[1] Always wear appropriate PPE when handling a base bath.

Spill Management Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Caption: Step-by-step spill management workflow.

For a minor spill (a few milliliters) in a fume hood:

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection: Carefully scoop the absorbent material into a designated container for solid chemical waste.

  • Decontamination: Wipe the spill area with a cloth soaked in a laboratory detergent solution, followed by a water rinse.

For a major spill, or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the area and alert your laboratory supervisor and institutional safety office.

  • Restrict Access: Prevent others from entering the contaminated area.

  • Professional Cleanup: A major spill should be handled by trained emergency response personnel.

Waste Neutralization and Disposal Protocols

Disposal of this compound waste must comply with local, state, and federal regulations. As a halogenated organic compound, it is subject to specific disposal requirements under the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Chemical Degradation for Waste Treatment

While direct disposal through a certified hazardous waste vendor is the most common and recommended practice, in some research settings, chemical degradation to a less hazardous substance may be considered. These procedures should only be carried out by trained personnel in a controlled laboratory environment.

1. Advanced Oxidation Processes (AOPs):

AOPs, such as Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), can be effective in degrading chlorinated aromatic compounds.[10] These methods generate highly reactive hydroxyl radicals that can break down the pyridine ring.

2. Reductive Dehalogenation:

This method involves the removal of the chlorine atom from the pyridine ring. A common laboratory-scale method for reductive dehalogenation is the use of zero-valent iron (Fe0) powder.[11][12] In an aqueous environment, the iron acts as an electron donor to facilitate the removal of the chlorine atom.

3. Hydrolysis:

While some chlorinated compounds can be hydrolyzed to less toxic alcohols, the stability of the C-Cl bond in chloropyridines makes direct hydrolysis challenging under standard laboratory conditions.[13] More forcing conditions, such as high temperatures and pressures, may be required, which are often not practical for routine laboratory waste treatment.

FAQ: Can I neutralize this compound waste with a simple acid or base?

Answer: No, a simple acid-base neutralization is not sufficient to degrade the hazardous nature of this compound. While you can neutralize any excess acid or base in your waste stream, this will not affect the chlorinated pyridine ring. The primary hazard is associated with the halogenated organic compound itself, which requires chemical degradation or incineration for safe disposal.

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all applicable regulations for the disposal of hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds under 40 CFR Part 268.[8][9]

Key Regulatory Considerations:

  • Waste Characterization: You must properly characterize your waste stream to determine if it meets the definition of a hazardous waste.

  • Labeling and Storage: All hazardous waste containers must be properly labeled with the contents and associated hazards and stored in a designated satellite accumulation area.

  • Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.

References

Technical Support Center: Ensuring the Stability of 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile pyridine derivative. Our goal is to provide you with the expertise and practical solutions needed to prevent its degradation, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. However, its chemical structure, featuring a chlorinated pyridine ring with a methyl group, makes it susceptible to degradation under common laboratory conditions. The primary pathways of degradation are hydrolysis and oxidation, which can lead to the formation of impurities that may compromise the outcome of your research. This guide will provide in-depth answers to frequently asked questions and troubleshooting strategies to maintain the stability of your this compound stocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution by water. This reaction is often the most significant cause of degradation during storage and in aqueous solutions, leading to the formation of 4-hydroxy-2-methylpyridine. The electron-withdrawing nature of the pyridine ring facilitates this nucleophilic attack.[1][2]

  • Oxidation: The methyl group at the 2-position can be oxidized, particularly in the presence of atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of 2-formyl-4-chloropyridine or, with further oxidation, 4-chloro-2-pyridinecarboxylic acid.

Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to the formation of small quantities of degradation products, which may be colored. Oxidation of the methyl group or other complex side reactions can lead to the formation of chromophoric impurities.

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is critical for maintaining the stability of this compound. We recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C)Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert (Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Amber or opaque containerProtects the compound from photolytic degradation.
Container Tightly sealedPrevents the ingress of moisture and air from the surrounding environment.

Q4: Can I prepare aqueous stock solutions of this compound in advance?

A4: It is strongly advised to prepare aqueous solutions of this compound fresh for each experiment. Due to its susceptibility to hydrolysis, storing it in aqueous solutions for extended periods will lead to the formation of 4-hydroxy-2-methylpyridine, altering the effective concentration of your starting material.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or low yields Degradation of this compound starting material.1. Verify Purity: Before use, check the purity of your this compound stock using a suitable analytical technique like HPLC or GC-MS. 2. Fresh Solutions: Always prepare fresh solutions, especially in protic or aqueous solvents. 3. Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Formation of degradation products during the experiment or from improper storage.1. Identify Impurities: Attempt to identify the impurity peaks by comparing their retention times and mass spectra with those of potential degradation products (e.g., 4-hydroxy-2-methylpyridine). 2. Optimize Reaction Conditions: If degradation occurs during your reaction, consider lowering the reaction temperature, reducing the reaction time, or using anhydrous solvents.
Solid material appears discolored or clumped Significant degradation due to prolonged or improper storage.1. Re-purification: If the material is valuable, consider re-purification (e.g., by distillation or chromatography). 2. Discard and Replace: For routine use, it is often more reliable and cost-effective to discard the degraded material and obtain a fresh batch.

Visualizing Degradation Pathways and Experimental Workflows

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound A This compound B 4-Hydroxy-2-methylpyridine A->B Hydrolysis (+H2O) C 4-Chloro-2-pyridinecarboxylic acid A->C Oxidation (+[O])

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Assessment

Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Store this compound under various conditions (e.g., ambient, elevated temp, humidity, light exposure) B Withdraw samples at specified time points A->B C Prepare samples for analysis (e.g., dissolve in a suitable solvent) B->C D Analyze by a stability-indicating method (e.g., HPLC, GC-MS) C->D E Quantify the remaining this compound D->E F Identify and quantify degradation products D->F G Determine the rate of degradation E->G F->G

Caption: A general workflow for conducting a stability study.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (General Template)

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and its potential degradation products. Method optimization will be required.[3][4][5]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient elution is recommended to separate compounds with different polarities. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30 °C.

  • Detection wavelength: 270 nm (A UV scan of the parent compound is recommended to determine the optimal wavelength).

  • Injection volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[7]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Heat at 60 °C for a specified period (e.g., 24 hours).

  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Keep at room temperature for a specified period (e.g., 2 hours).

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep at room temperature for a specified period (e.g., 24 hours).

4. Thermal Degradation:

  • Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 48 hours).

5. Photolytic Degradation:

  • Expose the solid compound or a solution to a light source that meets ICH Q1B guidelines.[6]

Analysis of Stressed Samples:

  • Analyze all stressed samples using the developed stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify degradation products.

References

Validation & Comparative

HPLC analysis for purity assessment of 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Analysis for Purity Assessment of 4-Chloro-2-methylpyridine

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This compound, a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the downstream reaction pathways and, ultimately, the quality of the final drug substance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound, grounded in scientific principles and field-proven insights.

The Imperative of Purity: Why Methodical Analysis Matters

According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be rigorously controlled and monitored.[1][2] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[3] An uncharacterized impurity originating from a starting material like this compound could be a process-related impurity or a degradation product, potentially carrying its own pharmacological or toxicological activity. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.[4]

This guide will compare two orthogonal liquid chromatography approaches—Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—and briefly discuss Gas Chromatography (GC) as a complementary technique.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Industry Workhorse

Reversed-phase chromatography is the most prevalent mode of HPLC used in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of moderately polar to non-polar compounds.[5] For an analyte like this compound, RP-HPLC is the logical starting point for method development.

The Science Behind the Separation

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar.[5] Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the C18 ligands and are retained longer.

Causality in Experimental Choices:

  • Stationary Phase Selection: A C18 column is the standard choice for aromatic compounds.[6][7] However, the basic nitrogen in the pyridine ring of this compound (pKa ≈ 5-6) can lead to a significant analytical challenge: peak tailing.[8] This occurs due to secondary ionic interactions with residual acidic silanol groups on the silica backbone of the stationary phase. To mitigate this, a modern, high-purity, end-capped C18 column is essential. End-capping "shields" these silanols, leading to more symmetrical peaks.[8]

  • Mobile Phase pH Control: The most effective way to ensure good peak shape for a basic analyte is to control the mobile phase pH. By maintaining a pH at least 2 units below the analyte's pKa, the pyridine nitrogen is fully protonated. This ensures a single ionic species exists in solution, preventing interactions with silanols and resulting in sharp, symmetrical peaks. An acidic mobile phase, such as 0.1% formic acid or a phosphate buffer at pH 2.5-3.0, is therefore recommended.[8]

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths. A gradient elution, starting with a higher aqueous content and ramping up the acetonitrile concentration, is ideal for separating impurities with a wide range of polarities.[4]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Orthogonal Approach

While RP-HPLC is powerful, relying on a single separation mechanism is insufficient to declare a compound "pure." An orthogonal method, one that separates compounds based on a different chemical property, provides a much higher degree of confidence. HILIC separates compounds based on their polarity and is an excellent choice for polar analytes that are poorly retained in reversed-phase.[5][9][10]

The Science Behind the Separation

HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] A stagnant, water-enriched layer forms on the surface of the polar stationary phase. Separation occurs via partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. More polar compounds are more strongly retained.

Causality in Experimental Choices:

  • Stationary Phase Selection: A bare silica or an amide-bonded phase is a good starting point for HILIC analysis of pyridine derivatives.[10] These phases provide the necessary hydrophilicity for the partitioning mechanism.

  • Mobile Phase Composition: The mobile phase typically consists of >80% acetonitrile with an aqueous buffer. The choice of buffer is critical for reproducibility and peak shape. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible, which is highly beneficial for impurity identification.[4]

  • Why it's Orthogonal: An impurity that is structurally similar but slightly more hydrophobic than this compound might co-elute in an RP-HPLC system. However, in a HILIC system, if that impurity is also less polar, it will elute much earlier, allowing for its detection and quantification. This provides a more complete picture of the sample's purity.

Comparative Performance Data

The following table summarizes the hypothetical, yet typical, performance characteristics of validated RP-HPLC and HILIC methods for the purity analysis of this compound.

ParameterMethod 1: RP-HPLCMethod 2: HILICRationale for Performance
Column End-capped C18, 150 x 4.6 mm, 3.5 µmAmide, 150 x 4.6 mm, 3.5 µmC18 provides hydrophobic retention. Amide phase provides polar retention for orthogonality.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 ACN:H₂OAcidic pH in RP-HPLC ensures protonation of the pyridine. High organic content is required for HILIC.
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:H₂OAcetonitrile is the strong eluting solvent in both modes.
Gradient 5% to 95% B over 20 min100% A to 60% A over 20 minGradient elution is necessary to separate potential impurities with varying polarities.
Retention Time (Main Peak) ~12.5 min~8.2 minRetention is based on hydrophobicity in RP-HPLC and polarity in HILILC.
Resolution (Rs) of Critical Pair > 2.0> 2.0Both methods must be able to resolve the main peak from its closest eluting impurity.
Peak Tailing Factor < 1.2< 1.3Indicates good peak shape, achieved by pH control (RP) and appropriate mobile phase (HILIC).
LOD / LOQ ~0.01% / ~0.03%~0.02% / ~0.05%RP-HPLC often provides slightly better sensitivity for this type of moderately polar analyte.

A Note on Gas Chromatography (GC)

For a compound like this compound, which is reasonably volatile, Gas Chromatography (GC) is a powerful complementary technique.[11][12] It is particularly adept at separating volatile impurities, such as residual solvents or closely related positional isomers, that may be difficult to resolve by HPLC. A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and definitive identification of volatile species.[13][14]

Recommended Protocol: Validated RP-HPLC Method

This protocol describes a self-validating system for purity assessment, adhering to the principles of ICH Q2(R1).[15][16][17]

Instrumentation and Conditions
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or λmax of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

Solution Preparation
  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Sensitivity Solution (0.05% of Sample): Prepare a 1:2000 dilution of the Sample Solution (e.g., 0.05 mg/mL from a 100 mg/mL stock). This is used to establish the Limit of Quantitation (LOQ).

Method Validation Workflow

The method must be validated for specificity, linearity, accuracy, precision, and robustness.[18]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Reporting Prep Prepare Standard, Sample, & Placebo Solutions Specificity Specificity (Inject Placebo, Spiked Sample) Prep->Specificity Start Validation Linearity Linearity (5 Levels, e.g., LOQ to 150%) Specificity->Linearity Precision Precision (Repeatability: 6 injections; Intermediate: Different Day/Analyst) Linearity->Precision Accuracy Accuracy (Spike Recovery at 3 Levels) Precision->Accuracy Robustness Robustness (Vary pH, Flow, Temp) Accuracy->Robustness LOQ LOQ Confirmation (S/N Ratio > 10) Robustness->LOQ Analysis Analyze Samples & Calculate Purity LOQ->Analysis Validated Method Report Compile Validation Report Analysis->Report

Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.

Data Analysis
  • Purity Calculation: The purity is typically determined by an area percent normalization method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Impurity Quantification: For known impurities, quantification should be done against a qualified reference standard. For unknown impurities, their amount is estimated relative to the main peak, assuming an equivalent response factor.[19]

Conclusion

The purity assessment of this compound demands a rigorous and multi-faceted analytical approach. While a well-developed and validated Reversed-Phase HPLC method serves as an excellent primary tool for routine quality control, its power is magnified when complemented by an orthogonal HILIC method . This dual-methodology approach provides a high degree of confidence in the impurity profile, ensuring that potential co-elutions are identified. Furthermore, employing Gas Chromatography for the analysis of volatile impurities ensures a truly comprehensive evaluation. By understanding the chemical principles behind each technique—hydrophobicity for RP-HPLC, hydrophilicity for HILIC, and volatility for GC—researchers can design robust analytical strategies that guarantee the quality and consistency of this critical pharmaceutical intermediate, ultimately safeguarding the integrity of the final drug product.

References

A Senior Application Scientist's Comparative Guide to the GC-MS Analysis of 4-Chloro-2-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

4-Chloro-2-methylpyridine is a pivotal heterocyclic building block in the pharmaceutical and agrochemical industries.[1] Its versatile structure, featuring a reactive chlorine atom and a modifiable methyl group on a pyridine core, makes it an essential intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] The purity and impurity profile of this compound and its subsequent reaction products are not merely a matter of quality control; they are fundamental to the safety, efficacy, and stability of the final drug substance.

Reaction mixtures containing this intermediate can be complex, potentially including unreacted starting materials, isomers, over-chlorinated byproducts, and other related substances.[3] Therefore, the selection of a robust, sensitive, and specific analytical method is a critical decision in the drug development pipeline. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard technique for this application. It explains the causality behind experimental choices, offers a detailed, self-validating protocol, and objectively compares the performance of GC-MS against viable alternative methods, supported by experimental data and authoritative references.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Gold Standard

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for intermediates like this compound.[4][5] The methodology combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4] This hyphenated approach is heralded as a "gold standard" in analytical chemistry because it provides two orthogonal data points—retention time and mass spectrum—for unambiguous compound identification.[4]

The choice of GC-MS is underpinned by its ability to separate thermally stable, volatile compounds with high resolution. For a typical reaction mixture, this allows for the separation of the target product from closely related structural isomers and process-related impurities that may have similar polarities but different boiling points. The mass spectrometer then provides a molecular fingerprint, elucidating the structure of each separated component through its unique fragmentation pattern.[6]

Typical Reaction Pathway & Analytical Targets

To understand the analytical challenge, consider a common synthetic transformation of this compound, such as its preparation from 2-methyl-4-nitropyridine-N-oxide.[7] The process involves chlorination and deoxygenation, creating a potential for various byproducts that must be monitored.

cluster_synthesis Illustrative Synthesis Pathway Start 2-Methyl-4-nitropyridine-N-oxide Intermediate This compound-N-oxide Start->Intermediate  Chlorination  (HCl) Product This compound (Target Analyte) Intermediate->Product  Deoxygenation  (PCl3) Byproduct2 Unreacted Intermediates Intermediate->Byproduct2 Byproduct1 Isomeric Impurities (e.g., 2-Chloro-4-methylpyridine) Product->Byproduct1 Byproduct3 Other Related Substances Product->Byproduct3

Caption: Illustrative synthesis of the target analyte and potential impurities.

Pillar 2: A Validated GC-MS Protocol for Reaction Mixture Analysis

The trustworthiness of any analytical method hinges on a well-defined and validated protocol.[4][8] The following procedure is a robust starting point for the analysis of this compound reaction products, designed for specificity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[8][9]

Experimental Workflow

The entire process, from receipt of a reaction sample to the final report, follows a systematic and logical progression to ensure data integrity.

Caption: Key Stages in GC-MS Analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to ensure the sample is compatible with the GC inlet and to prevent contamination of the system. Dilution is necessary to bring the analyte concentration within the linear range of the detector.

  • Procedure:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

    • For quantitative analysis, prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) and create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) through serial dilution.[5]

2. GC-MS Instrumentation & Conditions:

  • Rationale: The selected parameters are designed to achieve optimal separation of the analyte from potential impurities while ensuring good peak shape and sensitivity. A non-polar column like an HP-5MS is chosen because it separates compounds primarily based on their boiling points, which is ideal for resolving isomers and related volatile compounds. The temperature program is designed to elute volatile impurities first, followed by the main analyte, and then higher-boiling byproducts.

  • Parameters:

    • GC System: Agilent 7890B GC or equivalent.[10]

    • Mass Spectrometer: 5977 Mass Selective Detector (MSD) or equivalent.[10]

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[10]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.[11]

    • Ion Source: Electron Ionization (EI) at 70 eV.[10][11]

    • Source Temperature: 230 °C.[11]

    • Mass Scan Range: 40–400 amu.[10]

3. Data Analysis and Interpretation:

  • Qualitative Analysis: Identify the this compound peak in the Total Ion Chromatogram (TIC) by its retention time, confirmed against the reference standard. The identity is definitively confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST/Wiley) or the standard's spectrum.[5]

  • Mass Spectral Fragmentation: The EI mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak. Due to the presence of chlorine, an isotopic peak at M+2 with roughly one-third the intensity of the M⁺ peak will be characteristic. Common fragmentation pathways for substituted pyridines and halogenated aromatics include the loss of the chlorine atom, cleavage of the methyl group, and fragmentation of the pyridine ring itself.[6][12]

  • Quantitative Analysis: Generate a calibration curve by plotting the integrated peak area of the target analyte against the concentration of the prepared standards. Purity is typically calculated using an area percent normalization method, assuming all components have a similar response factor. For higher accuracy, a relative response factor for each identified impurity should be determined.

Pillar 3: Performance Comparison with Alternative Methods

While GC-MS is a premier technique, a comprehensive evaluation requires comparison with other analytical methodologies. The primary alternatives for analyzing pyridine derivatives are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[13][14][15]

Parameter GC-MS HPLC-UV qNMR (Quantitative NMR)
Principle Separation by volatility/boiling point; detection by mass-to-charge ratio.Separation by polarity/partitioning; detection by UV absorbance.Signal intensity proportional to molar concentration in a magnetic field.
Analyte Suitability Excellent for volatile and thermally stable compounds.[3]Versatile for non-volatile or thermally labile compounds.[3][13]Applicable to any soluble compound with NMR-active nuclei.
Specificity Very High (Retention Time + Mass Spectrum).[4]Moderate to High (Retention Time + UV Spectrum). Potential for co-elution.High (Unique chemical shifts for structural elucidation).[15]
Sensitivity (LOD/LOQ) High (Low ppm to ppb).[9]High (Low ppm).[13]Lower (Typically >0.1% w/w).[15]
Quantitation Excellent, requires calibration curves. Area % for purity estimation.Excellent, gold standard for pharmaceutical assay and impurity quantification.[16]Primary method; does not require analyte-specific reference standard, uses certified internal standard.[3]
Impurity Identification Excellent, fragmentation patterns provide structural information.[17]Limited, requires mass spec coupling (LC-MS) for structural data.Excellent for structural elucidation of unknown impurities.
Key Advantage Superior for identifying volatile unknowns and separating isomers with different boiling points.Robust and widely used for routine purity and assay testing in QC labs.[15]Absolute quantification without a specific reference standard; non-destructive.
Key Limitation Not suitable for non-volatile or thermally unstable compounds.May require different methods for impurities with no UV chromophore.Lower sensitivity, higher instrumentation cost, more complex data interpretation.
Causality Behind Method Selection
  • Choose GC-MS when: The primary goal is to identify and quantify volatile or semi-volatile impurities, such as residual solvents or byproducts from chlorination reactions.[16] Its high specificity is invaluable during process development when the impurity profile may be unknown.

  • Choose HPLC when: The reaction products or potential impurities are non-volatile, thermally labile, or highly polar. HPLC is the workhorse for final API purity testing and assay determination in regulated environments.[8][15]

  • Choose qNMR when: A primary, standard-free quantification method is needed, or when the structure of a significant unknown impurity needs to be elucidated without isolation.[3] Its lower sensitivity makes it less suitable for trace impurity analysis.

Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of this compound reaction products, GC-MS stands out as an exceptionally powerful and specific technique. It provides the high-resolution separation necessary to handle complex mixtures and the definitive mass spectral data required for the confident identification of the target compound and its volatile process-related impurities.

However, no single technique is a panacea. A truly robust analytical strategy often integrates multiple methods. GC-MS is the optimal choice for process development and the characterization of volatile components. It is best complemented by HPLC for routine quality control, assay determination, and the analysis of non-volatile impurities. NMR serves as an indispensable tool for primary quantification and the structural elucidation of novel compounds. By understanding the strengths and limitations of each technique, researchers and drug development professionals can deploy the most effective analytical tools to ensure the quality and safety of their products.

References

A Comparative Guide to the Biological Activity of 4-Chloro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers an in-depth comparative analysis of 4-Chloro-2-methylpyridine derivatives. The pyridine scaffold is a cornerstone of medicinal chemistry, prized for its presence in numerous FDA-approved drugs and its wide spectrum of biological activities.[1] By introducing a chloro- group at the 4-position and a methyl group at the 2-position, we create a versatile chemical intermediate. This specific substitution pattern not only influences the electronic properties of the pyridine ring but also provides distinct reactive sites for further molecular elaboration, making it an invaluable building block for combinatorial chemistry and drug discovery.[2]

This document moves beyond a simple catalog of compounds. It is designed to provide a strategic overview, elucidating the causal relationships between chemical structure and biological function. We will dissect the synthetic strategies, compare the anticancer, anti-inflammatory, and antimicrobial performance of key derivatives with supporting experimental data, and provide detailed, self-validating protocols for replicating these critical assays.

Synthetic Strategies: The Foundation of Diversity

The biological potential of any scaffold is only realized through synthetic chemistry. The this compound core is typically assembled through multi-step processes, often starting from more readily available pyridine precursors. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the methyl group at the 2-position can be functionalized, for instance, through oxidation to a carboxylic acid. This dual reactivity allows for the creation of extensive libraries of derivatives.

A common synthetic pathway involves the chlorination of a corresponding pyridine N-oxide or hydroxypyridine precursor. For example, 2-methyl-4-hydroxypyrimidine can be converted to 4-chloro-2-methylpyrimidine using reagents like phosphorus oxychloride.[3] More complex derivatives, such as 4-chloro-N-methylpyridine-2-carboxamide, a key intermediate for multi-kinase inhibitors like Sorafenib, are synthesized from 4-chloropyridine-2-carboxylic acid precursors.[4] Understanding these synthetic routes is paramount for drug development professionals, as it dictates the feasibility, scalability, and cost of producing lead compounds.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways Pyridine Pyridine Precursor (e.g., 2-methyl-4-hydroxypyridine) Chlorination Chlorination (e.g., POCl3) Pyridine->Chlorination Core This compound (Core Scaffold) Chlorination->Core SNAr Nucleophilic Aromatic Substitution (SNAr) at C4-Cl Core->SNAr SideChain Side-Chain Functionalization (e.g., Oxidation of C2-Methyl) Core->SideChain Anticancer Anticancer SNAr->Anticancer AntiInflammatory Anti-inflammatory SNAr->AntiInflammatory Antimicrobial Antimicrobial SNAr->Antimicrobial CarboxylicAcid -> 4-Chloro-pyridine- 2-carboxylic acid SideChain->CarboxylicAcid Amine Amines, Alcohols, Thiols Amine->SNAr AmideCoupling Amide Coupling Amine->AmideCoupling CarboxylicAcid->AmideCoupling FinalAmide Amide Derivatives AmideCoupling->FinalAmide Anticancer_Amide Anticancer FinalAmide->Anticancer_Amide

Caption: General synthetic pathways for this compound derivatives.

A Comparative Analysis of Biological Activity

The true value of the this compound scaffold lies in the diverse and potent biological activities exhibited by its derivatives. By strategically modifying the core structure, researchers have developed compounds with significant potential in oncology, inflammation, and infectious diseases.

Anticancer Activity

Derivatives of substituted pyridines have shown remarkable potential in oncology.[5][6] The introduction of urea and oxadiazole moieties, in particular, has led to the discovery of highly potent cytotoxic agents.

A compelling example is a series of pyridine-urea derivatives evaluated for their efficacy against the MCF-7 human breast cancer cell line.[7] The data clearly demonstrates that modifying the substituent on the phenyl urea portion dramatically influences anticancer activity. The rationale behind this screening choice is that the urea linkage acts as a rigid hydrogen-bond donor-acceptor unit, crucial for binding to kinase domains, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[7]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells

Compound IDSubstitution PatternIC50 (µM) after 72h[8]Target/Mechanism
8b 4-Chlorophenyl urea2.50VEGFR-2 Inhibition[7]
8d 4-Bromophenyl urea1.63VEGFR-2 Inhibition[7]
8e 4-Iodophenyl urea0.11 VEGFR-2 Inhibition[7]
8n 3,4-Dichlorophenyl urea0.80VEGFR-2 Inhibition[7]
Doxorubicin Standard Chemotherapeutic1.93 (after 48h)DNA Intercalation
Sorafenib Multi-kinase Inhibitor4.50 (after 48h)Kinase Inhibition

Data sourced from a study by El-Naggar et al.[8]

Notably, compound 8e , featuring a 4-iodophenyl urea group, demonstrated the highest potency, proving significantly more active than the standard chemotherapeutic drug Doxorubicin.[8] This highlights a clear structure-activity relationship (SAR) where increasing the size and lipophilicity of the halogen at the para-position of the phenyl ring enhances cytotoxic activity. Other studies have identified 4-chloro-benzenesulfonamide derivatives with potent activity against non-small cell lung cancer cell lines (HOP-62), with GI50 values as low as 0.05 µM.[9] Another series based on a 4-chloro-phenol scaffold linked to an oxadiazole ring also showed significant anticancer activity, with compound 6h (bearing a 3,4,5-trimethoxyphenyl group) exhibiting a potent growth inhibition of 65.12% against the CNS cancer cell line SNB-19.[10]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have been explored for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[11][12]

The carrageenan-induced paw edema model in rodents is a gold-standard assay for evaluating acute anti-inflammatory activity. This model is selected because carrageenan administration triggers a biphasic inflammatory response involving the release of histamine, serotonin, bradykinin, and prostaglandins, thus allowing for a robust assessment of a compound's inhibitory effects.

A study on a pyrrole derivative, structurally inspired by the COX-2 inhibitor celecoxib and featuring a 4-chlorophenyl group, demonstrated significant anti-inflammatory effects.[13] After 14 days of treatment, the compound markedly reduced paw edema and suppressed serum levels of the pro-inflammatory cytokine TNF-α.[13] This suggests that its mechanism involves modulating the complex cytokine cascade that perpetuates inflammation.

Table 2: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 5hPutative Mechanism
Thiazole Derivative 5e 2064.59%[14]COX/LOX Inhibition[14][15]
Pyrrole Derivative 3f 40Significant reduction (p < 0.001)TNF-α Suppression[13]
Aspirin 5059.60%[14]Non-selective COX Inhibition
Diclofenac 25Significant reduction (p < 0.001)[13]Non-selective COX Inhibition

The data indicates that novel derivatives can achieve superior or comparable efficacy to established NSAIDs, often at lower doses, highlighting the therapeutic potential of this chemical class.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this arena.[16] The 4-chloro substitution is particularly relevant, as halogenation can enhance a molecule's ability to penetrate bacterial cell membranes.

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antibacterial potency. This method is trusted for its reproducibility and scalability in screening compound libraries.

Studies have shown that Schiff bases derived from 2-amino-4-chloropyridine exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.[17] Similarly, 4-chloro-2-mercaptobenzenesulfonamide derivatives have demonstrated promising activity against anaerobic Gram-positive bacteria.[18]

Table 3: Comparative In Vitro Antibacterial Activity of Pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyridine Chalcone Staphylococcus aureus (MRSA)2[19]
Isonicotinic Acid Hydrazide Staphylococcus aureus2.18 - 3.08 (µM)[16]
Cd(II) Complex of Cltpy Klebsiella pneumoniae6.25 - 100[20]
Amikacin (Standard) Bacillus subtilisComparable to active derivatives[16]

These results underscore the versatility of the pyridine scaffold, where specific structural modifications can be tailored to target different microbial species effectively.

Key Experimental Protocols

Scientific integrity demands that protocols are not just listed but are self-validating systems. The following methodologies are described with an emphasis on the causality behind each step, ensuring reproducibility and robust data generation.

Protocol 1: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The choice of this assay is based on its reliability and its direct correlation of mitochondrial function with cell health.

Workflow Diagram: MTT Assay

G start Start seed 1. Seed Cells (e.g., MCF-7 at 5x10^4 cells/well) in 96-well plate start->seed incubate1 2. Incubate 24h (Allow for cell attachment) seed->incubate1 treat 3. Add Derivatives (Varying concentrations) incubate1->treat incubate2 4. Incubate 48-72h (Allow for drug action) treat->incubate2 add_mtt 5. Add MTT Solution (20 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Allows for formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Discard medium, add 100 µL DMSO) incubate3->solubilize read 8. Measure Absorbance (Plate reader at ~570 nm) solubilize->read end End (Calculate IC50 values) read->end

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10⁴ cells per well. This density is chosen to ensure cells are in a logarithmic growth phase during the experiment.[8]

  • Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach firmly to the plate surface.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic or cytostatic effects.[8]

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well. The MTT is taken up by living cells and reduced by mitochondrial reductase enzymes into an insoluble purple formazan product.[8]

  • Formazan Formation: Incubate for an additional 4 hours. This duration is optimal for sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.

  • Solubilization: Carefully discard the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated using non-linear regression analysis.

Protocol 2: Carrageenan-Induced Paw Edema Assay

This in vivo model is fundamental for assessing the efficacy of potential anti-inflammatory drugs. The rationale is to create a localized, acute, and highly reproducible inflammatory response that can be quantified over time.

Inflammatory Cascade Overview

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Mediator Release cluster_3 Physiological Effect Carrageenan Carrageenan Injection MastCells Mast Cells / Macrophages Carrageenan->MastCells ArachidonicAcid Arachidonic Acid Cascade MastCells->ArachidonicAcid Mediators Histamine, Serotonin, Bradykinin MastCells->Mediators COX_LOX COX / LOX Enzymes ArachidonicAcid->COX_LOX Inflammation Vasodilation, Increased Permeability, Leukocyte Infiltration Mediators->Inflammation Prostaglandins Prostaglandins (PGE2) COX_LOX->Prostaglandins Leukotrienes Leukotrienes COX_LOX->Leukotrienes Prostaglandins->Inflammation Leukotrienes->Inflammation Edema Edema (Paw Swelling) Inflammation->Edema Derivative Pyridine Derivative (Test Compound) Derivative->COX_LOX Inhibition

Caption: Simplified pathway of carrageenan-induced inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, 25 mg/kg), and test groups for different doses of the pyridine derivative (e.g., 10, 20, 40 mg/kg).[13] Animals should be fasted overnight to ensure uniform drug absorption.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline (V₀).

  • Drug Administration: Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[13] The control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Volume Measurement: Measure the paw volume (V₁) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13][14]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: Percentage Inhibition = [1 - (ΔV_test / ΔV_control)] x 100, where ΔV is the change in paw volume (V₁ - V₀). Statistical significance is determined using an appropriate test like ANOVA.

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile platform for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate potent and specific activities across anticancer, anti-inflammatory, and antimicrobial applications. Structure-activity relationship studies consistently show that strategic modification at the C4 and C2 positions can dramatically enhance potency and selectivity. For instance, the addition of halogenated phenyl ureas significantly boosts anti-proliferative activity against breast cancer cells,[7][8] while other substitutions can be tailored to inhibit key inflammatory mediators or microbial growth.

Future research should focus on multi-target drug design, leveraging this scaffold to create single molecules that can address complex diseases like cancer, where inflammation and angiogenesis are intertwined. Further exploration of their mechanisms of action, absorption, distribution, metabolism, and excretion (ADME) properties, and in vivo efficacy in more complex disease models will be critical for translating these promising compounds from the laboratory to the clinic.

References

A Researcher's Guide to the Spectroscopic Differentiation of 4-Chloro-2-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, substituted pyridines are foundational building blocks. Their utility in constructing complex molecular architectures demands unambiguous structural verification. Isomers such as 4-Chloro-2-methylpyridine and its positional variants, while possessing the same molecular formula, exhibit distinct chemical and physical properties that profoundly impact their reactivity and biological function. Consequently, the ability to rapidly and definitively distinguish between these isomers is not merely an academic exercise but a critical step in any synthesis or drug development pipeline.

This guide provides a comprehensive comparison of this compound and three of its key isomers—2-Chloro-4-methylpyridine, 3-Chloro-2-methylpyridine, and 5-Chloro-2-methylpyridine—through the lens of four primary spectroscopic techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the spectral differences, present validated experimental protocols, and offer a comparative analysis of the resulting data to equip researchers with the knowledge to confidently identify these critical compounds.

Molecular Structures of the Isomers

The subtle differences in the placement of the chloro and methyl substituents on the pyridine ring are the origin of their distinct spectroscopic signatures.

Figure 1. Structures of Chloro-methylpyridine Isomers

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Insight: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift of each proton on the pyridine ring is highly sensitive to its electronic environment. The electron-withdrawing nature of the chlorine atom deshields nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, the electron-donating methyl group shields adjacent protons, causing an upfield shift. The combination of these effects and the unique proton-proton coupling patterns creates a distinct fingerprint for each isomer.

Standard Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm). Modern spectrometers often reference the residual solvent peak.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS or solvent peak.

Comparative ¹H NMR Data & Analysis

The ¹H NMR data reveals clear distinguishing features for each isomer. The interplay between substituent effects and coupling constants allows for unambiguous assignment.

Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm, J in Hz)

IsomerH3H4H5H6CH₃
This compound 7.14 (d, J=1.5)-7.19 (dd, J=5.1, 1.5)8.36 (d, J=5.1)2.50 (s)
2-Chloro-4-methylpyridine 7.08 (s)-7.08 (d, J=4.9)8.16 (d, J=4.9)2.36 (s)
3-Chloro-2-methylpyridine -7.59 (dd, J=7.8, 4.9)7.17 (dd, J=7.8, 0.7)8.35 (dd, J=4.9, 0.7)2.67 (s)
5-Chloro-2-methylpyridine 7.55 (dd, J=8.3, 0.5)7.59 (dd, J=8.3, 2.4)-8.33 (d, J=2.4)2.48 (s)
(Data sourced from the Spectral Database for Organic Compounds (SDBS)[1])
  • This compound: The proton at H6 is significantly deshielded by the adjacent nitrogen and appears far downfield at 8.36 ppm. The H3 proton appears as a narrow doublet, coupled only to H5.

  • 2-Chloro-4-methylpyridine: This isomer presents the simplest aromatic region with only two signals. The H3 proton is a singlet, as its adjacent positions are substituted. The H5 and H6 protons appear as doublets coupled to each other.

  • 3-Chloro-2-methylpyridine: The H4 and H5 protons show a characteristic AB quartet system, with a large ortho-coupling constant (J=7.8 Hz). The methyl signal is the most downfield among the isomers due to the adjacent chloro group.

  • 5-Chloro-2-methylpyridine: The H6 proton is a narrow doublet, coupled only to H4 across the chlorine atom (meta-coupling). The H3 and H4 protons are coupled to each other with a large ortho-coupling constant.

¹³C NMR Spectroscopy: A Carbon Skeleton View

Theoretical Insight: ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the same electronic effects as the protons, but over a much wider spectral range, which minimizes signal overlap. The carbon directly attached to the chlorine atom (ipso-carbon) is significantly deshielded, while the carbons ortho and para to the chlorine also experience downfield shifts. The methyl group causes an upfield (shielding) effect on the carbon it is attached to.

Standard Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Standard Fourier transformation, phasing, and baseline correction.

Comparative ¹³C NMR Data & Analysis

The unique substitution pattern of each isomer results in a distinct set of five or six signals in the ¹³C NMR spectrum.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)

IsomerC2C3C4C5C6CH₃
This compound 159.2123.6144.9122.1149.524.2
2-Chloro-4-methylpyridine 151.7123.5148.1124.6149.320.9
3-Chloro-2-methylpyridine 155.6131.2138.8122.9147.222.8
5-Chloro-2-methylpyridine 157.8122.2139.1129.5148.124.5
(Data sourced from the Spectral Database for Organic Compounds (SDBS)[1])
  • The chemical shift of the carbon bearing the chlorine atom (C4 in the first isomer, C2 in the second, etc.) provides a key diagnostic marker. For example, in this compound, the C4 signal is at 144.9 ppm, while in 2-Chloro-4-methylpyridine, the C2 signal is at 151.7 ppm.

  • The methyl carbon (CH₃) signal is also informative. It is most shielded (further upfield) in 2-Chloro-4-methylpyridine (20.9 ppm), reflecting the electronic environment of the C4 position.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Theoretical Insight: IR spectroscopy probes the vibrational frequencies of chemical bonds. While many fundamental vibrations (like C-H stretches) are common to all isomers, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending and stretching vibrations that is unique to the overall molecular structure and substitution pattern. Key vibrations to observe include the C=C and C=N stretching of the aromatic ring, C-H out-of-plane bending, and the C-Cl stretch.

Standard Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) must be acquired and subtracted from the sample spectrum.

Comparative IR Data & Analysis

Table 3: Key IR Absorption Bands (wavenumber in cm⁻¹)

IsomerC=N, C=C StretchC-H Bending (out-of-plane)C-Cl Stretch
This compound ~1587, 1550, 1460~875, 820~1050
2-Chloro-4-methylpyridine ~1590, 1555, 1480~880, 815~1090
3-Chloro-2-methylpyridine ~1575, 1560, 1450~870, 790~1040
5-Chloro-2-methylpyridine ~1585, 1565, 1465~890, 830~1080
(Characteristic data synthesized from NIST Chemistry WebBook and SDBS)[1][2]
  • The precise positions of the C=C and C=N stretching bands between 1600-1450 cm⁻¹ vary subtly with the substitution pattern.

  • The C-H out-of-plane bending vibrations in the 900-750 cm⁻¹ region are often highly characteristic of the number and position of adjacent hydrogen atoms on the ring, providing a reliable fingerprint for each isomer.

  • The C-Cl stretching vibration, typically found in the 1100-1000 cm⁻¹ range, can also shift slightly depending on its position on the ring.

Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Theoretical Insight: In electron ionization mass spectrometry (EI-MS), molecules are fragmented into characteristic charged particles. The molecular ion peak (M⁺) confirms the molecular weight (127 g/mol for C₆H₆ClN). The presence of chlorine is readily identified by the M+2 peak, which is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The primary fragmentation pathway often involves the loss of a chlorine radical (∙Cl) or hydrogen chloride (HCl), followed by the loss of hydrogen cyanide (HCN) from the pyridine ring. The relative intensities of these fragment ions can differ between isomers.

Standard Experimental Protocol: EI-MS
  • Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Comparative MS Data & Analysis

Table 4: Major Fragment Ions (m/z and relative intensity)

IsomerM⁺ (m/z 127)[M-Cl]⁺ (m/z 92)[M-HCN]⁺ (m/z 100)Other Key Fragments
This compound HighModerateLow91 ([M-HCl])
2-Chloro-4-methylpyridine HighHighLow91 ([M-HCl])
3-Chloro-2-methylpyridine HighModerateModerate91 ([M-HCl])
5-Chloro-2-methylpyridine HighHighLow91 ([M-HCl])
(Fragmentation patterns sourced from NIST Chemistry WebBook and SDBS)[1][2]
  • Molecular Ion Cluster: All isomers show a strong molecular ion peak at m/z 127 and a characteristic M+2 peak at m/z 129 with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

  • Loss of Chlorine: A prominent peak at m/z 92, corresponding to the loss of a chlorine atom, is observed for all isomers. The relative intensity of this peak can vary, being particularly high for the 2-chloro and 5-chloro isomers.

  • Loss of HCl: A peak at m/z 91, resulting from the elimination of HCl, is a common and often significant fragment.

  • Loss of HCN: The fragment at m/z 100, from the loss of HCN from the molecular ion, is another diagnostic peak. Its intensity can help differentiate isomers; for instance, it is often more pronounced in the 3-substituted isomer.

Integrated Spectroscopic Workflow

A robust identification strategy relies on the synergistic use of these techniques. The following workflow illustrates a logical approach to distinguishing an unknown chloromethylpyridine isomer.

workflow cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Detailed Structural Elucidation cluster_2 Step 3: Confirmation ms Mass Spectrometry h_nmr 1H NMR ms->h_nmr  Confirm MW (127) &  Cl presence (M+2) ir IR Spectroscopy ir->h_nmr  Confirm functional groups  (Aromatic, C-Cl) c_nmr 13C NMR h_nmr->c_nmr  Propose candidate structures  based on coupling patterns confirm Structure Confirmed c_nmr->confirm  Verify carbon skeleton &  substituent positions

Figure 2. Workflow for Isomer Identification

Conclusion

The differentiation of this compound and its isomers is readily achievable through a systematic application of standard spectroscopic methods. While mass spectrometry and IR spectroscopy provide initial, crucial clues about the molecular formula and functional groups, NMR spectroscopy stands out as the definitive tool. The unique chemical shifts and coupling patterns in ¹H NMR, complemented by the distinct carbon signals in ¹³C NMR, provide an unambiguous fingerprint for each isomer. By understanding the fundamental principles of substituent effects and fragmentation patterns, and by following validated experimental protocols, researchers can confidently navigate the complexities of isomer identification, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to Novel Bioactive Compounds Synthesized from 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and synthetic versatility have led to its incorporation in a multitude of FDA-approved drugs. Among the various substituted pyridines, 4-Chloro-2-methylpyridine serves as a readily available and highly adaptable starting material for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of novel compounds derived from this compound, focusing on their synthesis, characterization, and performance against established alternatives in anticancer and antimicrobial applications. The experimental data and protocols presented herein are designed to empower researchers to explore and expand upon these promising chemical entities.

Introduction: The Versatility of the this compound Scaffold

This compound possesses two key reactive sites: the chloro substituent at the 4-position, which is susceptible to nucleophilic substitution, and the methyl group at the 2-position, which can be functionalized. This inherent reactivity allows for the strategic construction of complex molecular architectures, leading to compounds with a wide range of biological activities. This guide will explore two principal classes of novel compounds synthesized from this versatile precursor: Pyridine-Urea derivatives as potent anticancer agents and Imidazo[1,2-a]pyridine derivatives as promising antimicrobial agents.

Part 1: Novel Pyridine-Urea Derivatives as Potent Anticancer Agents

The urea moiety is a critical pharmacophore in many targeted cancer therapies, including renowned kinase inhibitors like Sorafenib.[1] The synthesis of novel pyridine-urea derivatives from this compound offers a promising avenue for the development of new anticancer drugs.

Synthesis and Characterization

The synthetic pathway to novel pyridine-urea derivatives commences with the transformation of this compound. A key intermediate, an aminopyridine derivative, is typically generated first. While various synthetic routes exist, a common approach involves the nitration of the pyridine ring followed by reduction.[2] However, for the purpose of this guide, we will focus on a more direct conceptual pathway starting from a readily derivable aminopyridine precursor for the synthesis of pyridine-ureas.

A representative synthesis of a pyridine-urea derivative is outlined below. This multi-step process involves the initial conversion of an appropriate pyridine derivative to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently reacted with a substituted aniline to yield the final pyridine-urea compound.[3]

Experimental Protocol: Synthesis of a Representative Pyridine-Urea Derivative (e.g., Compound 8e)

This protocol is adapted from established methodologies for the synthesis of pyridine-urea compounds.[3]

Step 1: Synthesis of the Nicotinoyl Azide Intermediate

  • In an ice bath, stir a mixture of the corresponding nicotinic acid hydrazide (1.0 eq) and sodium nitrite (1.4 eq) in glacial acetic acid for 1 hour.

  • Continue stirring at room temperature for an additional hour.

  • Collect the resulting solid by filtration, wash with cold water, and air-dry to obtain the nicotinoyl azide. This intermediate is typically used in the next step without further purification.

Step 2: Curtius Rearrangement and Urea Formation

  • Heat the nicotinoyl azide from Step 1 under reflux in dry xylene for 1 hour to facilitate the Curtius rearrangement, forming the corresponding isocyanate.

  • To the solution containing the in-situ generated isocyanate, add the desired substituted aniline (e.g., 3-(trifluoromethyl)aniline for compound 8e) (1.0 eq).

  • Continue to reflux the reaction mixture for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent to yield the pure pyridine-urea derivative.

Characterization Data for a Representative Pyyridine-Urea Analog:

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3393 cm⁻¹), C=O stretching (around 1733 cm⁻¹), and aromatic C-H stretching.[3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Signals corresponding to aromatic protons, methyl protons, and N-H protons. The chemical shifts will vary depending on the specific substituents.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the synthesized compound.

Comparative Performance Analysis: Anticancer Activity

A series of novel pyridine-urea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A direct comparison with the widely used chemotherapeutic drug, Doxorubicin, highlights the potential of these new compounds.[4]

CompoundTarget Cell LineIC₅₀ (µM)
Pyridine-Urea 8e MCF-7 (Breast Cancer)0.11
Pyridine-Urea 8n MCF-7 (Breast Cancer)0.80
Doxorubicin (Standard) MCF-7 (Breast Cancer)1.93 [4]

Data Interpretation:

The significantly lower IC₅₀ values for the pyridine-urea derivatives, particularly compound 8e, indicate a much higher potency in inhibiting the growth of MCF-7 breast cancer cells compared to Doxorubicin.[4] This suggests that these novel compounds may have a more favorable therapeutic window and could potentially lead to treatments with reduced side effects. The mechanism of action for these compounds is often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[1]

Causality Behind Experimental Choices

The choice of a multi-step synthesis involving a Curtius rearrangement is a classic and reliable method for the formation of ureas from carboxylic acid derivatives. The use of an acyl azide intermediate is advantageous as it can be readily prepared from the corresponding hydrazide and cleanly rearranges to the isocyanate upon heating. The selection of substituted anilines allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of the compound's biological activity.

Diagram of the Synthetic Pathway for Pyridine-Urea Derivatives

G cluster_0 Synthesis of Pyridine-Urea Derivatives This compound This compound Aminopyridine Derivative Aminopyridine Derivative This compound->Aminopyridine Derivative Functionalization Nicotinic Acid Derivative Nicotinic Acid Derivative Aminopyridine Derivative->Nicotinic Acid Derivative Carboxylation Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Nicotinic Acid Derivative->Nicotinic Acid Hydrazide Hydrazinolysis Nicotinoyl Azide Nicotinoyl Azide Nicotinic Acid Hydrazide->Nicotinoyl Azide NaNO2, AcOH Isocyanate Isocyanate Nicotinoyl Azide->Isocyanate Curtius Rearrangement (Heat, Xylene) Pyridine-Urea Derivative Pyridine-Urea Derivative Isocyanate->Pyridine-Urea Derivative Substituted Aniline

Caption: Synthetic route to pyridine-urea derivatives.

Part 2: Novel Imidazo[1,2-a]pyridine Derivatives as Promising Antimicrobial Agents

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in several marketed drugs with a range of biological activities, including antimicrobial effects.[5] The synthesis of novel derivatives from this compound provides an opportunity to develop new agents to combat the growing threat of antimicrobial resistance.

Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A common and efficient approach is the condensation of a 2-aminopyridine derivative with an α-haloketone.[6] this compound can be converted to the corresponding 2-amino-4-chloropyridine, which serves as a key precursor for this cyclization reaction.

Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative

This protocol is based on established methods for the synthesis of imidazo[1,2-a]pyridines.[6]

Step 1: Synthesis of 2-Amino-4-chloropyridine

  • A common method involves the nitration of 2-chloropyridine-N-oxide followed by reduction.[2] (Note: For the purpose of this guide, we assume the availability of the 2-amino-4-chloropyridine precursor).

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core

  • In a suitable solvent such as ethanol, dissolve 2-amino-4-chloropyridine (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure imidazo[1,2-a]pyridine derivative.

Characterization Data for a Representative Imidazo[1,2-a]pyridine Analog:

  • ¹H NMR Spectroscopy: Characteristic signals for the protons on the imidazole and pyridine rings.

  • ¹³C NMR Spectroscopy: Resonances for the carbon atoms of the fused heterocyclic system.

  • Mass Spectrometry (MS): Molecular ion peak confirming the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Peaks corresponding to C=N and C=C stretching vibrations within the aromatic rings.[5]

Comparative Performance Analysis: Antimicrobial Activity

Novel imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial strains. A comparison with the broad-spectrum antibiotic Gentamicin provides a benchmark for their potential clinical utility.[5]

CompoundBacterial StrainMIC (µg/mL)
Imidazo[1,2-a]pyridine 89 E. coli62.5
Imidazo[1,2-a]pyridine 91 E. coli15.625
Gentamicin (Standard) E. coli125 [5]
Imidazo[1,2-a]pyridine 85 S. epidermidis62.5
Imidazo[1,2-a]pyridine 89 S. epidermidis62.5
Gentamicin (Standard) S. epidermidis250 [5]

Data Interpretation:

The data clearly indicates that several of the novel imidazo[1,2-a]pyridine derivatives exhibit potent antibacterial activity, with MIC values significantly lower than the standard antibiotic, Gentamicin, against both Gram-negative (E. coli) and Gram-positive (S. epidermidis) bacteria.[5] For instance, compound 91 is approximately 8-fold more potent than Gentamicin against E. coli. These findings highlight the potential of these compounds as leads for the development of new antibiotics to address the challenge of resistant bacterial infections.

Causality Behind Experimental Choices

The condensation reaction between a 2-aminopyridine and an α-haloketone is a well-established and efficient method for the construction of the imidazo[1,2-a]pyridine ring system. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration. The choice of different α-haloketones allows for the introduction of various substituents at the 2-position of the imidazo[1,2-a]pyridine core, enabling the exploration of SAR and optimization of antimicrobial activity.

Diagram of the Synthetic Pathway for Imidazo[1,2-a]pyridine Derivatives

G cluster_1 Synthesis of Imidazo[1,2-a]pyridine Derivatives This compound This compound 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine This compound->2-Amino-4-chloropyridine Amination Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative 2-Amino-4-chloropyridine->Imidazo[1,2-a]pyridine Derivative α-Haloketone, Heat

Caption: Synthetic route to imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of two promising classes of novel compounds synthesized from the versatile starting material, this compound. The pyridine-urea derivatives have demonstrated exceptional potency against breast cancer cells, outperforming the standard chemotherapeutic agent Doxorubicin in in-vitro assays. Similarly, the imidazo[1,2-a]pyridine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting superior performance to the antibiotic Gentamicin.

The detailed synthetic protocols and characterization data provided herein serve as a valuable resource for researchers in the field of drug discovery. The structure-activity relationships highlighted in the comparative performance analyses offer a rational basis for the design and synthesis of next-generation analogues with improved efficacy and safety profiles.

Future research should focus on the in-vivo evaluation of these lead compounds to assess their pharmacokinetic properties, toxicity, and therapeutic efficacy in animal models. Further optimization of the chemical structures based on the insights gained from SAR studies could lead to the development of clinical candidates that address the pressing needs for more effective anticancer and antimicrobial drugs. The continued exploration of the synthetic possibilities offered by this compound is sure to yield further innovations in medicinal chemistry.

References

A Researcher's Guide to Assessing the Antiproliferative Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their diverse biological activities, including potent antiproliferative effects, have positioned them as a promising class of compounds in the development of novel anticancer therapies.[1][3][4] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies used to assess the antiproliferative activity of pyridine derivatives, grounded in scientific integrity and practical, field-proven insights.

The Significance of Pyridine Scaffolds in Oncology

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a versatile scaffold for designing biologically active molecules.[1][2] Its unique electronic properties and synthetic tractability allow for targeted modifications to modulate critical molecular pathways implicated in cancer progression.[3][4] Research has demonstrated that pyridine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) involved in angiogenesis, histone deacetylases (HDACs), and cyclin-dependent kinases (CDKs) that regulate the cell cycle.[3][4][5][6]

The antiproliferative potential of a pyridine derivative is significantly influenced by the nature and position of its substituents. Studies have shown that the presence of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance antiproliferative activity.[1][2] Conversely, the addition of bulky groups or halogen atoms may decrease this activity.[1][2]

Comparing the Antiproliferative Potency of Pyridine Derivatives

The following table summarizes the in vitro antiproliferative activity of selected pyridine derivatives against various cancer cell lines, as demonstrated in preclinical studies. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.

Pyridine Derivative ClassCompoundCancer Cell LineIC50 (µM)Mechanism of Action (where specified)Reference
Pyridine-Ureas 8eMCF-7 (Breast)0.11 (72h)VEGFR-2 Inhibition[5][7]
8nMCF-7 (Breast)0.80 (72h)VEGFR-2 Inhibition[5][7]
Pyridine-Thiazoles 3HL-60 (Leukemia)0.57DNA Intercalation[8]
4HCT-116 (Colon)1.2DNA Intercalation[8]
Imidazopyridines AMDLNCaP C-81 (Prostate)Dose-dependentInhibition of AR and PI3K/Akt signaling[9]
DMELNCaP C-81 (Prostate)Higher than AMDInhibition of AR and PI3K/Akt signaling[9]
Spiro-Pyridines 7Caco-2 (Colorectal)7.83EGFR and VEGFR-2 Inhibition[10]
8Caco-2 (Colorectal)10.24Not specified[10]

Experimental Workflow for Assessing Antiproliferative Activity

A systematic approach is crucial for accurately evaluating the antiproliferative effects of pyridine derivatives. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to elucidating the underlying mechanism of action.

Experimental Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Cell_Viability_Assays Cell Viability Assays (MTT, SRB) Data_Analysis Data Analysis (IC50 Determination) Cell_Viability_Assays->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Protein_Expression Protein Expression (Western Blot) Cell_Cycle_Analysis->Protein_Expression Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Assay->Protein_Expression Lead_Compound Lead Compound Identification Protein_Expression->Lead_Compound Pyridine_Derivatives Pyridine Derivatives Pyridine_Derivatives->Cell_Viability_Assays Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->Cell_Viability_Assays Data_Analysis->Cell_Cycle_Analysis Data_Analysis->Apoptosis_Assay

Caption: A general experimental workflow for assessing antiproliferative activity.

Detailed Experimental Protocols

Cell Viability Assays: The First Line of Screening

Cell viability assays are fundamental for determining the cytotoxic or growth-inhibitory effects of test compounds. The MTT and SRB assays are two widely used colorimetric methods.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]

    • Compound Treatment: Treat the cells with serial dilutions of the pyridine derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

    • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used for background subtraction.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[13][14][15]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: Gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13][14]

    • Washing: Wash the plates four to five times with slow-running tap water or 1% (vol/vol) acetic acid to remove the TCA.[13][14]

    • Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[13][14]

    • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[13]

    • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.[13][15]

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[15]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18] Antiproliferative compounds often induce cell cycle arrest at a specific checkpoint.

  • Protocol:

    • Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with the pyridine derivative at its IC50 concentration for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[19]

    • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI), a fluorescent DNA-binding dye, and RNase A.[16][19] PI intercalates with double-stranded DNA, and RNase treatment is essential to prevent staining of RNA.[16]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[16][20]

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. The Annexin V/PI assay is a widely used method to detect apoptosis.[21]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[22][23] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the pyridine derivative for a predetermined time.

    • Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.[21]

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[22]

    • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[21]

    • Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[22]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[21]

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[24] This is crucial for investigating the effect of a pyridine derivative on specific signaling pathways.[24]

VEGFR-2 Signaling Pathway cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway often targeted by pyridine derivatives.

  • Protocol:

    • Cell Lysis: After treatment with the pyridine derivative, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein.[25][26]

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[26]

    • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24][26]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24][25]

    • Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[27]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[25][27]

    • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[27]

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[27] The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The assessment of the antiproliferative activity of pyridine derivatives requires a multi-faceted approach, combining initial cytotoxicity screening with in-depth mechanistic studies. By employing the assays and workflows detailed in this guide, researchers can systematically evaluate the therapeutic potential of novel pyridine-based compounds. A thorough understanding of the experimental rationale and meticulous execution of these protocols are paramount for generating reliable and reproducible data, ultimately contributing to the advancement of cancer drug discovery.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Chloro-2-methylpyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of intermediates like 4-Chloro-2-methylpyridine (4-CMP) is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the two most robust and widely adopted analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

The choice between these methodologies is not arbitrary; it is dictated by the specific demands of the analysis, including the complexity of the reaction matrix, required sensitivity, and available instrumentation. Herein, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a transparent comparison of their performance based on experimental data for structurally similar compounds.

The Analytical Challenge: Why Accurate 4-CMP Quantification Matters

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Monitoring its consumption and the formation of byproducts in real-time is critical for process optimization and control. Inaccurate measurements can lead to suboptimal reaction conditions, impurities that are difficult to remove downstream, and potential batch failures. Therefore, a validated, reliable analytical method is not just a quality control measure but a cornerstone of efficient process development.

Head-to-Head Comparison: GC-FID vs. HPLC-UV

The two primary chromatographic techniques suited for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Given its volatility, 4-CMP is an excellent candidate for GC analysis, while its UV-active pyridine ring makes it readily detectable by HPLC-UV.[1]

Performance ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Limit of Detection (LOD) ~0.02%~0.01%
Typical Limit of Quantitation (LOQ) ~0.06%~0.03%
Linearity (R²) (Typical) >0.999>0.999
Precision (%RSD) < 1.5%< 1.0%
Sample Throughput HigherLower
Solvent Consumption LowerHigher
Advantages High efficiency and speed for volatile compounds; excellent sensitivity of FID for organic compounds.[1]High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.[1]
Limitations Analyte must be thermally stable and volatile; potential for complex sample preparation (e.g., derivatization).[1]Requires a suitable chromophore for UV detection; mobile phase preparation and disposal can be more complex and costly.[1]

Note: The performance data presented is based on typical values for structurally similar pyridine derivatives and should be validated for the specific application.

Deep Dive 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like 4-CMP. The separation occurs in a capillary column, and the flame ionization detector provides excellent sensitivity for organic analytes.

Experimental Protocol: GC-FID

This protocol is a robust starting point for the quantitative analysis of this compound in a reaction mixture.

1. Sample Preparation:

  • Objective: To dilute the reaction mixture to a concentration within the linear range of the instrument and to precipitate any non-volatile components.

  • Procedure:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) of a known concentration. The internal standard is crucial for correcting variations in injection volume and detector response.

    • Dilute to volume with a suitable solvent such as dichloromethane or methanol.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial to remove any particulate matter that could damage the column.[2]

2. Instrumentation and Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID.

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split injection, 50:1 split ratio).

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running individual standards.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantify the amount of this compound in the reaction mixture sample using the calibration curve.

Visualizing the GC-FID Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Reaction Mixture add_is Add Internal Standard weigh->add_is dilute Dilute with Solvent add_is->dilute filter Filter (0.45 µm) dilute->filter inject Inject into GC filter->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 4-CMP calibrate->quantify

Caption: A typical experimental workflow for GC-FID analysis.

Deep Dive 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and highly reproducible technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For 4-CMP, its aromatic nature provides strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-UV

This protocol provides a reliable starting point for the quantitative analysis of this compound in a reaction mixture. Method validation according to ICH guidelines is essential to ensure its suitability for a specific application.[3]

1. Sample Preparation:

  • Objective: To dilute the reaction mixture to a concentration within the linear range of the detector and ensure compatibility with the mobile phase.

  • Procedure:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

    • Add an appropriate internal standard (e.g., phenacetin) of a known concentration.

    • Dilute to volume with the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution and mixing.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on their retention times, as determined from the analysis of individual standards.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

  • Determine the concentration of this compound in the reaction mixture sample from the calibration curve.

Visualizing the HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing weigh_hplc Weigh Reaction Mixture add_is_hplc Add Internal Standard weigh_hplc->add_is_hplc dilute_hplc Dilute with Mobile Phase add_is_hplc->dilute_hplc filter_hplc Filter (0.45 µm) dilute_hplc->filter_hplc inject_hplc Inject into HPLC filter_hplc->inject_hplc separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc UV Detection (254 nm) separate_hplc->detect_hplc integrate_hplc Integrate Peaks detect_hplc->integrate_hplc calibrate_hplc Generate Calibration Curve integrate_hplc->calibrate_hplc quantify_hplc Quantify 4-CMP calibrate_hplc->quantify_hplc

Caption: A typical experimental workflow for HPLC-UV analysis.

Conclusion: Selecting the Optimal Method

Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound in reaction mixtures. The choice between them depends on a careful consideration of the specific analytical needs.

  • GC-FID is often the method of choice for its speed and lower solvent consumption, particularly in high-throughput environments, provided the reaction matrix is relatively clean and does not contain non-volatile components that could interfere with the analysis.[1]

  • HPLC-UV offers greater versatility and is particularly advantageous when dealing with complex reaction mixtures containing non-volatile or thermally labile compounds.[1] Its high resolution is also beneficial for separating 4-CMP from closely related impurities.

Ultimately, the most suitable method is one that is properly validated for its intended use, demonstrating the required accuracy, precision, linearity, and robustness to ensure reliable monitoring of your chemical process.

References

Side-by-side comparison of different synthetic routes to 4-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is of paramount importance. 4-Chloro-2-methylpyridine, a crucial intermediate in the production of various pharmaceuticals and agrochemicals, is one such molecule.[1] This guide provides an in-depth, side-by-side comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of each method's strengths and weaknesses, and supporting data to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, cost-effectiveness, and safety considerations. This guide will focus on three prevalent methods:

  • From 2-Methylpyridine N-oxide: A two-step process involving nitration followed by chlorination and deoxygenation.

  • From 4-Amino-2-methylpyridine: A classic approach utilizing the Sandmeyer reaction.

  • From 2-Methyl-4(1H)-pyridone: Direct chlorination of the corresponding pyridone.

Below, we delve into the specifics of each route, providing a comprehensive analysis to aid in your selection process.

Route 1: Synthesis from 2-Methylpyridine N-oxide

This route begins with the readily available 2-methylpyridine and proceeds through its N-oxide derivative. The N-oxide activation is a key strategy to facilitate electrophilic substitution at the 4-position of the pyridine ring.

Workflow Diagram

cluster_0 Route 1: From 2-Methylpyridine N-oxide A 2-Methylpyridine B 2-Methylpyridine N-oxide A->B Oxidation (e.g., H₂O₂/AcOH) C 2-Methyl-4-nitropyridine N-oxide B->C Nitration (e.g., H₂SO₄/HNO₃) D This compound N-oxide C->D Chlorination (e.g., HCl) E This compound D->E Deoxygenation (e.g., PCl₃)

Caption: Synthetic pathway from 2-Methylpyridine N-oxide.

Scientific Rationale and Mechanistic Insights

The oxidation of 2-methylpyridine to its N-oxide is a crucial first step. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, making it susceptible to electrophilic nitration. The subsequent conversion of the nitro group to a chloro group is achieved by heating with a chlorine source like hydrochloric acid. Finally, the N-oxide is deoxygenated to yield the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-nitropyridine-N-oxide

This step is a prerequisite for the main synthesis from the nitro-substituted N-oxide.

Step 2: Synthesis of this compound-N-oxide from 2-Methyl-4-nitropyridine-N-oxide

  • To a high-pressure autoclave, add 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide and 180 ml of concentrated hydrochloric acid.

  • Heat the mixture to 180°C and maintain the reaction for 24 hours.

  • After cooling, adjust the pH of the reaction mixture to 6-7 with a sodium hydroxide solution.

  • Extract the product with chloroform.

  • The combined organic layers are then subjected to reduced pressure distillation to yield this compound-N-oxide. This procedure has been reported to yield up to 80.4% of the product with a purity of 98.7% as determined by HPLC.[2]

Step 3: Synthesis of this compound from this compound-N-oxide

  • Dissolve 11.5 g (0.08 mol) of this compound-N-oxide in 43 ml of dichloromethane in a three-necked flask.

  • Cool the solution to -10°C.

  • Add 10.5 ml (0.12 mol) of phosphorus trichloride dropwise to the solution.

  • After the addition is complete, raise the temperature to 40°C and maintain for 6 hours.

  • Upon completion, cool the reaction mixture to room temperature for subsequent workup and purification.[2]

Route 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a halide.[3][4][5] This approach is particularly useful when the corresponding amino-substituted pyridine is readily available.

Workflow Diagram

cluster_1 Route 2: Via Sandmeyer Reaction F 4-Amino-2-methylpyridine G Diazonium Salt Intermediate F->G Diazotization (NaNO₂/HCl, 0-5 °C) H This compound G->H Sandmeyer Reaction (CuCl/HCl) cluster_2 Route 3: From 2-Methyl-4(1H)-pyridone I 2-Methyl-4(1H)-pyridone J This compound I->J Chlorination (POCl₃, reflux)

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 4-Chloro-2-methylpyridine, a common intermediate in pharmaceutical and agrochemical synthesis, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a skin and eye irritant.[1] Inhalation of its vapors may also be harmful. Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[1][2]Protects against accidental splashes which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (butyl rubber or PVA recommended; nitrile gloves are not recommended for pyridine).[3]Provides a barrier against skin contact, which can cause irritation.[1] Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned lab coat.Prevents contamination of personal clothing and minimizes skin exposure.[3]
Respiratory Protection Work within a properly functioning, certified laboratory chemical fume hood.[3] A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.Minimizes the inhalation of harmful vapors.[4]
Emergency Preparedness

Emergency eyewash stations and safety showers must be readily accessible and within a 10-second travel distance from the work area.[3] All personnel handling this compound must be familiar with their locations and proper use.

Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal. This compound is a halogenated organic compound and must be collected separately from other waste streams.[5]

Key Segregation Principles
  • Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[5] Halogenated waste containers are often color-coded for easy identification.

  • Incompatible Materials: Store this compound waste away from incompatible materials such as strong oxidizing agents and strong acids (especially nitric acid).[3]

  • Solid vs. Liquid Waste: If the waste is in solid form, it should be collected as solid waste. If it is a liquid or dissolved in a solvent, it should be collected as liquid halogenated waste.

Waste Container and Labeling Requirements

All waste containers must be appropriate for hazardous chemical storage and clearly labeled.

  • Container Type: Use a compatible, tightly sealed container, such as a high-density polyethylene (HDPE) carboy.[4][6] Metal containers are generally not recommended for halogenated solvents as they can corrode.[6]

  • Labeling: A "Hazardous Waste" label must be affixed to the container as soon as the first drop of waste is added.[3] The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture.[7]

Spill Management and Neutralization: A Step-by-Step Protocol

Accidental spills require immediate and appropriate action to mitigate risks. The following workflow provides a procedural guide for managing a this compound spill.

Spill_Management_Workflow A Spill Occurs B Assess Spill Size (Minor vs. Major) A->B C Minor Spill (<1 Liter & Contained) B->C Minor D Major Spill (>1 Liter or Uncontained) B->D Major F Don Appropriate PPE C->F E Evacuate Immediate Area Alert Others D->E I Call Emergency Response (EHS) E->I G Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) F->G H For Minor Spills: Proceed with Neutralization G->H J Slowly Add Weak Acid (e.g., 5% Citric Acid Solution) Monitor for Heat Generation H->J K Verify Neutralization (pH paper should be neutral) J->K L Collect Absorbed & Neutralized Material K->L M Place in Labeled Hazardous Waste Container (Halogenated Organics) L->M N Decontaminate Spill Area (Soap and Water) M->N O Dispose of Contaminated PPE N->O P Complete Spill Report O->P

Caption: Decision workflow for managing a this compound spill.

Spill Cleanup Protocol
  • Evacuate and Alert: For major spills, evacuate the immediate area and alert nearby personnel and your institution's Environmental Health & Safety (EHS) office.[3] For minor, manageable spills, ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[4][8]

  • Neutralization (for liquid spills): this compound is a weak base. Neutralization can be achieved by the careful addition of a weak acid.

    • Rationale: The basic nitrogen atom in the pyridine ring can be protonated by an acid to form a pyridinium salt, which is generally more water-soluble and less volatile.

    • Procedure: Slowly and carefully add a 5% solution of a weak acid, such as citric acid or acetic acid, to the absorbed spill. Avoid using strong acids, as the reaction can be exothermic.

    • Verification: Use pH paper to test the slurry. Continue adding the weak acid in small increments until the pH is neutral (pH ~7).

  • Collect Waste: Once neutralized, carefully scoop the absorbed material into a designated hazardous waste container for halogenated organic waste.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[8] All cleaning materials (e.g., paper towels, sponges) must also be disposed of as hazardous waste.

  • Dispose of PPE: Contaminated PPE should be removed and disposed of as hazardous waste.

  • Documentation: Complete a spill report form as per your institution's policy.

Waste Disposal Procedures: From Laboratory Bench to Final Disposition

The ultimate disposal of this compound waste must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

EPA Hazardous Waste Classification

Waste containing this compound may be classified under the following EPA hazardous waste codes:

Waste CodeDescriptionApplicability to this compound
U196 Pyridine (as a discarded commercial chemical product)While not specifically this compound, this code applies to pyridine and indicates the hazardous nature of the parent compound. Waste containing significant amounts of unreacted starting material may fall under this classification.
F002 The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane...and still bottoms from the recovery of these spent solvents.If this compound is used as a solvent or is part of a solvent mixture containing these listed halogenated solvents, the waste would be classified as F002.
D002 Corrosive Waste (if pH is ≥ 12.5)While this compound itself is a weak base, concentrated solutions or mixtures with other bases could potentially meet this characteristic.

Source: 40 CFR § 261.33, 40 CFR § 261.31

Disposal of Small Quantities (Laboratory Scale)

For small quantities of waste generated in a laboratory setting:

  • Collect and Segregate: Collect all waste (spill cleanup materials, contaminated solvents, reaction residues) in a properly labeled, sealed container for halogenated organic waste.[6][7]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of this compound or its solutions down the drain.[4]

Disposal of Bulk Quantities

The primary and most environmentally sound method for the disposal of bulk quantities of chlorinated organic compounds is incineration .[9]

  • Mechanism: High-temperature incineration breaks down the organic molecule into simpler, less harmful components. For chlorinated compounds, this process must be carried out in a specialized hazardous waste incinerator equipped with scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

  • Regulatory Framework: The operation of hazardous waste incinerators is strictly regulated by the EPA under 40 CFR Part 264, Subpart O. These regulations establish performance standards, including a destruction and removal efficiency (DRE) of at least 99.99% for the principal organic hazardous constituents (POHCs).

  • Procedure: The disposal of bulk quantities of this compound must be handled by a licensed hazardous waste disposal company. They will ensure that the waste is transported and incinerated in compliance with all Department of Transportation (DOT) and EPA regulations.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment as scientists to the principles of safety and environmental responsibility. By adhering to the guidelines outlined in this document—from meticulous PPE use and waste segregation to compliant spill management and final disposal—we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most current and detailed information.

References

A Senior Application Scientist’s Guide to Handling 4-Chloro-2-methylpyridine: PPE, Operations, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Chloro-2-methylpyridine (CAS No: 3678-63-5), a common heterocyclic building block.[1] The procedures outlined here are designed to be a self-validating system, ensuring that every step, from receipt to disposal, prioritizes the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment & Core Safety Principles

This compound is a light yellow liquid that presents several key hazards that must be managed through engineering controls and appropriate Personal Protective Equipment (PPE).[2] The primary risks are associated with direct contact and inhalation. Understanding the "why" behind these hazards is critical: as a chlorinated pyridine derivative, it can act as an irritant to mucosal membranes and skin upon contact.

For immediate reference, the hazard profile is summarized below.

Hazard ClassificationGHS CodeDescriptionSignal Word
Skin IrritationH315Causes skin irritation.[2][3]Warning
Serious Eye IrritationH319Causes serious eye irritation.[2][3]Warning
Respiratory IrritationH335May cause respiratory irritation.[4][5]Warning
Acute Oral ToxicityH302Harmful if swallowed.[5]Warning

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a calculated response to the specific chemical and physical properties of the substance being handled. For this compound, a multi-layered approach is essential to prevent exposure.

Protection TypeSpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A full-face shield should be worn over goggles when handling larger quantities (>1L) or when there is a significant splash risk.[6][7]Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes.[8] Goggles provide essential protection, while a face shield protects the entire face from splashes during transfers or spill cleanup.[6][8]
Skin & Body Protection Chemically impermeable gloves (e.g., nitrile) and a flame-retardant lab coat.[2] Impervious clothing and sleeve covers may be necessary for large-scale operations.[2][8]This compound is a known skin irritant.[2] Impermeable gloves prevent direct dermal contact. A lab coat protects the skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered before reuse.[2][3][4]
Respiratory Protection All handling must be performed in a certified chemical fume hood to ensure adequate ventilation.[4][9][10] If exposure limits are exceeded or in the event of a large spill, a full-face respirator with an appropriate chemical cartridge is required.[2][8]The substance may cause respiratory irritation.[4][5] A fume hood is the primary engineering control to prevent inhalation of vapors. A respirator is a critical secondary measure for emergencies or situations where ventilation is compromised.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducibility.

Step 1: Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11][12] The container must be kept tightly closed.[2][9] All sources of ignition should be removed from the storage area.[2]

Step 2: Aliquoting and Use in Experiments

  • Preparation: Before opening the container, ensure you are in a certified chemical fume hood and are wearing all required PPE as detailed in Section 2.

  • Handling: Use non-sparking tools for all transfers to prevent fire caused by electrostatic discharge.[2] Avoid any direct contact with the skin and eyes.[2][10]

  • Post-Use: After use, securely close the container.

Step 3: Post-Handling Decontamination

  • Work Area: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Personal: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[4][10] Immediately change any contaminated clothing.[12]

Emergency Procedures: Spills and Exposures

Preparedness is the cornerstone of laboratory safety. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

4.1 Personal Exposure Response

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[2][9][13]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][13] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or a physician immediately.[2][3]

4.2 Spill Management Protocol

Distinguishing between a minor and major spill is the first critical decision. A minor spill is typically less than 4 liters, is not highly toxic, and can be managed by trained local personnel without posing a significant fire or health threat.[14] A major spill requires evacuation and professional emergency response.[14][15]

The following workflow outlines the procedure for a minor spill.

Spill_Response_Workflow cluster_Initial cluster_Actions cluster_End spill Spill Detected alert Alert Personnel in the Area & Isolate the Spill Zone spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe ventilate Ensure Adequate Ventilation (Fume Hood On) ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Inert Material (Sand, Vermiculite) ignition->contain absorb Absorb Contained Spill contain->absorb collect Collect Absorbed Material into a Labeled, Sealed Container absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste Container as Hazardous Waste decontaminate->dispose complete Spill Cleanup Complete Replenish Spill Kit dispose->complete

Workflow for Minor Chemical Spill Response.

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Containerization: All waste contaminated with this compound, including absorbent materials, used PPE, and empty containers, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[16]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".[16]

  • Storage and Disposal: Store the sealed waste container in a designated secondary containment area while awaiting pickup.[16] All waste must be disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations.[9][11] Under no circumstances should this chemical be allowed to enter drains or waterways.[2][4][16]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the future of your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.